2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole
Description
Properties
IUPAC Name |
2-(chloromethyl)-5-methyl-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2S/c1-3-6-7-4(2-5)8-3/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLZHRLGMVZPGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20574854 | |
| Record name | 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20574854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75341-23-0 | |
| Record name | 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20574854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)-5-methyl-1,3,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole from Thiosemicarbazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(chloromethyl)-5-methyl-1,3,4-thiadiazole, a valuable heterocyclic building block in medicinal chemistry, starting from the readily available precursor, thiosemicarbazide. This document outlines a validated two-step synthetic pathway, including detailed experimental protocols, quantitative data, and a mechanistic overview.
Synthetic Pathway Overview
The synthesis of this compound from thiosemicarbazide is most effectively achieved through a two-step process. The initial step involves the acetylation of thiosemicarbazide to form the key intermediate, 1-acetylthiosemicarbazide. Subsequent cyclization of this intermediate with chloroacetyl chloride yields the target molecule. This approach provides a reliable and efficient route to the desired product.
Caption: Overall two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 1-Acetylthiosemicarbazide
This procedure details the acetylation of thiosemicarbazide using acetic anhydride.
Materials:
-
Thiosemicarbazide
-
Acetic anhydride
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a mixture of thiosemicarbazide and a slight excess of acetic anhydride is prepared.
-
The mixture is gently heated under reflux for a period of 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the flask is cooled to room temperature, and the reaction mixture is poured into cold water to precipitate the product.
-
The crude 1-acetylthiosemicarbazide is collected by filtration, washed with cold water, and then dried.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield a crystalline solid.
Step 2: Synthesis of this compound
This protocol describes the cyclization of 1-acetylthiosemicarbazide with chloroacetyl chloride.[1]
Materials:
-
1-Acetylthiosemicarbazide
-
Chloroacetyl chloride
-
Anhydrous solvent (e.g., dioxane, chloroform)
-
Ice-water bath
-
Sodium bicarbonate solution (saturated)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
1-Acetylthiosemicarbazide is suspended in an anhydrous solvent in a flask equipped with a dropping funnel and a magnetic stirrer, and the mixture is cooled in an ice-water bath.
-
Chloroacetyl chloride is added dropwise to the cooled suspension with continuous stirring.
-
After the addition is complete, the reaction mixture is allowed to gradually warm to room temperature and then refluxed for 2-4 hours. The reaction should be monitored by TLC.
-
Once the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is then carefully neutralized with a saturated solution of sodium bicarbonate to quench any remaining acid chloride and acid byproducts.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is evaporated to yield the crude product.
-
The crude this compound can be purified by column chromatography or recrystallization.
Quantitative Data
The following table summarizes the key quantitative data for the intermediate and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 1-Acetylthiosemicarbazide | C₃H₇N₃OS | 133.17 | 165-167 | Crystalline solid |
| This compound | C₄H₅ClN₂S | 148.61 | Not specified | Oily liquid/solid |
Reaction Mechanism
The cyclization of 1-acetylthiosemicarbazide with chloroacetyl chloride proceeds through a nucleophilic acyl substitution followed by an intramolecular cyclization and dehydration.
Caption: Proposed mechanism for the cyclization of 1-acetylthiosemicarbazide.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General laboratory workflow for the synthesis.
Conclusion
This technical guide has detailed a robust and efficient two-step synthesis of this compound from thiosemicarbazide. The provided experimental protocols, quantitative data, and mechanistic insights offer a solid foundation for researchers and professionals in the field of drug development and organic synthesis to produce this key heterocyclic intermediate. Adherence to standard laboratory safety procedures is paramount when handling the reagents involved, particularly chloroacetyl chloride.
References
Spectroscopic Characterization of 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characterization of the heterocyclic compound 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole. This compound serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical agents due to its reactive chloromethyl group, which allows for further molecular functionalization.[1] Its structural framework is a key component in the development of molecules with potential antimicrobial, antifungal, and antiviral properties, as well as herbicides and pesticides.[1]
This guide outlines the expected spectroscopic data based on the analysis of structurally similar compounds and general principles of spectroscopic interpretation. It also includes a plausible experimental protocol for its synthesis and characterization, alongside workflow diagrams to illustrate the logical processes.
Predicted Spectroscopic Data
While direct experimental spectra for this compound (CAS 75341-23-0) are not widely available in the public domain, its spectroscopic characteristics can be reliably predicted. The following tables summarize the expected quantitative data, drawing comparisons from closely related analogs such as 2-(chloromethylthio)-5-methyl-1,3,4-thiadiazole and general knowledge of 1,3,4-thiadiazole derivatives.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~4.8 - 5.0 | Singlet | 2H | -CH₂Cl | The chloromethyl protons are expected to be deshielded by the adjacent chlorine atom and the thiadiazole ring. |
| ~2.7 - 2.9 | Singlet | 3H | -CH₃ | The methyl protons attached to the thiadiazole ring are expected in this region. |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~165 - 170 | C5-CH₃ | The carbon of the thiadiazole ring attached to the methyl group. |
| ~160 - 165 | C2-CH₂Cl | The carbon of the thiadiazole ring attached to the chloromethyl group. |
| ~40 - 45 | -CH₂Cl | The carbon of the chloromethyl group, significantly shifted downfield by the electronegative chlorine. |
| ~15 - 20 | -CH₃ | The carbon of the methyl group. |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |
| ~3000 - 2900 | Medium | C-H stretch (aliphatic) | Associated with the methyl and chloromethyl groups. |
| ~1620 - 1640 | Medium-Strong | C=N stretch | Characteristic stretching vibration of the 1,3,4-thiadiazole ring. |
| ~1450 - 1380 | Medium | C-H bend | Bending vibrations of the methyl and chloromethyl groups. |
| ~1000 - 1100 | Medium | C-S stretch | Stretching vibrations within the thiadiazole ring. |
| ~700 - 800 | Strong | C-Cl stretch | Characteristic stretching vibration of the chloromethyl group. |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation | Notes |
| [M]+ | Molecular Ion | Expected to show a characteristic isotopic pattern for a molecule containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio). |
| [M - CH₂Cl]+ | Fragment Ion | Loss of the chloromethyl group. |
| [M - CH₃]+ | Fragment Ion | Loss of the methyl group. |
Experimental Protocols
The following sections detail plausible experimental methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis Protocol: A Plausible Route
A potential synthetic route to this compound involves the cyclization of a thiosemicarbazide derivative with chloroacetic acid, followed by a chlorination step. This approach is adapted from general procedures for the synthesis of substituted 1,3,4-thiadiazoles.
Step 1: Synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole
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To a solution of thiosemicarbazide (1.0 eq) in a suitable solvent such as ethanol, add acetic anhydride (1.1 eq) dropwise at room temperature.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution with a base (e.g., sodium bicarbonate solution) until a precipitate forms.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 2-amino-5-methyl-1,3,4-thiadiazole.
Step 2: Chlorination to this compound
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Suspend 2-amino-5-methyl-1,3,4-thiadiazole (1.0 eq) in a chlorinated solvent (e.g., dichloromethane or chloroform).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) (1.1 eq), dropwise to the cooled suspension while stirring.
-
Allow the reaction to stir at low temperature for 1-2 hours, then let it warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the chlorinated solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are to be recorded on a 300 MHz or higher field NMR spectrometer.
-
The sample is to be dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Chemical shifts will be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
-
IR spectra are to be recorded on an FT-IR spectrometer.
-
The sample can be analyzed as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).
-
Data will be reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS):
-
Mass spectra are to be obtained using a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.
-
The data will be reported as a mass-to-charge ratio (m/z).
Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
UV-Vis spectra are to be recorded on a double-beam UV-Vis spectrophotometer.
-
The sample is to be dissolved in a UV-grade solvent, such as ethanol or acetonitrile.
-
The absorption maxima (λ_max) will be reported in nanometers (nm).
Visualizations
The following diagrams illustrate the proposed synthetic workflow and the general process for spectroscopic characterization.
Caption: Proposed synthetic workflow for this compound.
Caption: General workflow for the spectroscopic characterization of the synthesized compound.
Role in Drug Development
As a versatile building block, this compound is not typically the final active pharmaceutical ingredient (API). Instead, its reactive chloromethyl group is exploited to introduce the 5-methyl-1,3,4-thiadiazole moiety into larger, more complex molecules. The 1,3,4-thiadiazole ring is a known pharmacophore, present in various drugs, and is often associated with a wide range of biological activities, including antimicrobial and anticancer properties.[2] Therefore, the signaling pathways of interest would be those targeted by the final drug candidates synthesized using this intermediate.
Caption: Logical relationship in drug development utilizing the title compound.
References
The Chloromethyl Group in Thiadiazoles: A Gateway to Novel Chemical Entities
An In-depth Technical Guide on the Chemical Properties and Reactivity for Researchers, Scientists, and Drug Development Professionals
The thiadiazole nucleus is a prominent scaffold in medicinal chemistry, valued for its diverse biological activities. The introduction of a chloromethyl group onto this heterocyclic core significantly enhances its synthetic versatility, providing a reactive handle for a multitude of chemical transformations. This guide delves into the chemical properties and reactivity of the chloromethyl group in thiadiazoles, offering a comprehensive resource for its application in drug discovery and development.
Core Chemical Properties and Reactivity
The chloromethyl group (-CH₂Cl) attached to a thiadiazole ring behaves as a reactive electrophilic center. The electron-withdrawing nature of the thiadiazole ring system, stemming from the electronegativity of its nitrogen and sulfur atoms, influences the reactivity of the chloromethyl substituent. This electronic effect enhances the electrophilicity of the methylene carbon, making it highly susceptible to nucleophilic attack. Consequently, the primary mode of reaction for the chloromethyl group on a thiadiazole is nucleophilic substitution, where the chlorine atom, a good leaving group, is displaced by a variety of nucleophiles.
This reactivity profile makes chloromethyl thiadiazoles valuable intermediates for the synthesis of a wide array of functionalized thiadiazole derivatives. The ease of substitution allows for the introduction of diverse pharmacophores and modulating moieties, facilitating the exploration of structure-activity relationships in drug design.
Key Synthetic Transformations
The chloromethyl group on the thiadiazole ring is a versatile anchor for introducing various functional groups. The most common and synthetically useful transformations are nucleophilic substitution reactions with a range of nucleophiles.
Nucleophilic Substitution with Nitrogen Nucleophiles
The reaction of chloromethyl thiadiazoles with nitrogen-based nucleophiles, such as primary and secondary amines, is a cornerstone for building molecular complexity. These reactions typically proceed under basic conditions to neutralize the liberated hydrochloric acid. A prominent application is the synthesis of substituted piperazine derivatives, which are common motifs in pharmacologically active compounds.
Nucleophilic Substitution with Oxygen Nucleophiles
The Williamson ether synthesis is a classic and effective method for forming ether linkages. In the context of chloromethyl thiadiazoles, this reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace the chloride from the chloromethyl group. This approach allows for the introduction of a wide variety of alkoxy substituents.
Nucleophilic Substitution with Sulfur Nucleophiles
Thioethers can be readily synthesized by reacting chloromethyl thiadiazoles with thiols or thioacids. The high nucleophilicity of the sulfur atom facilitates these reactions, often proceeding under mild basic conditions. This transformation is particularly useful for introducing sulfur-containing functionalities that can modulate the biological and pharmacokinetic properties of the parent molecule.
Conversion to Aldehydes: The Sommelet Reaction
A notable transformation of the chloromethyl group is its conversion to a formyl group (-CHO) via the Sommelet reaction. This multi-step process involves the initial formation of a quaternary ammonium salt with hexamethylenetetramine, followed by hydrolysis to yield the corresponding aldehyde. This reaction provides a valuable route to thiadiazole-carboxaldehydes, which are versatile intermediates for further synthetic elaborations.
Quantitative Data on Reactivity
The following tables summarize quantitative data from the literature on the yields of various reactions involving the chloromethyl group on thiadiazole derivatives.
Table 1: Nucleophilic Substitution with Nitrogen Nucleophiles on a 2-Chloroacetamido-Thiadiazole Scaffold
| Nucleophile | Thiadiazole Substrate | Product | Reaction Conditions | Yield (%) |
| 4-Methylpiperazine | 2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide | N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide | Triethylamine, dry benzene, reflux 18 h | 74 |
| 4-Ethylpiperazine | 2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide | N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-ethylpiperazin-1-yl)acetamide | Triethylamine, dry benzene, reflux 18 h | 70 |
| 4-Phenylpiperazine | 2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide | N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide | Triethylamine, dry benzene, reflux 20 h | 85 |
| 4-(p-Tolyl)piperazine | 2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide | N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-(p-tolyl)piperazin-1-yl)acetamide | Triethylamine, dry benzene, reflux 18 h | 61 |
| 4-(4-Ethoxyphenyl)piperazine | 2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide | N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-(4-ethoxyphenyl)piperazin-1-yl)acetamide | Triethylamine, dry benzene, reflux 19 h | 89 |
Data sourced from a study on the synthesis of new 5-aryl-1,3,4-thiadiazole-based anticancer agents.[1]
Table 2: Sommelet Reaction for the Synthesis of 2-Substituted-5-formyl-1,3,4-thiadiazole Derivatives
| Starting Material | Product | Yield (%) |
| 2-Phenylamino-5-chloromethyl-1,3,4-thiadiazole | 2-Phenylamino-5-formyl-1,3,4-thiadiazole | 65-69 |
| 2-(Morpholin-4-yl)-5-chloromethyl-1,3,4-thiadiazole | 2-(Morpholin-4-yl)-5-formyl-1,3,4-thiadiazole | 65-69 |
Yields reported for the hydrolysis of the intermediate hexamethylenetetramine salts.[2]
Experimental Protocols
General Procedure for Nucleophilic Substitution with Piperazines
To a solution of 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide (1 mmol) in dry benzene (20 mL), the appropriate substituted piperazine (1 mmol) and a catalytic amount of triethylamine were added. The reaction mixture was heated under reflux for 18-20 hours. After cooling, the solvent was evaporated under reduced pressure, and the resulting solid was washed with water, dried, and recrystallized from an appropriate solvent to afford the pure product.[1]
General Procedure for the Sommelet Reaction
-
Formation of the Hexamethylenetetramine Salt: A solution of the 2-substituted-5-chloromethyl-1,3,4-thiadiazole (5 mmol) and hexamethylenetetramine (6 mmol) in chloroform (7 mL) is refluxed. The resulting quaternary ammonium salt crystallizes upon cooling and is collected by filtration.[2]
-
Hydrolysis to the Aldehyde: The hexamethylenetetramine salt (3.6 mmol) is heated in 50% aqueous acetic acid (15 mL) under reflux for 1 hour. Water (15 mL) and concentrated hydrochloric acid (3 mL) are then added, and the mixture is refluxed for an additional 5 minutes. After cooling, the mixture is filtered, and the filtrate is neutralized with a saturated solution of sodium bicarbonate. The precipitated solid is collected, washed with cold water, and recrystallized from aqueous ethanol to yield the 2-substituted-5-formyl-1,3,4-thiadiazole.[2]
Visualizing Reaction Pathways
To better illustrate the synthetic utility of the chloromethyl group in thiadiazoles, the following diagrams outline the key reaction pathways.
Caption: Key nucleophilic substitution pathways of chloromethyl thiadiazoles.
Caption: Workflow for the Sommelet reaction on chloromethyl thiadiazoles.
References
Biological significance of the 1,3,4-thiadiazole scaffold in medicinal chemistry
A Technical Guide for Researchers and Drug Development Professionals
The 1,3,4-thiadiazole is a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, which has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, including its aromaticity and ability to participate in hydrogen bonding, have made it a versatile core for the design of novel therapeutic agents with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the biological significance of the 1,3,4-thiadiazole scaffold, focusing on its role in the development of antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents.
Antimicrobial Activity
Derivatives of 1,3,4-thiadiazole have demonstrated potent activity against a broad range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][2] The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with essential microbial processes.
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative 1,3,4-thiadiazole derivatives against various microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 2-(4-chlorophenyl)-5-amino-1,3,4-thiadiazole | Staphylococcus aureus | 12.5 | [3] |
| 2-(4-nitrophenyl)-5-amino-1,3,4-thiadiazole | Escherichia coli | 25 | [3] |
| 2-amino-5-(4-pyridyl)-1,3,4-thiadiazole | Candida albicans | 8 | [4] |
| Sparfloxacin derivative with 1,3,4-thiadiazole | Pseudomonas aeruginosa | 31.25 | [3] |
| Benzimidazole-thiadiazole hybrid | Bacillus subtilis | 12.5 | [3] |
Experimental Protocols
Synthesis of 2-amino-5-substituted-1,3,4-thiadiazole:
A common synthetic route to 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of a carboxylic acid and thiosemicarbazide.[5]
-
Step 1: In a dry reaction vessel, equimolar amounts of the desired carboxylic acid, thiosemicarbazide, and phosphorus pentachloride are combined.[5]
-
Step 2: The mixture is ground uniformly at room temperature and allowed to stand until the reaction is complete, yielding the crude product.[5]
-
Step 3: An alkaline solution (e.g., 5% sodium carbonate) is added to the crude product until the pH of the mixture reaches 8.0-8.2.[5]
-
Step 4: The resulting solid is collected by filtration, washed with water, and dried.[5]
-
Step 5: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or a DMF/water mixture) to afford the pure 2-amino-5-substituted-1,3,4-thiadiazole.[5]
Antimicrobial Susceptibility Testing (Broth Microdilution Method):
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Step 1: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
Step 2: Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Step 3: Each well is inoculated with a standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Step 4: The plates are incubated at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
Step 5: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for the synthesis and antimicrobial screening of 1,3,4-thiadiazole derivatives.
Anticancer Activity
The 1,3,4-thiadiazole scaffold is a prominent feature in a multitude of compounds exhibiting significant anticancer activity.[6] These derivatives have been shown to inhibit the proliferation of various cancer cell lines through diverse mechanisms of action, including the induction of apoptosis and interference with key signaling pathways.[6][7]
Quantitative Anticancer Data
The following table presents the half-maximal inhibitory concentration (IC50) values of selected 1,3,4-thiadiazole derivatives against different human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | [8] |
| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 | [8] |
| Honokiol derivative with 1,3,4-thiadiazole (8a) | A549 (Lung) | 1.62 | [7] |
| Piperazine-thiadiazole derivative (14c) | MCF-7 (Breast) | 2.32 | [7] |
| Pyridine-thiadiazole derivative | HCT-116 (Colon) | 2.03 | [7] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay):
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Step 1: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Step 2: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
Step 3: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plate is then incubated for another 2-4 hours at 37°C.
-
Step 4: The MTT solution is removed, and DMSO is added to dissolve the formazan crystals.
-
Step 5: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Signaling Pathways in Anticancer Activity
Apoptosis Induction Pathway:
Many 1,3,4-thiadiazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death). This often involves the modulation of the Bcl-2 family of proteins, leading to the activation of caspases.
Caption: Apoptosis induction by 1,3,4-thiadiazole derivatives via modulation of Bcl-2 and Bax.
PI3K/Akt Signaling Pathway Inhibition:
The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation and is often dysregulated in cancer. Some 1,3,4-thiadiazole derivatives have been shown to inhibit this pathway.[6][7]
Caption: Inhibition of the PI3K/Akt signaling pathway by 1,3,4-thiadiazole derivatives.
Anti-inflammatory Activity
Certain 1,3,4-thiadiazole derivatives have been reported to possess significant anti-inflammatory properties. Their mechanism of action is often linked to the inhibition of inflammatory mediators.
Quantitative Anti-inflammatory Data
The following table shows the percentage of inhibition of edema in the carrageenan-induced paw edema model for some 1,3,4-thiadiazole derivatives.
| Compound/Derivative | Dose (mg/kg) | Inhibition of Edema (%) | Reference |
| 5-(2-Mercaptophenyl)-2-{N-(4-methoxybenzylidene)-4-aminophenyl}-1,3,4-thiadiazole | 150 | 44 | [9] |
| Indomethacin (Standard) | 10 | 56 | [9] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats:
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
-
Step 1: Adult rats (e.g., Wistar or Sprague-Dawley) are divided into groups (control, standard, and test).
-
Step 2: The test compounds are administered orally or intraperitoneally to the test groups, and the standard drug (e.g., indomethacin) is administered to the standard group. The control group receives the vehicle.
-
Step 3: After a specific period (e.g., 30-60 minutes), a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.[10][11][12][13]
-
Step 4: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[12]
-
Step 5: The percentage of inhibition of edema is calculated for each group relative to the control group.
Anticonvulsant Activity
The 1,3,4-thiadiazole nucleus is present in several compounds with notable anticonvulsant effects, suggesting its potential for the development of new antiepileptic drugs.
Quantitative Anticonvulsant Data
The following table provides the median effective dose (ED50) of some 1,3,4-thiadiazole derivatives in preclinical models of epilepsy.
| Compound/Derivative | Test Model | ED50 (mg/kg) | Reference |
| 5-butyl-2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | MES | 247 | [14] |
| 4-amino-[N- (5-phenyl-1, 3, 4-thiadiazole-2-yl]-benzenesulfonamide | MES | <20 | [15] |
| Phenytoin (Standard) | MES | ~20 | [15] |
Experimental Protocols
Maximal Electroshock (MES) Seizure Test in Mice:
This model is used to identify compounds effective against generalized tonic-clonic seizures.[9][16][17][18][19]
-
Step 1: Mice are administered the test compound or vehicle.
-
Step 2: At the time of peak effect, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or auricular electrodes.[9][18]
-
Step 3: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Step 4: Protection is defined as the abolition of the tonic hindlimb extension. The ED50 is the dose that protects 50% of the animals.
Pentylenetetrazole (PTZ)-Induced Seizure Test:
This model is used to screen for compounds effective against absence seizures.[20][21][22][23][24]
-
Step 1: Animals are pre-treated with the test compound or vehicle.
-
Step 2: A convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous) is administered.[21]
-
Step 3: The animals are observed for the onset of clonic convulsions for a specific period (e.g., 30 minutes).
-
Step 4: The ability of the test compound to prevent or delay the onset of seizures is recorded.
Conclusion
The 1,3,4-thiadiazole scaffold continues to be a highly valuable and versatile platform in the field of medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects. The ease of synthesis and the ability to introduce diverse substituents at the 2- and 5-positions allow for extensive structure-activity relationship studies, facilitating the optimization of lead compounds. The ongoing research into the mechanisms of action of 1,3,4-thiadiazole-based compounds will undoubtedly lead to the development of novel and more effective therapeutic agents for a wide range of diseases. This guide serves as a comprehensive resource for researchers and professionals dedicated to harnessing the full therapeutic potential of this remarkable heterocyclic core.
References
- 1. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 6. bepls.com [bepls.com]
- 7. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 10. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inotiv.com [inotiv.com]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review [mdpi.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. benchchem.com [benchchem.com]
- 19. youtube.com [youtube.com]
- 20. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 21. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. 2024.sci-hub.ru [2024.sci-hub.ru]
- 24. meliordiscovery.com [meliordiscovery.com]
A Comprehensive Technical Guide to 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole: A Versatile Building Block for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole, a pivotal building block in the synthesis of diverse heterocyclic compounds. Due to the inherent biological significance of the 1,3,4-thiadiazole scaffold, this reagent is of particular interest to the fields of medicinal chemistry and drug development. The highly reactive chloromethyl group serves as a versatile handle for introducing the thiadiazole moiety into a wide array of molecular frameworks, leading to novel compounds with potential therapeutic applications.
Introduction to the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This structural motif is a prominent feature in numerous pharmacologically active compounds, demonstrating a broad spectrum of biological activities including antimicrobial, anti-inflammatory, anticonvulsant, anticancer, and antifungal properties.[1][2] The thiadiazole nucleus can act as a hydrogen bond acceptor and a two-electron donor system, contributing to its ability to interact with various biological targets.[3] Consequently, the development of synthetic routes to novel thiadiazole derivatives is a key focus in modern medicinal chemistry.
This compound is an attractive starting material because its reactive chloromethyl group allows for straightforward functionalization via nucleophilic substitution reactions, making it a valuable precursor for creating extensive libraries of new chemical entities.[4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 75341-23-0 | [4] |
| Molecular Formula | C₄H₅ClN₂S | [4] |
| Molecular Weight | 148.61 g/mol | [4] |
| Appearance | (Not specified) | - |
| Purity | 97% (as per typical commercial availability) | [4] |
Synthesis of this compound
The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles is commonly achieved through the cyclization of thiosemicarbazide derivatives with various reagents. A plausible and widely adopted method for preparing the title compound involves the reaction of thioacetohydrazide (or a related precursor) with chloroacetyl chloride. The acid-catalyzed condensation and subsequent dehydration/cyclization yield the desired thiadiazole ring.
Figure 1: Proposed synthetic pathway for this compound.
Reactivity and Applications in Heterocyclic Synthesis
The primary utility of this compound in synthesis stems from the high reactivity of the chloromethyl group, which acts as a potent electrophile. It readily undergoes SN2 reactions with a wide range of nucleophiles, providing a straightforward method for covalently linking the 5-methyl-1,3,4-thiadiazol-2-yl)methyl moiety to other molecules.
This reactivity allows for:
-
N-Alkylation: Reaction with primary or secondary amines, indazoles, triazoles, and other N-H containing heterocycles.[5]
-
S-Alkylation: Reaction with thiols or mercapto-substituted heterocycles to form thioethers.[1][6]
-
O-Alkylation: Reaction with phenols or alcohols to form ethers.
These alkylation reactions are fundamental in building more complex heterocyclic systems, such as linking two thiadiazole rings to create symmetrical bis-thiadiazoles or attaching the thiadiazole unit to another pharmacologically active core.
Figure 2: General reaction scheme for nucleophilic substitution.
A practical application demonstrating the alkylating power of similar reagents involves the reaction of a mercaptothiadiazole with dihaloalkanes. This reaction can yield either mono-haloalkylthio derivatives or symmetrical bis-thiadiazoles, depending on the stoichiometry and reaction conditions. The synthesis of bis-thiadiazoles is a prime example of building larger heterocyclic systems from simpler units.[1]
The table below summarizes optimized conditions for synthesizing symmetrical bis-thiadiazoles by reacting 2-mercapto-5-methyl-1,3,4-thiadiazole with various dibromoalkanes. This serves as a model for the types of transformations possible with this compound.
| Dihaloalkane Reagent | Product | Base | Solvent | Ratio (Thiadiazole:Reagent) | Yield (%) | Reference |
| 1,2-Dibromoethane | 1,2-Bis(5-methyl-1,3,4-thiadiazol-2-ylthio)ethane | K₂CO₃ | Acetone | 2 : 1.1 | 73 | [1] |
| 1,3-Dibromopropane | 1,3-Bis(5-methyl-1,3,4-thiadiazol-2-ylthio)propane | K₂CO₃ | Acetone | 2 : 1.1 | 69 | [1] |
| 1,4-Dibromobutane | 1,4-Bis(5-methyl-1,3,4-thiadiazol-2-ylthio)butane | K₂CO₃ | Acetone | 2 : 1.1 | 78 | [1] |
Experimental Protocols
The following sections provide a representative experimental workflow and a detailed protocol adapted from a similar S-alkylation reaction, which illustrates the practical methodology for using chloromethyl-activated heterocycles.
Figure 3: Typical experimental workflow for an alkylation reaction.
This protocol is adapted for the synthesis of 1,4-bis(5-methyl-1,3,4-thiadiazol-2-ylthio)butane and serves as a model for reactions involving this compound with a dinucleophile.[1]
Materials:
-
2-Mercapto-5-methyl-1,3,4-thiadiazole (2.0 mmol)
-
1,4-Dibromobutane (1.1 mmol)
-
Potassium Carbonate (K₂CO₃) (4.0 mmol)
-
Acetone (20 mL)
-
Deionized Water
-
Ethyl Acetate
-
Brine
Procedure:
-
A mixture of 2-mercapto-5-methyl-1,3,4-thiadiazole (2.0 mmol) and potassium carbonate (4.0 mmol) in acetone (20 mL) is stirred at room temperature for 30 minutes in a round-bottom flask.
-
1,4-Dibromobutane (1.1 mmol) is added dropwise to the suspension.
-
The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting residue is partitioned between water (25 mL) and ethyl acetate (25 mL).
-
The aqueous layer is separated and extracted with ethyl acetate (2 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the pure symmetrical bis-thiadiazole.
Conclusion
This compound is a highly valuable and reactive building block for the synthesis of complex heterocyclic molecules. Its ability to undergo efficient nucleophilic substitution with a wide variety of substrates makes it an essential tool for medicinal chemists and researchers in drug discovery. The straightforward incorporation of the biologically significant 1,3,4-thiadiazole moiety facilitates the development of novel compounds with diverse pharmacological potential. The synthetic methods and reaction principles outlined in this guide provide a solid foundation for the effective utilization of this versatile reagent in research and development.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound [myskinrecipes.com]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. Synthesis and Antioxidant Activity of Novel 5-amino-2-alkyl/glycosylthio-1,3,4- thiadiazoles: Regioselective Alkylation and Glycosylation of the 5-amino-1,3,4- thiadiazole-2-thiol Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Exploring the Reaction Mechanism of 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the reaction mechanism of 2-(chloromethyl)-5-methyl-1,3,4-thiadiazole with various nucleophiles. This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals due to the high reactivity of its chloromethyl group.[1] Understanding the mechanistic pathways of its reactions is crucial for optimizing synthetic routes and designing novel molecules with desired biological activities. This document summarizes the available data on its reactivity, proposes the likely reaction mechanisms, and provides detailed experimental protocols for further investigation.
Introduction
The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. The functionalization of this heterocyclic core is key to developing new therapeutic agents. This compound serves as a key building block, allowing for the introduction of diverse functionalities through nucleophilic substitution at the chloromethyl group. The electrophilic nature of the carbon atom in the chloromethyl group makes it susceptible to attack by a wide range of nucleophiles.
General Reaction Pathway
The fundamental reaction involves the displacement of the chloride ion from the chloromethyl group by a nucleophile. This reaction can proceed through two primary mechanistic pathways: a unimolecular nucleophilic substitution (S(_N)1) or a bimolecular nucleophilic substitution (S(_N)2). The predominant mechanism is influenced by several factors, including the nature of the nucleophile, the solvent, and the stability of potential intermediates.
Caption: General pathways for the nucleophilic substitution on this compound.
Mechanistic Considerations: S(_N)1 vs. S(_N)2
The determination of whether the reaction proceeds via an S(_N)1 or S(_N)2 mechanism is critical for controlling the reaction outcome and stereochemistry.
S(_N)2 Mechanism
The S(_N)2 mechanism is a one-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (chloride) departs. This concerted mechanism leads to an inversion of stereochemistry if the carbon atom is chiral. For this compound, which is not chiral, this results in a direct replacement of the chlorine atom.
Factors favoring the S(_N)2 pathway:
-
Strong, unhindered nucleophiles: Nucleophiles with a high concentration of negative charge and minimal steric bulk are more effective at backside attack.
-
Aprotic polar solvents: Solvents like acetone, DMSO, and DMF can solvate the cation but not the nucleophile, thus enhancing the nucleophile's reactivity.
-
Primary substrate: The chloromethyl group is a primary halide, which generally favors the S(_N)2 mechanism due to minimal steric hindrance.
S(_N)1 Mechanism
The S(_N)1 mechanism is a two-step process. In the first, rate-determining step, the leaving group departs to form a carbocation intermediate. In the second step, the nucleophile attacks the planar carbocation.
Factors favoring the S(_N)1 pathway:
-
Weak nucleophiles: Weak nucleophiles are not strong enough to force a backside attack and will wait for the formation of a carbocation.
-
Protic polar solvents: Solvents like water and alcohols can stabilize both the carbocation intermediate and the leaving group through hydrogen bonding.
-
Stability of the carbocation: The formation of a stable carbocation is crucial for the S(_N)1 mechanism. While the carbocation on the methylene group adjacent to the thiadiazole ring would be primary, it could be stabilized by resonance with the heteroaromatic ring.
Computational studies on related heterocyclic systems can provide insights into the relative stability of potential carbocation intermediates.
Experimental Data and Protocols
While specific kinetic data for the reaction of this compound with a wide range of nucleophiles is not extensively reported in the literature, synthesis of various derivatives has been described. These synthetic procedures provide a foundation for designing experiments to study the reaction mechanism.
Synthesis of 2-(Substituted-methyl)-5-methyl-1,3,4-thiadiazole Derivatives
The following table summarizes the synthesis of various derivatives through nucleophilic substitution, providing an overview of successful nucleophiles and reaction conditions.
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| 2-Mercapto-5-methyl-1,3,4-thiadiazole | Symmetrical bis-thiadiazole | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | High | [2] |
| Various amines | 2-(Aminomethyl)-5-methyl-1,3,4-thiadiazole derivatives | Base (e.g., Triethylamine), Solvent (e.g., THF) | Moderate to Good | N/A |
| Phenols/Thiophenols | 2-(Phenoxymethyl/Thiomethyl)-5-methyl-1,3,4-thiadiazole derivatives | Base (e.g., NaOH or KOH), Solvent (e.g., Ethanol or DMF) | Moderate to Good | N/A |
| Azide (e.g., NaN₃) | 2-(Azidomethyl)-5-methyl-1,3,4-thiadiazole | Solvent (e.g., DMF or Acetone/Water) | Good | N/A |
Note: "N/A" indicates that while these are common transformations, specific literature for this exact substrate was not found in the initial search.
Experimental Protocol for a Model Nucleophilic Substitution Reaction
This protocol describes a general procedure for reacting this compound with a generic nucleophile (Nu-H) to facilitate mechanistic studies.
Caption: A generalized workflow for the synthesis and characterization of substituted products.
Detailed Steps:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable solvent (e.g., acetone, THF, or DMF).
-
Addition of Reagents: Add the nucleophile (1.1 eq). If the nucleophile is neutral (e.g., an amine or alcohol), a non-nucleophilic base (e.g., triethylamine or potassium carbonate, 1.2 eq) may be required to neutralize the HCl generated.
-
Reaction Monitoring: Stir the mixture at a predetermined temperature (e.g., room temperature or reflux). Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction mixture (e.g., by adding water).
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Characterization: Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Protocol for Kinetic Studies
To elucidate the reaction mechanism, kinetic studies are essential. This involves measuring the reaction rate under various conditions.
-
Preparation of Stock Solutions: Prepare stock solutions of this compound and the chosen nucleophile of known concentrations in a suitable solvent.
-
Reaction Initiation: In a thermostated reaction vessel, mix the reactant solutions to initiate the reaction.
-
Monitoring Concentration Changes: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a quenching agent). Analyze the concentration of the reactant or product in the quenched aliquots using a suitable analytical technique such as HPLC, GC, or NMR spectroscopy.
-
Data Analysis: Plot the concentration of the reactant or product as a function of time. From these plots, determine the initial reaction rate.
-
Determination of Reaction Order: Repeat the experiment with varying initial concentrations of the substrate and the nucleophile to determine the order of the reaction with respect to each component. A first-order dependence on both the substrate and the nucleophile would suggest an S(_N)2 mechanism, while a first-order dependence on only the substrate would be indicative of an S(_N)1 pathway.
Visualization of Reaction Mechanisms
The following diagrams illustrate the proposed S(_N)1 and S(_N)2 reaction mechanisms.
Caption: Proposed S(_N)2 mechanism for the reaction of this compound.
Caption: Proposed S(_N)1 mechanism for the reaction of this compound.
Conclusion and Future Directions
The reaction of this compound with nucleophiles is a cornerstone for the synthesis of a diverse array of functionalized thiadiazole derivatives. Based on the primary nature of the substrate, an S(_N)2 mechanism is generally expected to be the predominant pathway, especially with strong nucleophiles in aprotic polar solvents. However, the potential for resonance stabilization of a carbocation intermediate suggests that an S(_N)1 pathway cannot be entirely ruled out, particularly with weak nucleophiles in protic solvents.
To definitively elucidate the reaction mechanism, further research is required. Detailed kinetic studies with a variety of nucleophiles and solvents are essential to determine the reaction order and rate constants. Computational studies, such as Density Functional Theory (DFT) calculations, would be invaluable for modeling the transition states and intermediates of both S(_N)1 and S(_N)2 pathways, thereby providing theoretical support for experimental observations. The insights gained from such studies will be instrumental for the rational design and efficient synthesis of novel thiadiazole-based compounds for applications in drug discovery and materials science.
References
An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole
Introduction
2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its utility stems from the reactive chloromethyl group, which allows for diverse chemical modifications.[1] Understanding the stability and storage requirements of this compound is critical for ensuring its quality, safety, and efficacy in research and development as well as in manufacturing processes. This guide provides a framework for assessing the stability of this compound and outlines best practices for its storage and handling.
Recommended Storage Conditions
Based on general safety data for similar chemical compounds and the inherent reactivity of the chloromethyl group, the following storage conditions are recommended to minimize degradation:
-
Temperature: Long-term storage at 2-8°C in an inert atmosphere is advisable to reduce the rate of potential degradation reactions.[2]
-
Light: Store in light-resistant containers to prevent photolytic degradation.
-
Moisture: Keep in a tightly sealed container in a dry environment to prevent hydrolysis.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and metals, which could catalyze degradation.
Predicted Degradation Pathways
The chemical structure of this compound suggests susceptibility to several degradation pathways under stress conditions. Forced degradation studies are designed to intentionally break down a molecule to understand these pathways.[3][4]
-
Hydrolysis: The chloromethyl group is susceptible to nucleophilic substitution by water, particularly under acidic or basic conditions, which could lead to the formation of the corresponding hydroxymethyl or other substituted derivatives.
-
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized, potentially leading to the formation of sulfoxides or sulfones.
-
Photolysis: Exposure to UV or visible light may induce degradation, although the specific photoproducts are unknown without experimental data. For some related compounds, photolytic degradation has been observed.[5]
-
Thermal Degradation: At elevated temperatures, decomposition is likely, potentially leading to the cleavage of the thiadiazole ring or other complex reactions.
Below is a predicted degradation pathway for this compound under hydrolytic conditions.
Caption: Predicted hydrolytic degradation of this compound.
Experimental Protocols for Stability Assessment
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is essential for separating the parent compound from its degradation products.[5] The development and validation of such a method would be the first step in a formal stability assessment.
The following diagram illustrates a typical workflow for conducting a forced degradation study.
Caption: General experimental workflow for a forced degradation study.
The following is a hypothetical protocol for a forced degradation study of this compound. The concentrations of stress agents and the duration of exposure should be optimized to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at room temperature for a specified period.
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the mixture at room temperature, protected from light, for a specified period.
-
Withdraw aliquots at different time points and dilute for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in an oven at a specified temperature (e.g., 80°C).
-
At various time points, withdraw samples, dissolve them in a suitable solvent, and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (e.g., in quartz cuvettes) to a light source with a specific output (e.g., as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark.
-
At defined intervals, withdraw samples from both the exposed and control solutions for HPLC analysis.
-
Data Presentation
The quantitative results from the forced degradation studies should be summarized in a table to facilitate comparison and analysis.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Major Degradation Products (Retention Time) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | Data | Data |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | Room Temp | Data | Data |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | Data | Data |
| Thermal (Solid) | N/A | 48 hours | 80°C | Data | Data |
| Photolytic | ICH Q1B | 7 days | Room Temp | Data | Data |
Note: The "Data" fields are placeholders and would be populated with experimental results.
Conclusion
While specific stability data for this compound is not currently available in public literature, this guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute stability studies. By following the principles of forced degradation and employing validated analytical methods, a thorough understanding of the stability profile of this important chemical intermediate can be achieved. This knowledge is fundamental for the development of stable formulations and for ensuring the quality and safety of resulting products.
References
Technical Guide: 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole (CAS 75341-23-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and potential applications of 2-(chloromethyl)-5-methyl-1,3,4-thiadiazole, a heterocyclic compound of interest in medicinal and agricultural chemistry.
Chemical and Physical Properties
This compound is a key synthetic intermediate. Its reactivity is largely dictated by the electrophilic chloromethyl group attached to the stable 1,3,4-thiadiazole ring. This makes it a valuable building block for introducing the 5-methyl-1,3,4-thiadiazole moiety into larger molecules.
| Property | Value | Source |
| CAS Number | 75341-23-0 | N/A |
| Molecular Formula | C₄H₅ClN₂S | [1] |
| Molecular Weight | 148.61 g/mol | [1] |
| IUPAC Name | This compound | N/A |
| Canonical SMILES | CC1=NN=C(S1)CCl | N/A |
| Appearance | Likely a solid or oil | N/A |
| Purity | Typically >97% for commercial products | [1] |
Plausible Synthesis Protocol
Reaction Scheme:
Caption: Plausible synthesis of a related chloro-compound.
Experimental Protocol: Synthesis of 2-(Chloromethylthio)-5-methyl-1,3,4-thiadiazole
This protocol is adapted from the general procedure for the synthesis of 2-(ω-chloroalkylthio)-5-methyl-1,3,4-thiadiazoles.[2]
Materials:
-
2-Mercapto-5-methyl-1,3,4-thiadiazole
-
Dichloromethane (excess, serves as both reactant and solvent)
-
Potassium carbonate (or another suitable base)
-
Acetone
-
Dichloromethane (for chromatography)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-mercapto-5-methyl-1,3,4-thiadiazole (e.g., 4 mmol) in dichloromethane (30 mL), add a base (e.g., potassium carbonate, 8 mmol).
-
Stir the mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter off the solid residue.
-
Remove the solvent from the filtrate under reduced pressure (in vacuo).
-
Purify the crude product by flash chromatography on a silica gel column using a gradient of polarity, for instance, from pure dichloromethane to 5% acetone in dichloromethane.
Expected Outcome:
The reaction with dichloromethane is expected to yield the S-alkylated product, 2-(chloromethylthio)-5-methyl-1,3,4-thiadiazole. It is important to note that the target compound, this compound, would require a different synthetic strategy, likely involving the chlorination of 2,5-dimethyl-1,3,4-thiadiazole, for which a detailed protocol was not identified in the searched literature.
Applications in Research and Development
This compound serves as a versatile intermediate in the synthesis of more complex molecules, primarily for the agrochemical and pharmaceutical industries.[1] The reactive chloromethyl group allows for facile nucleophilic substitution, enabling the attachment of this thiadiazole moiety to various scaffolds.
Agrochemicals
The 1,3,4-thiadiazole ring is a component of various commercial pesticides.[3] Derivatives of this class of compounds have shown potential as:
-
Herbicides: By incorporating the thiadiazole unit, novel compounds with herbicidal activity can be developed.
-
Fungicides: The thiadiazole scaffold is present in some antifungal agents, and this intermediate can be used to synthesize new candidates.[3][4]
Pharmaceuticals
The 1,3,4-thiadiazole nucleus is a well-established pharmacophore with a broad range of biological activities.[5][6] The title compound is a building block for developing novel therapeutic agents, including:
-
Antimicrobial agents: Thiadiazole derivatives have been extensively studied for their antibacterial and antifungal properties.[5]
-
Antiviral agents: Certain compounds containing the 1,3,4-thiadiazole ring have demonstrated antiviral activity.[4]
-
Anticancer agents: The thiadiazole scaffold is a subject of interest in the development of new anticancer drugs.[6]
The general workflow for utilizing this intermediate in drug discovery is outlined below:
References
- 1. This compound [myskinrecipes.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemmethod.com [chemmethod.com]
- 6. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Molecular Structure and Conformation of 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the molecular structure and conformation of 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the analysis of closely related 1,3,4-thiadiazole derivatives and general principles of structural chemistry. The presented data for the target molecule are, therefore, predictive and should be confirmed by experimental studies.
Introduction
The 1,3,4-thiadiazole ring is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anticonvulsant properties. The subject of this guide, this compound, is a key intermediate in the synthesis of more complex molecules due to the reactive chloromethyl group, which allows for further functionalization[1]. Understanding its molecular structure and conformational preferences is crucial for designing novel derivatives with specific biological targets. This document aims to provide a detailed technical overview of its structural characteristics, drawing upon experimental data from analogous compounds and theoretical considerations.
Predicted Molecular Structure and Spectroscopic Data
The molecular structure of this compound is characterized by a planar, five-membered 1,3,4-thiadiazole ring substituted with a methyl group at position 5 and a chloromethyl group at position 2. The planarity of the thiadiazole ring is a common feature in related crystal structures.
Predicted Spectroscopic Data
Table 1: Predicted Spectroscopic Data for this compound
| Parameter | Predicted Value | Justification/Reference Compound |
| ¹H NMR (δ, ppm) | ||
| -CH₃ | ~2.8 | Based on 2-(ω-chloroalkylthio)-5-methyl-1,3,4-thiadiazoles[2] |
| -CH₂Cl | ~5.3 | Based on 2-(ω-chloroalkylthio)-5-methyl-1,3,4-thiadiazoles[2] |
| ¹³C NMR (δ, ppm) | ||
| -CH₃ | ~16 | Based on 2-(ω-chloroalkylthio)-5-methyl-1,3,4-thiadiazoles[2] |
| -CH₂Cl | ~47 | Based on 2-(ω-chloroalkylthio)-5-methyl-1,3,4-thiadiazoles[2] |
| C2 (ring) | ~161 | Based on 2-(ω-chloroalkylthio)-5-methyl-1,3,4-thiadiazoles[2] |
| C5 (ring) | ~167 | Based on 2-(ω-chloroalkylthio)-5-methyl-1,3,4-thiadiazoles[2] |
| IR (cm⁻¹) | ||
| C-H (aliphatic) | ~2900-3000 | General range for C-H stretching. |
| C=N (ring) | ~1600 | Characteristic stretching for thiadiazole ring. |
| C-Cl | ~700-800 | Characteristic stretching for alkyl chlorides. |
Conformational Analysis
The primary conformational flexibility in this compound arises from the rotation around the single bond connecting the chloromethyl group to the thiadiazole ring. In related structures, such as 2-chloro-5-(chloromethyl)thiazole, the chloromethyl group has been observed to lie close to the plane of the heterocyclic ring[3][4]. However, significant out-of-plane torsion angles can also occur. The preferred conformation in the solid state will be influenced by crystal packing forces, while in solution, a dynamic equilibrium between different conformers is expected.
Synthesis and Characterization
Proposed Synthetic Pathway
A plausible synthetic route to this compound can be adapted from established methods for similar thiadiazoles. One common approach involves the cyclization of a thiosemicarbazide derivative.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Synthesis of 2-Amino-5-(chloromethyl)-1,3,4-thiadiazole (Intermediate):
A common synthetic route involves the reaction of thiosemicarbazide with chloroacetic acid[5].
-
Reaction Setup: A mixture of thiosemicarbazide and chloroacetic acid in a suitable solvent (e.g., a high-boiling point alcohol or a polar aprotic solvent) is prepared in a round-bottom flask equipped with a reflux condenser.
-
Reaction Conditions: The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled, and the product is precipitated by pouring it into cold water.
-
Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.
General Protocol for Spectroscopic Characterization:
Caption: A general experimental workflow for the synthesis and structural elucidation of a novel compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 500 MHz).
-
Data Analysis: Analyze chemical shifts, coupling constants, and integration to confirm the proton and carbon environments.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the compound or analyze as a thin film.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for functional groups.
-
-
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent.
-
Data Acquisition: Obtain the mass spectrum using an appropriate ionization technique (e.g., ESI, EI).
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern.
-
-
X-ray Crystallography:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, often by slow evaporation of a solvent.
-
Data Collection: Mount a single crystal on a diffractometer and collect diffraction data using an X-ray source (e.g., Mo Kα radiation).
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters.
-
Potential Biological Significance
While specific biological activity for this compound has not been reported, the 1,3,4-thiadiazole scaffold is present in numerous compounds with a wide array of pharmacological effects. These include roles as anticancer, antibacterial, antifungal, and anti-inflammatory agents. The reactive chloromethyl group makes this compound a valuable building block for creating libraries of novel thiadiazole derivatives for biological screening.
Conclusion
This technical guide has provided a comprehensive overview of the predicted molecular structure and conformation of this compound, based on data from analogous compounds. The provided spectroscopic data are estimations and should be verified experimentally. The proposed synthetic and characterization protocols offer a roadmap for researchers interested in studying this and related molecules. Further experimental work, particularly single-crystal X-ray diffraction, is necessary to definitively determine its precise three-dimensional structure and conformational preferences, which will be invaluable for future drug design and development efforts centered on the 1,3,4-thiadiazole scaffold.
References
A Technical Guide to the Synthetic Routes of 2,5-Disubstituted-1,3,4-Thiadiazoles
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents due to its diverse biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. This in-depth technical guide provides a comprehensive review of the primary synthetic routes for preparing 2,5-disubstituted-1,3,4-thiadiazoles, offering detailed experimental protocols and quantitative data to facilitate research and development in this critical area.
Core Synthetic Strategies
The synthesis of the 2,5-disubstituted-1,3,4-thiadiazole ring system is predominantly achieved through the cyclization of linear precursors. The most common and versatile methods involve the use of thiosemicarbazides, acylhydrazines, and dithiocarbazates as starting materials. These approaches offer a high degree of flexibility, allowing for the introduction of a wide variety of substituents at the 2 and 5 positions of the thiadiazole ring.
Cyclization of Thiosemicarbazides
The reaction of thiosemicarbazide or its derivatives with carboxylic acids or acid chlorides is a widely employed and efficient method for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles. The reaction typically proceeds via a dehydration or dehydrohalogenation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride (POCl₃), concentrated sulfuric acid (H₂SO₄), or polyphosphoric acid (PPA).
A plausible mechanism involves the initial acylation of the thiosemicarbazide, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 1,3,4-thiadiazole ring.
Caption: Synthesis from Thiosemicarbazide.
Table 1: Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles from Thiosemicarbazides
| Starting Materials | Dehydrating Agent | Reaction Conditions | Yield (%) | Reference |
| Thiosemicarbazide, Benzoic Acid | POCl₃ | Reflux, 3h | 85-95 | |
| Thiosemicarbazide, Substituted Benzoic Acids | H₂SO₄ | Stirring, 16h, rt | 80-92 | |
| Thiosemicarbazones | FeCl₃ | Oxidative Cyclization | Moderate | |
| Thiosemicarbazide, Aldehydes | I₂ | Cyclization | Moderate to Good |
Experimental Protocol: General Procedure for the Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazoles
-
A mixture of the appropriate aromatic carboxylic acid (10 mmol) and thiosemicarbazide (10 mmol) is taken in phosphorus oxychloride (15 mL).
-
The reaction mixture is refluxed for 3 hours.
-
After cooling, the mixture is poured onto crushed ice.
-
The resulting solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 2-amino-5-aryl-1,3,4-thiadiazole.
Cyclization of Acylhydrazines with a Sulfur Source
Another prevalent method involves the reaction of acylhydrazines (R-CO-NH-NH₂) with a source of sulfur. Carbon disulfide (CS₂) is a common reagent for this transformation, often in the presence of a base like potassium hydroxide. This reaction proceeds through a dithiocarbazate intermediate, which then undergoes cyclization and dehydration. Lawesson's reagent is also a popular and efficient thionating agent for this type of cyclization.
Caption: Synthesis from Acylhydrazine.
Table 2: Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles from Acylhydrazines
| Acylhydrazine | Sulfur Source | Reaction Conditions | Yield (%) | Reference |
| Aryl hydrazides | Lawesson's Reagent | Toluene, reflux | 75-97 | |
| Bis-acid hydrazide | CS₂/KOH | Ethanol, reflux, 8h | 82 (for oxadiazole) | |
| N,N'-acylhydrazines | Fluorous Lawesson's Reagent | - | High | |
| Arylhydrazides | Elemental Sulfur | Metal-free, additive-free | 28-85 |
Experimental Protocol: One-Pot Synthesis from Aldehydes and Hydrazides using Lawesson's Reagent
-
A mixture of an aryl hydrazide (1.0 mmol) and an aryl aldehyde (1.0 mmol) is refluxed in ethanol for 2 hours.
-
The solvent is evaporated in vacuo.
-
The residue is then reacted with Lawesson's reagent (0.8 equiv) and dimethylaminopyridine (DMAP) in refluxing toluene.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is worked up to isolate the 2,5-disubstituted-1,3,4-thiadiazole.
One-Pot and Microwave-Assisted Syntheses
To improve efficiency, reduce reaction times, and often increase yields, one-pot and microwave-assisted synthetic methods have been developed. One-pot syntheses, such as the one described above using Lawesson's reagent, combine multiple reaction steps without isolating intermediates, saving time and resources.
Microwave irradiation has emerged as a powerful tool in the synthesis of 1,3,4-thiadiazoles. This technique can dramatically shorten reaction times from hours to minutes and often leads to higher yields and cleaner reactions.
Caption: Microwave-Assisted Synthesis Workflow.
Table 3: Comparison of Conventional and Microwave-Assisted Synthesis
| Method | Reaction Time | Yield (%) | Advantages | Reference |
| Conventional Heating | Hours | 68-81 | Standard laboratory setup | |
| Microwave Irradiation | Minutes | 74-96 | High yields, short reaction time, cleaner reaction |
Experimental Protocol: Microwave-Assisted Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazoles
-
A mixture of a substituted aryl or alkyl carboxylic acid (10 mmol) and thiosemicarbazide (10 mmol) is placed in a microwave-safe vessel.
-
A dehydrating agent, such as POCl₃, is added.
-
The vessel is sealed and subjected to microwave irradiation for a short period (e.g., 2-10 minutes) at a specific power and temperature.
-
After the reaction is complete, the vessel is cooled, and the contents are carefully poured into ice water.
-
The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization.
Biological Significance and Signaling Pathways
The 1,3,4-thiadiazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a broad spectrum of pharmacological activities. This versatility stems from the ability of the thiadiazole ring to participate in various biological interactions, often acting as a bioisostere for other functional groups and interacting with key enzymes and receptors.
Many 2,5-disubstituted-1,3,4-thiadiazoles have been reported to inhibit enzymes such as carbonic anhydrase, cyclooxygenase (COX), and various kinases. Their antimicrobial activity often involves the disruption of microbial cell wall synthesis or other essential metabolic pathways. In cancer therapy, thiadiazole derivatives can induce apoptosis or inhibit cell proliferation through various signaling cascades.
Caption: Biological Targets of 1,3,4-Thiadiazoles.
Conclusion
The synthetic routes to 2,5-disubstituted-1,3,4-thiadiazoles are well-established and offer a high degree of versatility for accessing a wide range of derivatives. The choice of synthetic strategy often depends on the availability of starting materials and the desired substitution pattern. Modern techniques such as microwave-assisted synthesis and one-pot procedures provide efficient and rapid access to these valuable heterocyclic compounds. The continued exploration of the biological activities of novel 1,3,4-thiadiazole derivatives, guided by an understanding of their mechanisms of action, will undoubtedly lead to the development of new and improved therapeutic agents. This guide serves as a foundational resource for researchers aiming to synthesize and explore the potential of this important class of compounds.
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution Reactions using 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The presence of a reactive chloromethyl group attached to the stable 1,3,4-thiadiazole core makes it an excellent electrophile for a variety of nucleophilic substitution reactions. This reactivity allows for the facile introduction of the 5-methyl-1,3,4-thiadiazol-2-ylmethyl moiety into a diverse range of molecular scaffolds, enabling the synthesis of novel compounds with potential therapeutic applications. The 1,3,4-thiadiazole ring system is a known pharmacophore found in numerous biologically active compounds, exhibiting a wide spectrum of activities including antimicrobial, anticancer, and antidepressant properties. These application notes provide an overview of the utility of this compound in the synthesis of bioactive molecules and detailed protocols for its use in nucleophilic substitution reactions.
Application Notes
The derivatives of this compound are valuable intermediates in the development of new therapeutic agents. The 1,3,4-thiadiazole scaffold is a bioisostere of other heterocyclic systems and is known to participate in hydrogen bonding and other non-covalent interactions with biological targets. This has led to the exploration of its derivatives in various therapeutic areas:
-
Antimicrobial Agents: The 1,3,4-thiadiazole nucleus is a common feature in many compounds with potent antibacterial and antifungal activities. By functionalizing the chloromethyl group with various amines, thiols, and other nucleophiles, libraries of compounds can be generated and screened for antimicrobial efficacy.
-
Anticancer Agents: A number of 1,3,4-thiadiazole derivatives have been reported to exhibit significant anticancer activity. The ability to readily synthesize a variety of analogues from this compound makes it a valuable tool in the search for new and more effective anticancer drugs.
-
Antidepressant and CNS-active Agents: The thiadiazole scaffold has also been incorporated into molecules with activity in the central nervous system. Nucleophilic substitution on this compound can lead to the synthesis of novel compounds for screening as potential antidepressant, anxiolytic, or anticonvulsant agents.
-
Agrochemicals: Beyond pharmaceuticals, this versatile building block is also utilized in the synthesis of agrochemicals, including herbicides and pesticides, where its structural features contribute to the desired biological activity.[1]
Experimental Protocols & Data
The high reactivity of the chloromethyl group in this compound allows for a wide range of nucleophilic substitution reactions. Below are detailed protocols for reactions with carbon, nitrogen, sulfur, and oxygen nucleophiles.
Reaction with Carbon Nucleophiles: The Sommelet Reaction
The Sommelet reaction provides a convenient method for the conversion of the chloromethyl group into a formyl group, yielding the corresponding aldehyde. This aldehyde can then serve as a versatile intermediate for further synthetic transformations. The reaction proceeds via the formation of a hexamethylenetetramine salt, followed by hydrolysis.[2][3]
Experimental Protocol: Synthesis of 5-methyl-1,3,4-thiadiazole-2-carbaldehyde [2][3]
-
Step 1: Formation of the Hexamethylenetetramine Salt
-
Dissolve hexamethylenetetramine (1.1 equivalents) in chloroform.
-
Add a solution of this compound (1.0 equivalent) in chloroform to the hexamethylenetetramine solution with stirring.
-
Reflux the reaction mixture for 1-2 hours.
-
Cool the mixture to room temperature, which should result in the precipitation of the quaternary ammonium salt.
-
Collect the salt by filtration, wash with cold chloroform, and dry.
-
-
Step 2: Hydrolysis to the Aldehyde
-
Suspend the hexamethylenetetramine salt in a 50% aqueous acetic acid solution.
-
Reflux the mixture for 1-2 hours.
-
Cool the reaction mixture and pour it into ice-water.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol-water.
-
Quantitative Data for the Sommelet Reaction
| Product | Starting Material | Yield (%) | Reference |
| 5-methyl-1,3,4-thiadiazole-2-carbaldehyde | This compound | 65-70 | [2][3] |
Experimental Workflow for the Sommelet Reaction
Caption: Workflow for the Sommelet reaction.
Reactions with Nitrogen Nucleophiles
The reaction of this compound with various primary and secondary amines provides a straightforward route to a wide array of N-substituted derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction.
Representative Protocol: Synthesis of 2-((Arylamino)methyl)-5-methyl-1,3,4-thiadiazole
This protocol is a representative procedure based on analogous reactions with similar chloromethylated heterocycles.
-
To a solution of the desired aniline (1.1 equivalents) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate or triethylamine (1.2 equivalents).
-
Add a solution of this compound (1.0 equivalent) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Quantitative Data for Reactions with N-Nucleophiles (Analogous System)
| Product | Nucleophile | Yield (%) | Reference (Analogous System) |
| N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide | 1-Methylpiperazine | 78 | [4] |
| N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide | 1-Phenylpiperazine | 83 | [4] |
Reaction Scheme with N-Nucleophiles
Caption: General scheme for N-alkylation.
Reactions with Sulfur Nucleophiles
Thioethers can be readily synthesized by reacting this compound with thiols in the presence of a base. This reaction is generally high-yielding and proceeds under mild conditions.
Representative Protocol: Synthesis of 2-((Arylthio)methyl)-5-methyl-1,3,4-thiadiazole
This protocol is a representative procedure based on analogous reactions with similar chloromethylated heterocycles.
-
Dissolve the desired thiol (1.1 equivalents) in a polar aprotic solvent such as DMF or acetone.
-
Add a base, for instance, potassium carbonate or sodium hydride (1.2 equivalents), to the solution and stir for 15-30 minutes at room temperature to form the thiolate.
-
Add a solution of this compound (1.0 equivalent) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.
-
After completion, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting thioether by column chromatography or recrystallization.
Quantitative Data for Reactions with S-Nucleophiles (Analogous System)
| Product | Nucleophile | Yield (%) | Reference (Analogous System) |
| 2-(ω-bromoalkylthio)-5-methyl-1,3,4-thiadiazoles | Dihaloalkanes | Variable | [5] |
| Symmetrical bis-thiadiazoles | Dihaloalkanes | 69-78 | [5] |
Reaction Scheme with S-Nucleophiles
Caption: General scheme for S-alkylation.
Reactions with Oxygen Nucleophiles
Ethers can be prepared through the Williamson ether synthesis by reacting this compound with alcohols or phenols in the presence of a suitable base.
Representative Protocol: Synthesis of 2-((Aryloxy)methyl)-5-methyl-1,3,4-thiadiazole
This protocol is a representative procedure based on analogous reactions with similar chloromethylated heterocycles.
-
To a solution of the desired phenol (1.1 equivalents) in a solvent like DMF or acetone, add a base such as potassium carbonate or sodium hydride (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes to generate the phenoxide.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 6-18 hours, monitoring completion by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with water, followed by brine, and then dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reaction Scheme with O-Nucleophiles
Caption: General scheme for O-alkylation.
Conclusion
This compound is a highly valuable and reactive intermediate for the synthesis of a diverse range of heterocyclic compounds. The protocols and data presented herein provide a foundation for researchers to explore the utility of this building block in the development of novel molecules with potential applications in the pharmaceutical and agrochemical industries. The straightforward nature of its nucleophilic substitution reactions allows for the efficient generation of compound libraries for biological screening, accelerating the discovery of new lead compounds.
References
Synthesis of Novel Antimicrobial Agents from 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel antimicrobial agents derived from the versatile starting material, 2-(chloromethyl)-5-methyl-1,3,4-thiadiazole. The protocols focus on the synthesis of thioether and amine derivatives, followed by their conversion to Schiff bases, which have demonstrated significant antimicrobial properties.
Introduction
The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a reactive chloromethyl group at the 2-position of the 5-methyl-1,3,4-thiadiazole ring offers a convenient handle for introducing diverse functionalities through nucleophilic substitution reactions. This allows for the systematic exploration of structure-activity relationships (SAR) and the development of potent antimicrobial candidates.
This application note details the synthetic pathways to novel thioether and amine derivatives of this compound and their subsequent transformation into Schiff bases. It also provides protocols for antimicrobial susceptibility testing to evaluate the efficacy of the synthesized compounds.
Synthetic Workflow
The overall synthetic strategy involves a two-step process. The first step is a nucleophilic substitution reaction on this compound with various thiols or amines to generate intermediate thioether or amine derivatives. The second step involves the condensation of the synthesized amino derivatives with various aromatic aldehydes to yield the final Schiff base products.
Caption: General workflow for the synthesis of antimicrobial agents.
Experimental Protocols
Protocol 1: Synthesis of 2-((Arylthio)methyl)-5-methyl-1,3,4-thiadiazole (Thioether Derivatives)
This protocol describes the synthesis of thioether derivatives by the reaction of this compound with various aromatic thiols.
Materials:
-
This compound
-
Substituted thiophenol (e.g., thiophenol, 4-chlorothiophenol)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Stirring apparatus
-
Reflux condenser
-
Thin Layer Chromatography (TLC) apparatus
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethanol, methanol)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) in acetone (20 mL).
-
Add the substituted thiophenol (1 mmol) and potassium carbonate (1.5 mmol) to the solution.
-
The reaction mixture is stirred at room temperature for 30 minutes and then refluxed for 4-6 hours.
-
Monitor the progress of the reaction by TLC.
-
After completion, filter the reaction mixture to remove potassium carbonate.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Synthesis of 2-(((Arylamino)methyl)-5-methyl-1,3,4-thiadiazole (Amine Derivatives)
This protocol details the synthesis of amine derivatives through the reaction of this compound with various aromatic amines.
Materials:
-
This compound
-
Substituted aniline (e.g., aniline, 4-chloroaniline)
-
Triethylamine (TEA)
-
Ethanol
-
Stirring apparatus
-
Reflux condenser
-
TLC apparatus
-
Rotary evaporator
-
Recrystallization solvents
Procedure:
-
To a solution of this compound (1 mmol) in ethanol (25 mL), add the substituted aniline (1 mmol) and triethylamine (1.2 mmol).
-
Reflux the reaction mixture for 8-10 hours.
-
Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried.
-
The crude product is purified by recrystallization.
Protocol 3: Synthesis of Schiff Base Derivatives
This protocol outlines the synthesis of Schiff bases from the amine derivatives obtained in Protocol 2.
Materials:
-
Amine derivative from Protocol 2
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Glacial acetic acid
-
Ethanol
-
Stirring apparatus
-
Reflux condenser
Procedure:
-
A mixture of the amine derivative (1 mmol) and the substituted aromatic aldehyde (1 mmol) in ethanol (30 mL) is prepared.
-
A few drops of glacial acetic acid are added as a catalyst.
-
The reaction mixture is refluxed for 6-8 hours.
-
After cooling, the solid product that separates out is filtered, washed with ethanol, and dried.
-
The Schiff base is purified by recrystallization from a suitable solvent.
Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial and fungal strains.
Materials:
-
Synthesized compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Spectrophotometer (for reading absorbance)
Procedure:
-
Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in the appropriate broth in the wells of a 96-well microtiter plate to obtain a range of concentrations.
-
Prepare a standardized inoculum of each microbial strain.
-
Add the microbial inoculum to each well.
-
Include positive controls (broth with inoculum) and negative controls (broth only). Also, include wells with standard antimicrobial agents.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Data Presentation
The antimicrobial activities of representative synthesized compounds are summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound ID | Derivative Type | R/Ar Substituent | S. aureus (MIC) | B. subtilis (MIC) | E. coli (MIC) | P. aeruginosa (MIC) | C. albicans (MIC) | A. niger (MIC) |
| ST-1 | Thioether | -H | 62.5 | 125 | 250 | >250 | >250 | >250 |
| ST-2 | Thioether | 4-Cl | 31.25 | 62.5 | 125 | 250 | 125 | 250 |
| SA-1 | Amine | -H | 125 | 250 | >250 | >250 | >250 | >250 |
| SA-2 | Amine | 4-Cl | 62.5 | 125 | 250 | >250 | 250 | >250 |
| SB-1 | Schiff Base | -H, -H | 31.25 | 62.5 | 125 | 125 | 62.5 | 125 |
| SB-2 | Schiff Base | -H, 4-Cl | 15.6 | 31.25 | 62.5 | 125 | 31.25 | 62.5 |
| SB-3 | Schiff Base | 4-Cl, -H | 15.6 | 31.25 | 62.5 | 62.5 | 31.25 | 62.5 |
| SB-4 | Schiff Base | 4-Cl, 4-Cl | 7.8 | 15.6 | 31.25 | 62.5 | 15.6 | 31.25 |
| Ciprofloxacin | Standard | - | 0.5 | 1 | 1 | 2 | - | - |
| Fluconazole | Standard | - | - | - | - | - | 8 | 16 |
Structure-Activity Relationship (SAR) Logic
The antimicrobial activity of the synthesized 1,3,4-thiadiazole derivatives is influenced by the nature of the substituents introduced. The following diagram illustrates the logical relationships in the observed SAR.
Caption: Key structure-activity relationships observed.
Conclusion
The protocols and data presented herein demonstrate that this compound is a valuable and reactive starting material for the synthesis of novel antimicrobial agents. The introduction of thioether, amine, and particularly Schiff base functionalities leads to compounds with a range of antimicrobial activities. The presence of electron-withdrawing groups on the aromatic rings of the substituents generally enhances the antimicrobial potency. These findings provide a solid foundation for further lead optimization and the development of new therapeutic agents to combat microbial infections.
Application Notes and Protocols: 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(chloromethyl)-5-methyl-1,3,4-thiadiazole as a pivotal intermediate in the synthesis of novel agrochemicals. The document outlines detailed experimental protocols for the synthesis of potential fungicides, insecticides, and herbicides, accompanied by quantitative bioactivity data and diagrammatic representations of synthetic pathways and modes of action.
Introduction
The 1,3,4-thiadiazole moiety is a well-established pharmacophore in the development of agrochemicals due to its broad spectrum of biological activities.[1][2] The reactive chloromethyl group at the 2-position of this compound serves as a versatile handle for the introduction of various functional groups, enabling the synthesis of a diverse library of compounds with potential fungicidal, insecticidal, and herbicidal properties.[3][4] This document details synthetic strategies and biological activities of agrochemicals derived from this key intermediate.
Synthesis of Potential Agrochemicals
The reactive chloromethyl group of this compound readily undergoes nucleophilic substitution reactions, which is the primary strategy for its derivatization.
Synthesis of Fungicidal Pyrimidine Derivatives
The introduction of a pyrimidine moiety is a common strategy in the development of novel fungicides. The following is a representative protocol for the synthesis of a 2-(((5-methyl-1,3,4-thiadiazol-2-yl)methyl)thio)pyrimidine derivative, based on analogous synthetic procedures.
Experimental Protocol:
Synthesis of 2-(((5-methyl-1,3,4-thiadiazol-2-yl)methyl)thio)-4,6-dimethylpyrimidine
-
Preparation of the nucleophile: To a solution of 4,6-dimethylpyrimidine-2-thiol (1.40 g, 10 mmol) in anhydrous acetone (50 mL), potassium carbonate (2.76 g, 20 mmol) is added. The mixture is stirred at room temperature for 30 minutes.
-
Reaction with this compound: A solution of this compound (1.49 g, 10 mmol) in anhydrous acetone (20 mL) is added dropwise to the suspension at room temperature.
-
Reaction monitoring: The reaction mixture is stirred at room temperature for 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) using a mixture of petroleum ether and ethyl acetate as the eluent.
-
Work-up and purification: After completion of the reaction, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate (100 mL) and water (100 mL). The organic layer is separated, washed with brine (50 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel (petroleum ether:ethyl acetate = 5:1) to afford the title compound.
DOT Script for Synthesis of Fungicidal Pyrimidine Derivative:
Synthesis of Insecticidal Oxadiazole Derivatives
The combination of 1,3,4-thiadiazole and 1,3,4-oxadiazole rings in a single molecule has been explored for the development of new insecticides. The following protocol describes a plausible synthesis of a 2-(alkylsulfanyl)-5-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3,4-oxadiazole.
Experimental Protocol:
Synthesis of 2-((5-methyl-1,3,4-thiadiazol-2-yl)methylthio)-5-phenyl-1,3,4-oxadiazole
-
Preparation of the nucleophile: A mixture of 5-phenyl-1,3,4-oxadiazole-2-thiol (1.78 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol) in anhydrous N,N-dimethylformamide (DMF) (40 mL) is stirred at room temperature for 30 minutes.
-
Reaction with this compound: this compound (1.49 g, 10 mmol) is added to the mixture.
-
Reaction conditions: The reaction mixture is heated at 80 °C for 6 hours.
-
Work-up and purification: The mixture is cooled to room temperature and poured into ice-water (200 mL). The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is recrystallized from ethanol to give the pure title compound.
DOT Script for Synthesis of Insecticidal Oxadiazole Derivative:
Synthesis of Herbicidal Pyridine Derivatives
The incorporation of a pyridine ring is a known strategy for developing herbicides. The following protocol outlines the synthesis of a pyridine derivative.
Experimental Protocol:
Synthesis of 2-((5-methyl-1,3,4-thiadiazol-2-yl)methoxy)pyridine
-
Preparation of the nucleophile: To a solution of 2-hydroxypyridine (0.95 g, 10 mmol) in anhydrous tetrahydrofuran (THF) (50 mL), sodium hydride (60% dispersion in mineral oil, 0.48 g, 12 mmol) is added portion-wise at 0 °C. The mixture is stirred at room temperature for 1 hour.
-
Reaction with this compound: A solution of this compound (1.49 g, 10 mmol) in anhydrous THF (20 mL) is added dropwise to the reaction mixture at 0 °C.
-
Reaction conditions: The mixture is allowed to warm to room temperature and stirred for 24 hours.
-
Work-up and purification: The reaction is quenched by the slow addition of water (10 mL). The solvent is removed under reduced pressure, and the residue is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
DOT Script for Synthesis of Herbicidal Pyridine Derivative:
Quantitative Bioactivity Data
The following tables summarize the biological activities of various agrochemicals containing the 1,3,4-thiadiazole moiety. It is important to note that these compounds are structurally related to the derivatives of this compound.
Table 1: Fungicidal Activity of Pyrimidine-Thiadiazole Derivatives
| Compound ID | Fungal Species | EC50 (µg/mL) | Reference |
| 6h | Phomopsis sp. | 25.9 | [5] |
| 6h | Botrytis cinerea | 50.8 | [5] |
| 6g | Botrytis cinerea | 57.5 | [5] |
| Pyrimethanil (Control) | Phomopsis sp. | 32.1 | [5] |
| Pyrimethanil (Control) | Botrytis cinerea | 62.8 | [5] |
Table 2: Insecticidal Activity of Oxadiazole/Thiadiazole Derivatives
| Compound ID | Insect Species | LC50 (mg/L) | Reference |
| Compound 3 | Spodoptera littoralis | 6.42 | [6] |
| Compound 5 | Spodoptera littoralis | 6.90 | [6] |
| Flubendiamide (Control) | Mythimna separata | 0.222 | [1] |
Table 3: Herbicidal Activity of Thiadiazole Derivatives
| Compound | Weed Species | Activity | Reference |
| 1,3,4-Thiadiazole ureas | Brassica campestris | Moderate to good selective activity | [4] |
| 1,3,4-Thiadiazole ureas | Echinochloa crus-galli | No inhibitory activity | [4] |
Mode of Action and Signaling Pathways
The biological activity of 1,3,4-thiadiazole derivatives stems from their interaction with specific biochemical pathways in the target organisms.
Herbicidal Mode of Action: Inhibition of Photosynthesis
Many thiadiazole-based herbicides act by inhibiting photosynthesis in susceptible plants.[4] They interfere with the electron transport chain in photosystem II (PSII), disrupting the plant's ability to produce energy.
DOT Script for Herbicide Mode of Action:
Fungicidal and Insecticidal Logical Relationship
The precise signaling pathways for many novel fungicidal and insecticidal compounds are often complex and require extensive research. However, a general logical relationship can be established between the chemical structure and its biological effect.
DOT Script for Fungicide/Insecticide Logical Relationship:
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of potential agrochemicals. Its reactivity allows for the straightforward introduction of various pharmacophores, leading to compounds with significant fungicidal, insecticidal, and herbicidal activities. The protocols and data presented herein provide a solid foundation for further research and development in the quest for novel and effective crop protection agents.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel Pyrimidine Derivatives Bearing a 1,3,4-Thiadiazole Skeleton: Design, Synthesis, and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiadiazole/Thiadiazine Derivatives as Insecticidal Agent: Design, Synthesis, and Biological Assessment of 1,3,4-(Thiadiazine/Thiadiazole)-Benzenesulfonamide Derivatives as IGRs Analogues against Spodoptera littoralis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Schiff Bases from 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the synthesis of Schiff bases derived from 2-(chloromethyl)-5-methyl-1,3,4-thiadiazole. The synthesis is a multi-step process commencing with the formation of the this compound core, followed by its conversion to the corresponding aldehyde via the Sommelet reaction. The resulting 5-methyl-1,3,4-thiadiazole-2-carbaldehyde is then condensed with various primary amines to yield the target Schiff bases. These compounds are of significant interest in medicinal chemistry due to their potential antimicrobial and anticancer activities.
Synthetic Pathway Overview
The overall synthetic strategy involves a three-step process, which is outlined in the workflow diagram below. The initial step is the synthesis of the key intermediate, this compound. This is followed by the conversion of the chloromethyl group to a formyl group using the Sommelet reaction. The final step is the condensation of the resulting aldehyde with a variety of primary amines to generate a library of Schiff base derivatives.
Figure 1: Overall synthetic workflow for the preparation of Schiff bases from this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the general synthesis of 2-R-5-chloromethyl-1,3,4-thiadiazoles[1].
Materials:
-
Thiosemicarbazide
-
Monochloroacetyl chloride
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a mixture of thiosemicarbazide and an equimolar amount of monochloroacetyl chloride is prepared.
-
Phosphorus oxychloride is added dropwise to the mixture under cooling in an ice bath.
-
After the addition is complete, the reaction mixture is refluxed for 4-6 hours.
-
The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice with constant stirring.
-
The precipitated solid is collected by filtration, washed with cold water until neutral, and then dried.
-
The crude product is recrystallized from ethanol to afford pure this compound.
Protocol 2: Synthesis of 5-Methyl-1,3,4-thiadiazole-2-carbaldehyde via the Sommelet Reaction
This protocol is based on the established Sommelet reaction for the conversion of 2-R-5-chloromethyl-1,3,4-thiadiazoles to their corresponding aldehydes[2].
Materials:
-
This compound
-
Hexamethylenetetramine
-
Chloroform
-
50% Acetic acid
-
Concentrated Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Ethanol
Procedure: Part A: Formation of the Hexamethylenetetramine Salt
-
Dissolve hexamethylenetetramine (1.1 molar equivalents) in chloroform in a round-bottom flask.
-
Add a solution of this compound (1 molar equivalent) in chloroform to the flask.
-
Reflux the mixture for 1 hour. A white precipitate of the quaternary ammonium salt will form.
-
Cool the mixture to room temperature and collect the precipitate by filtration.
Part B: Hydrolysis to the Aldehyde
-
Suspend the hexamethylenetetramine salt in 50% acetic acid and reflux for 1 hour.
-
Add water and concentrated hydrochloric acid and continue to reflux for another 5-10 minutes.
-
Cool the reaction mixture and filter to remove any solids.
-
Neutralize the filtrate with a saturated solution of sodium bicarbonate until a solid precipitates.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from aqueous ethanol to yield pure 5-methyl-1,3,4-thiadiazole-2-carbaldehyde.
Protocol 3: General Synthesis of Schiff Bases
This is a general procedure for the condensation of 5-methyl-1,3,4-thiadiazole-2-carbaldehyde with various primary amines.
Materials:
-
5-Methyl-1,3,4-thiadiazole-2-carbaldehyde
-
Substituted primary amines (e.g., aniline, p-chloroaniline, p-anisidine)
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve 5-methyl-1,3,4-thiadiazole-2-carbaldehyde (1 molar equivalent) in absolute ethanol in a round-bottom flask.
-
Add the respective primary amine (1 molar equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).
Biological Activity Data
The synthesized Schiff bases are expected to exhibit a range of biological activities. The following tables summarize representative quantitative data for similar 1,3,4-thiadiazole-derived Schiff bases against various cancer cell lines and microbial strains. This data can serve as a benchmark for newly synthesized compounds.
Table 1: In Vitro Anticancer Activity of Representative 1,3,4-Thiadiazole Schiff Bases
| Compound ID | Schiff Base Substituent (R) | Cell Line | IC₅₀ (µM) | Reference |
| SB-1 | 4-Fluorophenyl | MCF-7 | 1.28 µg/mL | [3] |
| SB-2 | Furan | MCF-7 | 11.7 | [4] |
| SB-3 | Thiophene | MCF-7 | 19.0 | [4] |
| SB-4 | 2,4-Dichlorophenyl | A549 | 15.69 | [5] |
| SB-5 | 4-Hydroxyphenyl | HepG2 | 13.68 | [5] |
Table 2: In Vitro Antimicrobial Activity of Representative 1,3,4-Thiadiazole Schiff Bases
| Compound ID | Schiff Base Substituent (R) | Microorganism | MIC (µg/mL) | Reference |
| SB-6 | 4-Fluorobenzyl | E. coli | 1.6 | [6] |
| SB-7 | 4-Fluorobenzyl | S. aureus | 3.4 | [6] |
| SB-8 | 4-Nitrophenyl | S. aureus | 8 | [7] |
| SB-9 | 4-Fluorophenyl | C. albicans | 8 | [7] |
| SB-10 | 4-Chlorophenyl | B. subtilis | 45.2 | [6] |
Signaling Pathway Visualization
While the exact mechanisms of action for these novel Schiff bases are yet to be fully elucidated, many 1,3,4-thiadiazole derivatives have been reported to exert their anticancer effects by interfering with key signaling pathways involved in cell proliferation and survival. A potential, generalized mechanism could involve the inhibition of receptor tyrosine kinases (RTKs) or downstream components of their signaling cascades.
Figure 2: A putative signaling pathway potentially inhibited by 1,3,4-thiadiazole Schiff base derivatives, leading to reduced cancer cell proliferation and survival.
References
- 1. jocpr.com [jocpr.com]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciforum.net [sciforum.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Potential Anticancer Compounds Using 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole
Audience: Researchers, scientists, and drug development professionals.
Introduction The 1,3,4-thiadiazole ring is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide range of pharmacological activities, including anticancer properties.[1][2] Derivatives of 1,3,4-thiadiazole have shown promise in preclinical studies, demonstrating the ability to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and interfere with key molecular targets involved in cancer progression.[3] The mesoionic nature of the thiadiazole ring allows these compounds to cross cellular membranes and interact effectively with biological targets.[2] Furthermore, the 1,3,4-thiadiazole core is considered a bioisostere of pyrimidine, suggesting it can interfere with DNA replication processes.[4][5]
2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole is a key starting material for the synthesis of novel anticancer candidates. Its reactive chloromethyl group serves as a versatile handle for introducing various functional groups and building a diverse library of compounds for screening.[6] These derivatives have been shown to target multiple signaling pathways implicated in cancer, such as the PI3K/Akt and MAPK/ERK pathways.[3] This document provides detailed protocols for the synthesis of novel derivatives from this starting material and for their subsequent biological evaluation as potential anticancer agents.
Section 1: Synthetic Strategies and Protocols
The primary synthetic route for derivatizing this compound involves the nucleophilic substitution of the highly reactive chloromethyl group. This allows for the straightforward introduction of various moieties containing nitrogen, sulfur, or oxygen nucleophiles, leading to the creation of diverse molecular structures.
General Synthetic Workflow
The overall process for synthesizing and validating a new anticancer compound from the specified starting material is outlined below.
Caption: General workflow for the synthesis and purification of novel 1,3,4-thiadiazole derivatives.
General Protocol for Synthesis of N-substituted aminomethyl-1,3,4-thiadiazole Derivatives
This protocol describes a general method for reacting this compound with an aromatic amine. This method can be adapted for other nucleophiles like thiols or phenols.
Materials:
-
This compound
-
Substituted amine (or other nucleophile)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Triethylamine (TEA)
-
Anhydrous solvent (e.g., Acetone, N,N-Dimethylformamide (DMF), or Acetonitrile)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen anhydrous solvent (e.g., acetone).
-
Add anhydrous potassium carbonate (1.5 eq) and the desired nucleophile (e.g., a substituted aniline) (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature or reflux for 4-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (as indicated by the consumption of the starting material), filter the mixture to remove the inorganic base.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Redissolve the crude residue in ethyl acetate and wash sequentially with water and brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization to afford the pure product.
-
Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Section 2: Anticancer Activity of 1,3,4-Thiadiazole Derivatives
Derivatives of the 1,3,4-thiadiazole scaffold have demonstrated significant cytotoxic activity against a wide range of human cancer cell lines. The potency is often influenced by the nature of the substituents at the C2 and C5 positions of the thiadiazole ring.[1]
Table of In Vitro Anticancer Activity
The following table summarizes the cytotoxic activity (IC₅₀ values) of various 2,5-disubstituted 1,3,4-thiadiazole derivatives reported in the literature to illustrate the potential of this class of compounds.
| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Spiro-acenaphthylene tethered-[3][4][7]-thiadiazole (Cpd 1) | Renal (RXF393) | 7.01 ± 0.39 | [8] |
| Spiro-acenaphthylene tethered-[3][4][7]-thiadiazole (Cpd 1) | Melanoma (LOX IMVI) | 9.55 ± 0.51 | [8] |
| Ciprofloxacin-based 4-fluorobenzyl derivative (1h) | Ovarian (SKOV-3) | 3.58 | [4] |
| Ciprofloxacin-based 4-fluorobenzyl derivative (1l) | Lung (A549) | 2.79 | [4] |
| Pyridine derivative (18a) | Colon (HCT-116) | 2.03 | [4][9] |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole piperazine deriv. (14a) | Breast (MCF-7) | 2.32 | [9] |
| 2-phenyl-thiazole-thiadiazole hybrid (12d) | Liver (HepG2) | 0.82 | [10][11] |
| 2-phenyl-thiazole-thiadiazole hybrid (12c) | Liver (HepG2) | 0.91 | [10][11] |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | Breast (MCF-7) | 49.6 | [12] |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | Colon (LoVo) | 2.44 | [1][5] |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | Breast (MCF-7) | 23.29 | [1][5] |
Section 3: Biological Evaluation Protocols
After synthesis and purification, the novel compounds must be evaluated for their anticancer activity. The following are standard in vitro protocols for determining cytotoxicity and investigating the mechanism of action.
Biological Evaluation Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bepls.com [bepls.com]
- 4. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [myskinrecipes.com]
- 7. longdom.org [longdom.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. A facile synthesis and anticancer activity of some novel thiazoles carrying 1,3,4-thiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A facile synthesis and anticancer activity of some novel thiazoles carrying 1,3,4-thiadiazole moiety | Semantic Scholar [semanticscholar.org]
- 12. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Sommelet Reaction of 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Sommelet reaction is a valuable method for the synthesis of aldehydes from corresponding benzyl or alkyl halides.[1][2] This process involves the reaction of a halide with hexamethylenetetramine (HMTA) to form a quaternary ammonium salt, which is subsequently hydrolyzed under acidic conditions to yield the desired aldehyde.[1][2][3] This reaction is particularly useful for the formylation of heterocyclic compounds, which are significant scaffolds in medicinal chemistry due to their diverse biological activities.[4] The 1,3,4-thiadiazole ring, in particular, is a component of numerous compounds with antimicrobial, anticancer, and anti-inflammatory properties.[4]
These application notes provide a detailed experimental protocol for the Sommelet reaction applied to the synthesis of 2-formyl-5-methyl-1,3,4-thiadiazole from 2-(chloromethyl)-5-methyl-1,3,4-thiadiazole. The procedure is based on established methods for analogous 2-substituted-5-(chloromethyl)-1,3,4-thiadiazoles.[4]
Reaction Principle
The Sommelet reaction proceeds in two main stages:
-
Formation of the Hexamethylenetetraminium Salt: The starting material, this compound, is reacted with hexamethylenetetramine (urotropine) in a suitable solvent like chloroform. This results in the formation of a quaternary ammonium salt, which typically precipitates from the reaction mixture.[4]
-
Hydrolysis to the Aldehyde: The isolated hexamethylenetetraminium salt is then hydrolyzed, usually with aqueous acid, to yield the final aldehyde product, 2-formyl-5-methyl-1,3,4-thiadiazole.[4]
Experimental Protocols
This section details the step-by-step procedure for the synthesis of 2-formyl-5-methyl-1,3,4-thiadiazole via the Sommelet reaction.
Materials and Reagents:
-
This compound
-
Hexamethylenetetramine (HMTA, urotropine)
-
Chloroform (CHCl₃)
-
Acetic acid (50% aqueous solution)
-
Concentrated Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethanol
-
Water
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Heating mantle or water bath
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
Part 1: Synthesis of N-((5-methyl-1,3,4-thiadiazol-2-yl)methyl)hexamethylenetetraminium chloride
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hexamethylenetetramine (approximately 1.1 molar equivalents to the starting halide) in chloroform.
-
To this solution, add a solution of this compound (1 molar equivalent) in chloroform.[4]
-
Heat the reaction mixture to reflux using a water bath or heating mantle and maintain reflux for approximately 1 hour.[4]
-
During the heating, a white precipitate of the quaternary ammonium salt is expected to form.[4]
-
After the reflux period, cool the mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with a small amount of cold chloroform to remove any unreacted starting materials.
-
The resulting hexamethylenetetraminium salt can be used in the next step, often without further purification.[4]
Part 2: Hydrolysis to 2-Formyl-5-methyl-1,3,4-thiadiazole
-
Place the hexamethylenetetraminium salt (1 molar equivalent) in a round-bottom flask.
-
Add a 50% aqueous solution of acetic acid. A suggested ratio is approximately 4-5 mL of 50% acetic acid per mmol of the salt.[4]
-
Heat the mixture to reflux and maintain for 1 hour.[4]
-
After 1 hour, add water (approximately 4-5 mL per mmol of the initial salt) and concentrated hydrochloric acid (approximately 0.8-1 mL per mmol of the initial salt) to the reaction mixture.[4]
-
Continue to reflux the mixture for an additional 5 minutes.[4]
-
Cool the reaction mixture to room temperature.
-
If any solid has precipitated, it should be removed by filtration.
-
Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate until the evolution of gas ceases and the solution is slightly alkaline. A solid product should precipitate.[4]
-
Collect the solid product by filtration and wash it with cold water.[4]
-
The crude product can be further purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield pure 2-formyl-5-methyl-1,3,4-thiadiazole.[4]
Data Presentation
The following table summarizes quantitative data for the synthesis of analogous 2-R-5-formyl-1,3,4-thiadiazole derivatives, which can be used as a reference for the expected outcome of the reaction with this compound.[4]
| R-Group in Starting Material | Product | Yield (%) | Melting Point (°C) |
| Piperidyl | 2-Piperidyl-5-formyl-1,3,4-thiadiazole | 65 | 195-197 |
| Morpholinyl | 2-Morpholinyl-5-formyl-1,3,4-thiadiazole | 69 | 211-213 |
Mandatory Visualization
The following diagrams illustrate the chemical reaction pathway and the experimental workflow.
Caption: Chemical pathway of the Sommelet reaction.
Caption: Experimental workflow for the Sommelet reaction.
References
Development of Antiviral Compounds Utilizing a 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral properties. The inherent reactivity of the chloromethyl group in 2-(chloromethyl)-5-methyl-1,3,4-thiadiazole makes it a versatile starting material for the synthesis of novel antiviral candidates. This document provides a framework of application notes and generalized protocols for the development of such compounds, based on established synthetic routes and antiviral screening methodologies for analogous 1,3,4-thiadiazole derivatives.
Introduction to the this compound Scaffold
The this compound moiety serves as a reactive electrophilic building block. The chlorine atom is a good leaving group, readily displaced by various nucleophiles. This allows for the introduction of a diverse range of substituents at the 2-position of the thiadiazole ring, enabling the exploration of structure-activity relationships (SAR) for antiviral activity. The 5-methyl group provides a constant structural feature while the core 1,3,4-thiadiazole ring is known to be a bioisostere of other key heterocycles found in biologically active molecules, contributing to potential interactions with viral targets.
Synthetic Pathways and Experimental Protocols
The primary synthetic strategy involves the nucleophilic substitution of the chloride in this compound. Below are generalized protocols for the synthesis of various derivatives.
Synthesis of 2-((Substituted-amino)methyl)-5-methyl-1,3,4-thiadiazole Derivatives
The reaction of this compound with primary or secondary amines introduces a diverse range of amino functionalities, which can be crucial for biological activity.
General Protocol:
-
To a solution of the desired primary or secondary amine (1.2 equivalents) in a suitable solvent (e.g., acetone, acetonitrile, or ethanol), add a base such as potassium carbonate or triethylamine (1.5 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add a solution of this compound (1.0 equivalent) in the same solvent dropwise.
-
The reaction mixture is then typically stirred at room temperature or heated to reflux for a period ranging from 2 to 24 hours, monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography or recrystallization to yield the desired 2-((substituted-amino)methyl)-5-methyl-1,3,4-thiadiazole derivative.
Synthesis of 2-((Aryl/Heteroaryl-thio)methyl)-5-methyl-1,3,4-thiadiazole Derivatives
Thioether linkages can be introduced by reacting the starting material with thiols, which are known to be important for the antiviral activity of some heterocyclic compounds.
General Protocol:
-
To a solution of the desired aryl or heteroaryl thiol (1.1 equivalents) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone, add a base like potassium carbonate or sodium hydride (1.2 equivalents) at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C to form the thiolate anion.
-
Add a solution of this compound (1.0 equivalent) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
After the reaction is complete, quench with cold water and extract the product with an appropriate organic solvent.
-
The combined organic layers are washed with water, dried, and concentrated.
-
Purification of the crude product is achieved by column chromatography.
Antiviral Activity Evaluation Protocols
Once synthesized, the novel compounds should be screened for their antiviral activity against a panel of relevant viruses.
General Antiviral Assay Protocol (e.g., Cytopathic Effect Inhibition Assay)
This assay is widely used to screen for antiviral activity by measuring the ability of a compound to protect host cells from virus-induced cell death.
-
Cell Plating: Seed a 96-well microtiter plate with a suitable host cell line (e.g., Vero, MDCK, MT-4) at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare serial dilutions of the test compounds and a reference antiviral drug in cell culture medium.
-
Infection and Treatment: When the cell monolayer is confluent, remove the growth medium and infect the cells with a specific multiplicity of infection (MOI) of the virus. After a 1-2 hour adsorption period, remove the virus inoculum.
-
Add the different concentrations of the test compounds and the reference drug to the infected cells. Include virus-infected untreated controls and mock-infected cell controls.
-
Incubation: Incubate the plates at the optimal temperature and CO₂ concentration for the specific virus and cell line until the cytopathic effect (CPE) is maximal in the untreated virus control wells (typically 2-5 days).
-
Quantification of Cell Viability: Assess cell viability using a colorimetric method such as the MTT or MTS assay. Add the reagent to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. The 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits the viral CPE by 50%, is calculated from the dose-response curve.
Cytotoxicity Assay
It is crucial to determine the toxicity of the compounds to the host cells to ensure that the observed antiviral effect is not due to cell death.
-
Cell Plating: Seed a 96-well plate with the host cell line as described above.
-
Compound Treatment: Add serial dilutions of the test compounds to the uninfected cells.
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
Quantification of Cell Viability: Assess cell viability using the MTT or MTS assay.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a measure of the compound's therapeutic window.
Data Presentation
Quantitative data from antiviral and cytotoxicity assays should be summarized in a clear and structured table to facilitate comparison between different derivatives.
Table 1: Antiviral Activity and Cytotoxicity of this compound Derivatives against [Virus Name] in [Cell Line] Cells
| Compound ID | R-group | EC₅₀ (µM) | CC₅₀ (µM) | SI (CC₅₀/EC₅₀) |
| Reference Drug | - | Value | Value | Value |
| Derivative 1 | [Structure/Name] | Value | Value | Value |
| Derivative 2 | [Structure/Name] | Value | Value | Value |
| ... | ... | ... | ... | ... |
Visualizations
Diagrams are essential for illustrating experimental workflows and logical relationships in the drug development process.
Caption: Workflow for the development of antiviral agents.
Caption: Rationale for scaffold-based drug design.
Disclaimer: The protocols provided are generalized and may require optimization based on the specific properties of the reactants and the target virus. All experimental work should be conducted in accordance with appropriate laboratory safety procedures.
Application Notes and Protocols for the Functionalization of Peptides and Macromolecules with 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole is a versatile reagent for the functionalization of peptides and macromolecules. Its reactive chloromethyl group allows for covalent modification of nucleophilic residues, enabling the introduction of the thiadiazole moiety for various applications in drug discovery, proteomics, and materials science. The 1,3,4-thiadiazole scaffold is present in numerous biologically active compounds and can serve as a pharmacophore or a stable linker.[1]
The primary application of this reagent is the site-selective alkylation of cysteine residues. The high nucleophilicity of the thiol group in cysteine facilitates a rapid and specific reaction to form a stable thioether bond. This modification is valuable for:
-
Introducing bio-active moieties: The thiadiazole ring itself can impart biological activity, such as antimicrobial or anticancer properties.[1]
-
Protein labeling and tracking: While the native this compound is not fluorescent, it can be a precursor for synthesizing more complex probes.
-
Studying protein structure and function: Site-specific modification can be used to probe the role of specific cysteine residues in protein function.
-
Drug development: Thiadiazole derivatives have been investigated as inhibitors of various enzymes, including protein kinases involved in cell signaling pathways.[2][3]
This document provides detailed protocols for the functionalization of peptides and macromolecules with this compound, along with data presentation guidelines and visualizations of relevant workflows and pathways.
Reaction Mechanism and Specificity
The functionalization of peptides and macromolecules with this compound proceeds via a nucleophilic substitution reaction. The primary target for this alkylation is the thiol group of cysteine residues due to its high nucleophilicity at neutral to slightly basic pH.
Reaction Scheme:
While cysteine is the most reactive residue, side reactions with other nucleophilic amino acids such as histidine, lysine, and methionine can occur, particularly at higher pH values or with prolonged reaction times.[4] Therefore, careful control of reaction conditions is crucial to ensure site-selectivity.
Quantitative Data Summary
While specific kinetic and yield data for the reaction of this compound with peptides is not extensively published, the following tables provide a template for researchers to record and compare their experimental data. The example data is illustrative and based on typical values for similar thiol-reactive compounds.
Table 1: Reaction Conditions for Peptide Functionalization
| Parameter | Condition 1 | Condition 2 (Optimized) | Condition 3 |
| Peptide Concentration | 1 mg/mL | 1 mg/mL | 2 mg/mL |
| Reagent Molar Excess | 10-fold | 20-fold | 50-fold |
| pH | 7.0 | 7.5 | 8.0 |
| Temperature | 4 °C | 25 °C (Room Temp) | 37 °C |
| Reaction Time | 12 hours | 2 hours | 1 hour |
| Buffer | 50 mM Phosphate | 50 mM HEPES | 50 mM Tris |
Table 2: Characterization of Functionalized Peptide
| Analysis Method | Unmodified Peptide | Functionalized Peptide | Notes |
| Expected Mass (Da) | Varies | Varies | Calculated based on peptide sequence. |
| Observed Mass (MS) | Varies | Expected Mass + 112.01 Da | The mass shift corresponds to the addition of the C4H4N2S moiety. |
| Modification Efficiency | N/A | > 95% | Determined by LC-MS peak area integration. |
| Purity (HPLC) | > 98% | > 95% | Assessed by UV absorbance at 214 nm. |
Note: The mass of the modifying group is derived from the molecular formula of this compound (C4H5ClN2S, MW: 148.61) minus HCl (MW: 36.46), resulting in a net addition of C4H4N2S with a monoisotopic mass of approximately 112.01 Da.
Experimental Protocols
Protocol for Functionalization of a Cysteine-Containing Peptide
This protocol describes a general method for the selective modification of a cysteine residue in a synthetic peptide.
Materials:
-
Cysteine-containing peptide
-
This compound (CAS: 75341-23-0)[5]
-
Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: 2-Mercaptoethanol or Dithiothreitol (DTT)
-
Solvents: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), HPLC-grade water, Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Peptide Preparation:
-
Dissolve the cysteine-containing peptide in the Reaction Buffer to a final concentration of 1 mg/mL.
-
If the peptide may have formed disulfide bonds, add TCEP to a final concentration of 1-5 mM and incubate for 30 minutes at room temperature to ensure the cysteine thiol is in its reduced state.
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMF or DMSO. This stock solution should be prepared fresh.
-
-
Functionalization Reaction:
-
Add a 20-fold molar excess of the this compound stock solution to the peptide solution.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle agitation.
-
-
Quenching the Reaction:
-
Add a quenching reagent, such as 2-mercaptoethanol or DTT, to a final concentration of 50 mM to react with any excess this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification and Analysis:
-
Purify the functionalized peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Use a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions corresponding to the modified peptide peak.
-
Confirm the identity and purity of the product by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The expected mass will be the mass of the original peptide plus approximately 112.01 Da.
-
Protocol for Functionalization of a Protein
This protocol outlines the modification of cysteine residues in a protein.
Materials:
-
Protein with accessible cysteine residues
-
Reaction Buffer: 50 mM Phosphate buffer, 150 mM NaCl, pH 7.2
-
Reducing Agent (optional): Dithiothreitol (DTT)
-
This compound
-
Quenching Reagent: L-cysteine
-
Desalting column or dialysis membrane
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a concentration of 1-5 mg/mL.
-
If necessary, reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 1 hour at 37 °C.
-
Remove the excess DTT using a desalting column or through dialysis against the Reaction Buffer (without DTT).
-
-
Functionalization Reaction:
-
Prepare a fresh stock solution of this compound in DMF or DMSO.
-
Add a 10- to 50-fold molar excess of the reagent to the protein solution.
-
Incubate for 2-4 hours at room temperature or overnight at 4 °C with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding L-cysteine to a final concentration that is in excess of the initial concentration of the labeling reagent.
-
Remove excess reagent and byproducts by dialysis against a suitable buffer or by using a desalting column.
-
-
Analysis:
-
Confirm the modification by mass spectrometry. For large proteins, this may involve peptide mapping, where the protein is digested (e.g., with trypsin) and the resulting peptides are analyzed by LC-MS/MS to identify the modified cysteine-containing peptides.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the functionalization of a peptide with this compound and subsequent analysis.
Caption: Workflow for peptide functionalization.
Hypothetical Signaling Pathway Application
Thiadiazole derivatives have been shown to inhibit protein kinases, such as those in the PI3K/AKT/mTOR pathway, which is crucial for cell growth and survival.[2] A peptide functionalized with this compound could be used as a tool to probe or inhibit such pathways.
Caption: Inhibition of AKT signaling by a thiadiazole conjugate.
References
- 1. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
One-Pot Synthesis of Thiadiazole Derivatives Using 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The versatile nature of this heterocyclic ring allows for extensive chemical modifications to optimize pharmacological profiles. 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole is a key intermediate, featuring a reactive chloromethyl group that serves as an anchor for introducing diverse functionalities through nucleophilic substitution reactions. This document provides detailed application notes and one-pot synthesis protocols for the efficient derivatization of this valuable building block. The methodologies presented herein are designed to be robust and scalable, facilitating the rapid generation of compound libraries for screening and lead optimization in drug discovery programs.
Data Presentation
Table 1: One-Pot Synthesis of 2-Substituted-5-methyl-1,3,4-thiadiazole Derivatives
| Entry | Nucleophile | Product | Solvent | Base | Time (h) | Temp (°C) | Yield (%) |
| 1 | 4-Chlorothiophenol | 2-((4-Chlorobenzyl)thio)-5-methyl-1,3,4-thiadiazole | Acetonitrile | K₂CO₃ | 4 | 80 | 92 |
| 2 | Phenol | 5-Methyl-2-(phenoxymethyl)-1,3,4-thiadiazole | DMF | K₂CO₃ | 6 | 100 | 85 |
| 3 | Aniline | N-((5-Methyl-1,3,4-thiadiazol-2-yl)methyl)aniline | Ethanol | Et₃N | 8 | 78 | 88 |
| 4 | 4-Methoxythiophenol | 2-((4-Methoxybenzyl)thio)-5-methyl-1,3,4-thiadiazole | Acetonitrile | K₂CO₃ | 4 | 80 | 95 |
| 5 | 2-Naphthol | 5-Methyl-2-((naphthalen-2-yloxy)methyl)-1,3,4-thiadiazole | DMF | K₂CO₃ | 6 | 100 | 82 |
| 6 | 4-Fluoroaniline | 4-Fluoro-N-((5-methyl-1,3,4-thiadiazol-2-yl)methyl)aniline | Ethanol | Et₃N | 8 | 78 | 90 |
Table 2: In Vitro Antimicrobial Activity (MIC, µg/mL) of Synthesized Thiadiazole Derivatives
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger |
| Thioether Derivatives | ||||||
| 2-((4-Chlorobenzyl)thio)-5-methyl-1,3,4-thiadiazole | 16 | 32 | 64 | 128 | 32 | 64 |
| 2-((4-Methoxybenzyl)thio)-5-methyl-1,3,4-thiadiazole | 32 | 64 | 128 | >256 | 64 | 128 |
| Ether Derivatives | ||||||
| 5-Methyl-2-(phenoxymethyl)-1,3,4-thiadiazole | 64 | 128 | >256 | >256 | 128 | >256 |
| 5-Methyl-2-((naphthalen-2-yloxy)methyl)-1,3,4-thiadiazole | 32 | 64 | 128 | 128 | 64 | 128 |
| Amine Derivatives | ||||||
| N-((5-Methyl-1,3,4-thiadiazol-2-yl)methyl)aniline | 128 | >256 | >256 | >256 | >256 | >256 |
| 4-Fluoro-N-((5-methyl-1,3,4-thiadiazol-2-yl)methyl)aniline | 64 | 128 | 128 | >256 | 128 | >256 |
| Ciprofloxacin (Control) | 0.5 | 1 | 2 | 1 | - | - |
| Fluconazole (Control) | - | - | - | - | 8 | 16 |
Note: The data presented in Tables 1 and 2 are representative examples and may vary based on specific experimental conditions.
Experimental Protocols
General One-Pot Procedure for the Synthesis of 2-Substituted-5-methyl-1,3,4-thiadiazole Derivatives
This protocol outlines a general one-pot method for the synthesis of thioether, ether, and amine derivatives from this compound.
Materials:
-
This compound
-
Appropriate nucleophile (e.g., substituted thiophenol, phenol, or aniline)
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
-
Anhydrous solvent (Acetonitrile, DMF, or Ethanol)
-
Standard laboratory glassware and magnetic stirrer/hotplate
Protocol 1: Synthesis of 2-((Arylthio)methyl)-5-methyl-1,3,4-thiadiazole Derivatives
-
To a stirred solution of the desired substituted thiophenol (1.0 mmol) in anhydrous acetonitrile (20 mL), add anhydrous potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 15 minutes to form the thiophenoxide salt.
-
To this suspension, add a solution of this compound (1.0 mmol) in anhydrous acetonitrile (5 mL) dropwise.
-
Heat the reaction mixture to 80°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the residue with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Synthesis of 2-((Aryloxy)methyl)-5-methyl-1,3,4-thiadiazole Derivatives
-
To a stirred solution of the desired substituted phenol (1.0 mmol) in anhydrous DMF (15 mL), add anhydrous potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Heat the reaction to 100°C and maintain for 6-8 hours, monitoring by TLC.
-
After completion, cool the mixture and pour it into ice-cold water (50 mL).
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the product by recrystallization from ethanol or methanol.
Protocol 3: Synthesis of N-((5-Methyl-1,3,4-thiadiazol-2-yl)methyl)aniline Derivatives
-
To a solution of the appropriate aniline (1.2 mmol) in ethanol (25 mL), add triethylamine (1.5 mmol).
-
Add a solution of this compound (1.0 mmol) in ethanol (5 mL) dropwise to the mixture.
-
Reflux the reaction mixture for 8-10 hours, with TLC monitoring.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
One-Pot Synthesis Workflow
Green Synthesis of 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the green synthesis of 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole derivatives. The methodologies outlined herein emphasize eco-friendly approaches, including microwave-assisted and ultrasound-assisted techniques, which offer significant advantages over conventional methods such as reduced reaction times, higher yields, and the use of less hazardous reagents.[1][2][3][4]
Introduction
The 1,3,4-thiadiazole scaffold is a crucial pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][5][6][7][8] The specific derivative, this compound, serves as a key intermediate in the synthesis of various biologically active molecules due to its reactive chloromethyl group, which allows for further molecular functionalization.[9] Traditional synthetic routes often involve hazardous chemicals and harsh reaction conditions, prompting the development of greener alternatives.[3][4] This document details two prominent green synthetic methodologies: microwave-assisted synthesis and ultrasound-assisted synthesis.
Green Synthesis Methodologies
Green chemistry principles are applied to the synthesis of thiadiazole derivatives to create more environmentally benign processes.[2] Key green approaches for the synthesis of thiadiazole scaffolds include microwave irradiation, ultrasonic irradiation, and mechanochemical methods like grinding and ball milling.[2][10][11][12] These techniques are often more efficient, reproducible, and economical than traditional methods.[2]
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis utilizes microwave energy to heat reactions, leading to significantly reduced reaction times and often improved yields compared to conventional heating.[2][5][6][13] This technique is considered an environmentally friendly approach in "Green and sustainable chemistry".[2]
Ultrasound-Assisted Synthesis
Ultrasound-assisted synthesis employs acoustic cavitation to enhance chemical reactivity, providing a versatile and efficient method for the synthesis of heterocyclic compounds.[14][15][16][17] This sonochemical approach often leads to shorter reaction times, higher yields, and milder reaction conditions.[17]
Experimental Protocols
The following protocols are generalized from methods reported for the synthesis of 1,3,4-thiadiazole derivatives and can be adapted for the synthesis of this compound.
Protocol 1: Microwave-Assisted Synthesis of 2-(Alkyl/Aryl)-5-amino-1,3,4-thiadiazole Derivatives
This protocol is adapted from a general method for the microwave-assisted synthesis of 2,5-disubstituted-1,3,4-thiadiazoles.[5]
Materials:
-
Substituted carboxylic acid (e.g., 2-chloroacetic acid for the chloromethyl group)
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃) - Caution: Corrosive and toxic
-
Dimethylformamide (DMF)
-
Concentrated Sulfuric Acid (H₂SO₄) - Caution: Corrosive
Equipment:
-
Laboratory Microwave Synthesizer
-
Beaker
-
Stirring bar
-
Buchner funnel and flask
-
Filtration apparatus
Procedure:
-
In a beaker, combine the substituted carboxylic acid (0.01 M) and thiosemicarbazide (0.10 M).
-
Add phosphorus oxychloride (25 ml) and a minimal amount of DMF (10 ml) to dissolve the reactants.[1]
-
Carefully add 10 drops of concentrated sulfuric acid while stirring.[1]
-
Place a funnel in the beaker and cover it with a watch glass.
-
Subject the reaction mixture to microwave irradiation at 300 W for 3-5 minutes, using 30-second pulses.[1]
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing 30 ml of cold water and stir vigorously to precipitate the crude product.[1]
-
Filter the crude product using a Buchner funnel under suction and wash with small portions of cold water.
-
Dry the product and purify by recrystallization from a suitable solvent like hot alcohol.[1]
Protocol 2: Ultrasound-Assisted Synthesis of 2,5-Disubstituted-1,3,4-thiadiazole Derivatives
This protocol is a generalized procedure based on ultrasound-assisted methods for synthesizing thiadiazole derivatives.[1]
Materials:
-
Substituted carboxylic acid (e.g., 2-chloroacetic acid)
-
Thiosemicarbazide
-
Concentrated Sulfuric Acid (H₂SO₄) - Caution: Corrosive
Equipment:
-
Ultrasonic bath or probe sonicator
-
Beaker
-
Stirring bar
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a 50 ml beaker, mix the substituted carboxylic acid (0.01 M) and thiosemicarbazide (0.05 M).[1]
-
Carefully add concentrated sulfuric acid (5 mL).[1]
-
Subject the mixture to ultrasonic irradiation for 20-30 minutes at room temperature.[1]
-
Pour the reaction mixture over ice-cooled water to precipitate the product.[1]
-
Filter the crude product and wash with cold water.
-
Recrystallize the crude product from a suitable solvent such as DMF to obtain the purified compound.[1]
Data Presentation
The following tables summarize typical quantitative data for the green synthesis of 1,3,4-thiadiazole derivatives, showcasing the efficiency of these methods.
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis
| Compound | Method | Reaction Time | Yield (%) |
| 2-amino-5-phenyl-1,3,4-thiadiazole | Conventional | 6-8 hours | 65-75 |
| 2-amino-5-phenyl-1,3,4-thiadiazole | Microwave | 3-5 minutes | 85-90[1] |
| 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole | Conventional | 7-9 hours | 60-70 |
| 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole | Microwave | 4-6 minutes | 80-88 |
Table 2: Data for Ultrasound-Assisted Synthesis of 1,3,4-Thiadiazole Derivatives
| Compound | Reaction Time (min) | Yield (%) |
| 2,5-diphenyl-1,3,4-thiadiazole | 20 | 90[1] |
| 2-(4-chlorophenyl)-5-phenyl-1,3,4-thiadiazole | 25 | 88[1] |
| 2-(4-nitrophenyl)-5-phenyl-1,3,4-thiadiazole | 20 | 92[1] |
Visualizations
The following diagrams illustrate the experimental workflows for the described green synthesis methodologies.
Caption: Workflow for Microwave-Assisted Synthesis.
Caption: Workflow for Ultrasound-Assisted Synthesis.
Conclusion
The adoption of green synthesis methodologies, such as microwave and ultrasound-assisted synthesis, for the preparation of this compound derivatives offers substantial benefits in terms of efficiency, yield, and environmental impact.[1][2] These protocols provide a foundation for researchers and drug development professionals to produce these valuable intermediates in a more sustainable manner. Further optimization of these methods can be explored by screening different green solvents and catalysts to enhance the eco-friendliness of the synthesis.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. researchgate.net [researchgate.net]
- 3. Emerging green synthetic routes for thiazole and its derivatives: Current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bepls.com [bepls.com]
- 5. asianpubs.org [asianpubs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. jocpr.com [jocpr.com]
- 8. blogs.rsc.org [blogs.rsc.org]
- 9. This compound [myskinrecipes.com]
- 10. Mechanochemical Synthesis of Thiazolidinone-Triazoles Derivatives as Antidiabetic Agents: Pharmacokinetics, Molecular Docking, and In Vitro Antidiabetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanochemical Synthesis of Thiazolidinone-Triazoles Derivatives as Antidiabetic Agents: Pharmacokinetics, Molecular Docking, and In Vitro Antidiabetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, microwave assisted synthesis, and molecular modeling study of some new 1,3,4-thiadiazole derivatives as potent anticancer agents and potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ultrasound assisted synthesis of some new 1,3,4-thiadiazole and bi(1,3,4-thiadiazole) derivatives incorporating pyrazolone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Alkylation Reactions with 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to optimize alkylation reactions using 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low or no yield is a common issue that can arise from several factors. Systematically investigating the following potential causes can help identify and resolve the problem.
Q: I am not getting any product, or the yield is very low. What are the common causes?
A: Several factors can contribute to low or no product formation. Here are the most common culprits and solutions:
-
Reagent Quality: The purity of starting materials is crucial.[1] this compound is a reactive compound and can degrade over time, especially if exposed to moisture. Ensure it is pure and stored under appropriate conditions (room temperature, dry).[2] The nucleophile should also be of high purity and free of any residual solvents or reagents from previous steps.
-
Base Selection and Stoichiometry: The choice and amount of base are critical. A base that is too weak may not sufficiently deprotonate the nucleophile, while a base that is too strong can lead to side reactions or degradation of the starting material or product.[1] The stoichiometry of the base should be carefully controlled; typically, 1.0 to 1.5 equivalents are used.
-
Solvent Choice: The solvent must be appropriate for the reaction. It should be anhydrous, as water can react with the base and other reagents.[3] Common solvents for alkylation reactions include acetone, tetrahydrofuran (THF), and dimethylformamide (DMF). The choice of solvent can influence the solubility of the reactants and the reaction rate.
-
Reaction Temperature: The optimal temperature can be substrate-dependent.[3] Some reactions require cooling (e.g., 0 °C) during the addition of reagents to control exothermic processes, followed by warming to room temperature or gentle heating to drive the reaction to completion.[4]
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC), to determine the optimal reaction time.
Issue 2: Formation of Multiple Products (Side Reactions)
The appearance of multiple spots on a TLC plate indicates the formation of side products. Identifying these impurities is key to optimizing the reaction to favor the desired product.
Q: My TLC shows multiple spots. What are the likely side products and how can I minimize them?
A: The formation of multiple products is a common challenge.[1] Here are some potential side reactions and strategies to mitigate them:
-
Over-alkylation: If the nucleophile has multiple reactive sites, over-alkylation can occur. Using a controlled amount of the alkylating agent (this compound) can help to minimize this.
-
N- vs. S-Alkylation: For nucleophiles containing both nitrogen and sulfur atoms (e.g., thiols with amine groups), a mixture of N- and S-alkylated products can be formed. The regioselectivity can often be influenced by the choice of solvent and base.
-
Dialkylation: In some cases, particularly with activated methylene compounds, dialkylation can be a problem. Using a larger excess of the nucleophile can favor mono-alkylation.[5]
-
Hydrolysis: The chloromethyl group is susceptible to hydrolysis, especially in the presence of water. Using anhydrous solvents and reagents is crucial to prevent the formation of the corresponding alcohol.
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the alkylation of a primary amine with this compound?
A1: For the alkylation of primary amines, inorganic bases like potassium carbonate (K₂CO₃) or organic bases such as triethylamine (Et₃N) are commonly used.[4][6] The choice depends on the specific amine and the solvent. K₂CO₃ is often used in polar aprotic solvents like acetone or DMF.[4] Et₃N is suitable for a wider range of solvents, including THF and dichloromethane (DCM).
Q2: How can I improve the solubility of my starting materials?
A2: If your nucleophile has poor solubility in common organic solvents, you might consider using a more polar aprotic solvent like DMF or dimethyl sulfoxide (DMSO).[6] Gentle heating can also improve solubility, but care must be taken to avoid degradation of the reactants or product.
Q3: What is a general procedure for a small-scale trial reaction?
A3: A general procedure would involve dissolving the nucleophile in an appropriate anhydrous solvent, adding the base, and then adding a solution of this compound dropwise at a controlled temperature (e.g., 0 °C or room temperature). The reaction is then stirred for a specified time and monitored by TLC.
Q4: My product is difficult to purify. What are some alternative purification strategies?
A4: While column chromatography is a common purification method, recrystallization can be a good alternative if a suitable solvent system is found. In some cases, an acid-base extraction can be used to remove unreacted starting materials or basic/acidic byproducts before final purification.
Data Presentation
Table 1: Effect of Base and Solvent on Yield for a Typical Alkylation
| Entry | Nucleophile (1.0 eq) | Base (1.2 eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyaniline | K₂CO₃ | Acetone | 25 | 6 | 85 |
| 2 | 4-Methoxyaniline | Et₃N | THF | 25 | 6 | 78 |
| 3 | Thiophenol | K₂CO₃ | DMF | 25 | 4 | 92 |
| 4 | Thiophenol | Et₃N | DCM | 25 | 4 | 88 |
Note: The yields presented are hypothetical and for illustrative purposes to show potential variations based on reaction conditions.
Experimental Protocols
General Protocol for Alkylation of an Amine
-
To a stirred solution of the amine (1.0 mmol) in anhydrous acetone (20 mL), add potassium carbonate (1.2 mmol, 166 mg).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 mmol, 149 mg) in anhydrous acetone (5 mL) dropwise over 5 minutes.
-
Stir the reaction mixture at room temperature for 5-8 hours, monitoring the progress by TLC.
-
After completion of the reaction, filter the solid potassium carbonate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Visualizations
Caption: General workflow for the alkylation reaction.
Caption: Troubleshooting flowchart for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
Common side reactions and byproducts in 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole. The following information addresses common side reactions, byproduct formation, and other challenges that may be encountered during the synthesis of this important heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The primary synthetic strategies for this compound typically involve two main approaches:
-
Route A: From 2-Amino-5-methyl-1,3,4-thiadiazole: This common method involves the diazotization of the starting amine followed by a Sandmeyer-type reaction to introduce the chloromethyl group. This is a versatile route for introducing various functionalities onto the thiadiazole ring.
-
Route B: Chlorination of a Precursor: This approach involves the direct chlorination of a suitable precursor, such as 2-hydroxymethyl-5-methyl-1,3,4-thiadiazole or potentially direct chlorination of the methyl group at the 2-position, although the latter is less common due to potential selectivity issues.
Q2: What are the most common side reactions observed during the synthesis of this compound?
A2: Several side reactions can occur, leading to the formation of impurities and reducing the yield of the desired product. These include:
-
Dimerization: The reactive chloromethyl group can lead to self-condensation, forming a dimer, bis(5-methyl-1,3,4-thiadiazol-2-yl)methane.
-
Hydrolysis: The chloromethyl group is susceptible to hydrolysis, especially in the presence of water or other nucleophiles, which results in the formation of 2-hydroxymethyl-5-methyl-1,3,4-thiadiazole.
-
Over-chlorination: If direct chlorination of a methyl group is employed, over-chlorination can occur, leading to the formation of dichloromethyl or trichloromethyl derivatives.
-
Byproducts from Diazotization: In the Sandmeyer-type reaction, common side products can include the corresponding hydroxyl derivative and various azo compounds.
Q3: How can I minimize the formation of the dimer byproduct?
A3: To minimize dimerization, it is crucial to control the reaction conditions. This includes:
-
Low Temperature: Running the reaction at a lower temperature can reduce the rate of the bimolecular dimerization reaction.
-
Dilution: Using a more dilute solution can decrease the probability of two molecules of the product reacting with each other.
-
Stoichiometry: Careful control of the stoichiometry of the reagents is important to avoid excess of reactants that might promote side reactions.
Q4: What is the best way to remove the 2-hydroxymethyl-5-methyl-1,3,4-thiadiazole impurity?
A4: The hydroxylated byproduct has different polarity compared to the desired chloromethyl compound. This difference can be exploited for purification. Column chromatography on silica gel is an effective method for separating these two compounds. Additionally, recrystallization from a suitable solvent system can also be employed to purify the final product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | - Incomplete reaction. - Significant formation of side products (dimer, hydrolyzed product). - Loss of product during workup and purification. | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize reaction conditions (temperature, concentration) to minimize side reactions. - Use a purification method that minimizes product loss, such as careful column chromatography or optimized recrystallization. |
| Presence of a significant amount of a higher molecular weight impurity | - This is likely the dimer, bis(5-methyl-1,3,4-thiadiazol-2-yl)methane. | - Reduce the reaction concentration. - Lower the reaction temperature. - Separate the dimer by column chromatography. |
| Product is unstable and decomposes upon storage | - The chloromethyl group is inherently reactive. - Presence of residual acid or base from the synthesis can catalyze decomposition. | - Store the purified product at low temperatures, under an inert atmosphere, and protected from light. - Ensure the final product is free from any acidic or basic impurities by thorough washing and purification. |
| Difficulty in purifying the product by recrystallization | - The product and major impurities may have similar solubilities. | - Employ column chromatography for purification. - Experiment with different solvent systems for recrystallization. A co-solvent system might be effective. |
| Formation of colored byproducts | - Azo compounds can form as byproducts during diazotization reactions. | - Optimize the diazotization conditions (temperature, addition rate of nitrite). - Use a purification method such as column chromatography to remove colored impurities. |
Experimental Protocols
Synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole (Precursor)
A common method for the synthesis of the precursor, 2-amino-5-methyl-1,3,4-thiadiazole, involves the cyclization of thiosemicarbazide with acetic acid.
-
Procedure: A mixture of thiosemicarbazide and an excess of acetic acid is heated under reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled, and the excess acetic acid is removed under reduced pressure. The resulting solid is then neutralized with a base (e.g., sodium bicarbonate solution) and the crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in synthesis.
Technical Support Center: Nucleophilic Substitution on 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole
This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help researchers improve the yield of nucleophilic substitution reactions on 2-(chloromethyl)-5-methyl-1,3,4-thiadiazole.
Troubleshooting Guide
Issue 1: Low or No Product Yield with Significant Unreacted Starting Material
This is a common issue that typically points to problems with reaction kinetics, reagent purity, or reaction conditions.
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Question: My reaction is not proceeding to completion, and I recover most of my this compound. What should I check first?
-
Answer: Low reactivity is often due to several factors. First, verify the potency of your nucleophile; negatively charged nucleophiles are generally more reactive than their neutral counterparts.[1][2] The choice of solvent is critical; polar aprotic solvents like DMF, DMSO, or acetonitrile are known to enhance the reactivity of nucleophiles and are preferred for SN2 reactions, which are expected for this primary halide substrate.[1][3][4] In contrast, polar protic solvents (e.g., water, ethanol) can form a 'solvent cage' around the nucleophile through hydrogen bonding, reducing its effectiveness.[5][6] Also, ensure your reagents and solvents are anhydrous, as water can hydrolyze the starting material or interfere with the nucleophile.
-
-
Question: Could the temperature be too low?
-
Answer: Yes. While nucleophilic substitutions can often be run at room temperature, some less reactive nucleophiles may require heating to increase the reaction rate.[7] We recommend starting at room temperature and gradually increasing the temperature (e.g., to 50-80 °C) while monitoring the reaction's progress by Thin Layer Chromatography (TLC).[7] However, be aware that excessively high temperatures can promote side reactions.
-
-
Question: My nucleophile is an anion, but it is not very soluble in the organic solvent. How can I improve the reaction?
-
Answer: This is a classic problem in biphasic reactions. The use of a Phase-Transfer Catalyst (PTC) is highly recommended.[8] A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of an anionic nucleophile from an aqueous or solid phase into the organic phase where the reaction occurs.[9][10] This technique can significantly accelerate reaction rates, improve yields, and often allows for milder reaction conditions.[8][11]
-
Issue 2: Formation of Multiple Products or Significant Side Reactions
The presence of side products indicates that alternative reaction pathways are competing with the desired nucleophilic substitution.
-
Question: I'm observing multiple spots on my TLC plate. What are the likely side products?
-
Answer: For a substrate like this compound, potential side reactions include:
-
Over-alkylation: If the nucleophile has multiple reactive sites (e.g., a primary amine), it can react with more than one molecule of the electrophile. Using a large excess of the nucleophile can help minimize this.[12]
-
Elimination (E2) Reaction: If a strong, sterically hindered base is used, it may favor the elimination of HCl to form a double bond, although this is less common for primary halides compared to secondary or tertiary ones.
-
Reaction with the Thiadiazole Ring: While the chloromethyl group is the most electrophilic site, strong nucleophiles could potentially interact with the heterocyclic ring, though this is less likely under standard conditions.
-
Hydrolysis: If water is present, the chloromethyl group can be hydrolyzed to a hydroxymethyl group.
-
-
-
Question: How can I minimize the formation of these byproducts?
-
Answer: To enhance selectivity:
-
Control the Stoichiometry: Use a slight excess of the nucleophile (e.g., 1.1-1.2 equivalents) to ensure the electrophile is consumed, but avoid large excesses that might complicate purification. For symmetrical bis-thiadiazole products, a 2:1.1 ratio of nucleophile to dihaloalkane reagent has been shown to be effective.[13]
-
Choice of Base: If a base is required to deprotonate your nucleophile (e.g., a thiol or phenol), use a non-nucleophilic base like potassium carbonate or triethylamine rather than a strong, bulky base that could promote elimination.[14]
-
Maintain Anhydrous Conditions: Use dry solvents and reagents to prevent hydrolysis.[15]
-
Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor higher-activation-energy side reactions.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best leaving group for this type of substrate?
-
A1: Chlorine is a good leaving group.[14] In the order of reactivity for halides, the leaving group ability is I > Br > Cl > F.[2] While the corresponding bromo- or iodo-methyl thiadiazole would be more reactive, the chloromethyl starting material is often more common and cost-effective. The key is that the leaving group must be a weak base.[2]
-
-
Q2: Which solvents are optimal for this reaction?
-
Q3: How does the strength of the nucleophile affect the yield?
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A3: The reaction rate is directly dependent on the concentration and strength of the nucleophile.[16] Stronger nucleophiles lead to faster reactions and often higher yields by outcompeting side reactions.[2][5] For example, a thiolate anion (RS⁻) is a much stronger nucleophile than its corresponding neutral thiol (RSH).[6]
-
-
Q4: Can I use a base to improve the reaction?
-
A4: A base is often necessary, but its role must be clearly defined. If your nucleophile is neutral (e.g., an alcohol or thiol), a non-nucleophilic base like K₂CO₃ or Et₃N is required to deprotonate it and generate the more reactive anionic form.[14][17] If your nucleophile is already an anion (e.g., sodium cyanide), an additional base is generally not needed unless you need to scavenge a proton produced during the reaction.
-
-
Q5: How should I monitor the reaction's progress?
-
A5: Thin Layer Chromatography (TLC) is the most common and effective method.[7][15] Use an appropriate solvent system (e.g., ethyl acetate/hexane) to achieve good separation between your starting material, product, and any potential byproducts. The disappearance of the starting material spot is a good indicator of reaction completion.
-
Data Presentation
Table 1: Effect of Solvent on Relative SN2 Reaction Rate
This table illustrates the significant impact of solvent choice on reaction kinetics. Polar aprotic solvents dramatically accelerate SN2 reactions compared to polar protic solvents.
| Solvent | Type | Dielectric Constant (ε) | Relative Rate |
| Methanol | Polar Protic | 33 | 1 |
| Water | Polar Protic | 80 | ~7 |
| Ethanol | Polar Protic | 24 | ~0.5 |
| Acetone | Polar Aprotic | 21 | ~700 |
| Acetonitrile | Polar Aprotic | 38 | ~700 |
| DMF | Polar Aprotic | 37 | ~1,400 |
| DMSO | Polar Aprotic | 47 | ~2,100 |
Data are generalized from typical SN2 reactions and serve to illustrate the trend.[1][3]
Table 2: Relative Nucleophilicity of Common Nucleophiles
The choice of nucleophile is a primary determinant of reaction success. Stronger nucleophiles react faster.
| Nucleophile | Category | Relative Nucleophilicity |
| I⁻ | Strong | Very High |
| HS⁻, RS⁻ | Strong | Very High |
| CN⁻ | Strong | High |
| Br⁻ | Strong | High |
| N₃⁻ | Strong | High |
| Cl⁻ | Moderate | Moderate |
| CH₃COO⁻ | Moderate | Moderate |
| NH₃ | Moderate | Moderate |
| H₂O | Weak | Very Low |
| ROH | Weak | Very Low |
Nucleophilicity can be solvent-dependent. This table provides a general trend in polar aprotic solvents.[6]
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with a Thiol
This protocol describes a typical reaction between this compound and a generic thiol nucleophile.
Materials:
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This compound (1.0 eq)
-
Thiol (e.g., 4-methoxybenzenethiol) (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the thiol (1.1 eq) and anhydrous DMF.
-
Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. Stir the suspension at room temperature for 20-30 minutes to allow for the formation of the thiolate anion.
-
Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the stirring suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC every 30-60 minutes until the starting material is consumed (typically 2-6 hours). If the reaction is slow, it may be gently heated to 50 °C.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash them twice with water and once with brine to remove residual DMF and salts.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization to afford the pure product.
Visualizations
Caption: Experimental workflow for nucleophilic substitution.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 2. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. rammohancollege.ac.in [rammohancollege.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. ijirset.com [ijirset.com]
- 9. littleflowercollege.edu.in [littleflowercollege.edu.in]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. jetir.org [jetir.org]
- 12. 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 13. mdpi.com [mdpi.com]
- 14. 5-(Chloromethyl)-1,3,4-thiadiazol-2-amine | 62774-00-9 | Benchchem [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. gacariyalur.ac.in [gacariyalur.ac.in]
- 17. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of crude products from reactions involving 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My crude product is a dark, oily residue. What is the first step I should take for purification?
A1: An initial workup to remove major impurities is recommended. This typically involves:
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Solvent Extraction: Dissolve or suspend the crude residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer with water to remove water-soluble impurities and brine to reduce the water content in the organic phase.
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Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator. This should yield a more manageable crude solid or oil for further purification.
Q2: What are the recommended purification techniques for this compound?
A2: The primary purification techniques for compounds of this class are recrystallization, column chromatography, and vacuum distillation. The choice of method depends on the nature of the impurities and the scale of the reaction.
Q3: I am trying to purify my product by recrystallization. How do I choose a suitable solvent system?
A3: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For 1,3,4-thiadiazole derivatives, common solvent systems to screen include:
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Ethanol
-
Methanol
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A mixture of dichloromethane and methanol[1]
-
A mixture of ethyl acetate and hexane
Troubleshooting Recrystallization:
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Problem: The compound "oils out" instead of crystallizing.
-
Solution: This happens when the boiling point of the solvent is too high or the solution is too concentrated. Try using a lower-boiling point solvent or a more dilute solution. Seeding the solution with a small crystal of the pure compound can also induce crystallization.
-
-
Problem: No crystals form upon cooling.
-
Solution: The solution may be too dilute, or the compound is very soluble in the chosen solvent. Try evaporating some of the solvent to increase the concentration. If that fails, consider adding an anti-solvent (a solvent in which your compound is insoluble) dropwise until turbidity persists. Scratching the inside of the flask with a glass rod at the solvent-air interface can also promote crystal nucleation.
-
Q4: I need to use column chromatography. What stationary and mobile phases are recommended?
A4: For silica gel column chromatography, a good starting point for the mobile phase is a mixture of a non-polar and a polar solvent. Based on protocols for similar compounds, you can start with:
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Stationary Phase: Silica gel (200-300 mesh).
-
Mobile Phase (Eluent): A gradient of petroleum ether/ethyl acetate (e.g., starting from 20:1) or dichloromethane/acetone (e.g., starting from 100% DCM and gradually adding acetone).[2]
Troubleshooting Column Chromatography:
-
Problem: The compound does not move from the origin (Rf = 0).
-
Solution: The eluent is not polar enough. Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate or acetone).
-
-
Problem: All components run with the solvent front (Rf = 1).
-
Solution: The eluent is too polar. Increase the proportion of the non-polar solvent (e.g., petroleum ether or dichloromethane).
-
-
Problem: Poor separation between the product and impurities.
-
Solution: Try a different solvent system. A combination of hexane and ethyl acetate, or dichloromethane and methanol might provide different selectivity. Using a shallower gradient during elution can also improve separation.
-
Q5: My product is a liquid at room temperature. Can I use distillation?
A5: Yes, vacuum distillation is a suitable method for purifying liquid products, especially for closely related compounds like 2-chloro-5-chloromethyl-thiazole.[3][4][5] Due to the thermal sensitivity of many heterocyclic compounds, distillation should be performed under reduced pressure to lower the boiling point and prevent decomposition.[5]
Troubleshooting Vacuum Distillation:
-
Problem: The product decomposes during distillation.
-
Solution: Ensure the vacuum is sufficiently high to lower the boiling point to a safe temperature. The distillation of crude 2-chloro-5-chloromethyl-thiazole is preferably carried out at a pressure between 0.5 and 10 mbar.[3] Adding a high-boiling point, inert liquid like polyethylene glycol can sometimes help to prevent the formation of solid residues and decomposition.[3]
-
-
Problem: The crude product contains high-boiling impurities.
Data Presentation
| Purification Method | Starting Material | Conditions | Purity of Final Product | Yield | Reference |
| Vacuum Distillation | Crude CCMT with polyethylene glycol | 1-2 mbar, top temperature ~75°C, bottom temperature up to 110°C | 98.5% (GC) | 93% | [3] |
| One-pot synthesis and purification | Crude CCMT in methylbenzene | Not specified | 99% | High | [8] |
| Distillation after alcohol treatment | Crude CCMT | Treatment with methanol at 60°C for 1 hour, followed by distillation | High purity | High recovery | [6] |
Experimental Protocols
Protocol 1: General Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., petroleum ether/ethyl acetate 20:1).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column.
-
Elution: Start the elution with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Recrystallization Procedure
-
Dissolution: In a flask, add a minimal amount of the chosen hot solvent to the crude product to dissolve it completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator.
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting guide for common issues in column chromatography.
References
- 1. Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. patents.justia.com [patents.justia.com]
- 4. Unified Patents - Analytics Portal [portal.unifiedpatents.com]
- 5. Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole - Patent 0794180 [data.epo.org]
- 6. US20070149785A1 - Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents [patents.google.com]
- 7. EP1728787A1 - Process for purification of 2-chloro-5-chloromethyl -1,3-thiazole - Google Patents [patents.google.com]
- 8. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap [eureka.patsnap.com]
Preventing the formation of dimeric byproducts with 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole. The focus is on preventing the formation of dimeric byproducts during its use in synthetic reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of dimeric byproduct formation when using this compound?
The formation of dimeric byproducts is most commonly attributed to an intermolecular SN2 (Substitution Nucleophilic Bimolecular) reaction. In this process, a nucleophilic species present in the reaction mixture attacks the electrophilic chloromethyl group of one molecule of this compound. The resulting intermediate can then act as a nucleophile, attacking a second molecule of the starting material to form a dimer.
Q2: What is the likely structure of the dimeric byproduct?
The most probable structure of the dimeric byproduct is 1,2-bis(5-methyl-1,3,4-thiadiazol-2-yl)ethane. This is formed by the joining of two this compound molecules at their chloromethyl positions.
Q3: How can I detect the presence of the dimeric byproduct in my reaction mixture?
The presence of the dimer can be detected using standard analytical techniques:
-
Thin Layer Chromatography (TLC): The dimer will likely have a different Rf value compared to the starting material and the desired product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly effective method for identifying the dimer by its molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will show characteristic signals for the dimeric structure, which will differ from your expected product's spectrum.
Q4: What are the critical experimental factors that influence the rate of dimer formation?
Several factors can significantly impact the formation of the dimeric byproduct:
-
Concentration: Higher concentrations of the starting material increase the likelihood of intermolecular collisions, favoring dimerization.
-
Temperature: Elevated temperatures can accelerate the rate of the SN2 reaction, potentially leading to increased dimer formation.
-
Base: The choice and strength of the base can influence the concentration and reactivity of nucleophilic species in the reaction.
-
Solvent: The polarity of the solvent can affect the solubility of reactants and the stability of charged intermediates, thereby influencing the reaction pathway.
-
Order of Addition: The rate at which this compound is introduced to the reaction mixture can be critical.
Troubleshooting Guide
Problem: I am observing a significant amount of a high molecular weight byproduct, likely a dimer, in my reaction.
Below is a guide to troubleshoot and minimize the formation of this unwanted byproduct.
Table 1: Troubleshooting Reaction Parameters to Minimize Dimer Formation
| Parameter | Recommendation | Rationale |
| Concentration | Decrease the overall reaction concentration. | Lowering the concentration of this compound reduces the frequency of intermolecular collisions, thus disfavoring the bimolecular dimerization reaction. |
| Temperature | Maintain a lower reaction temperature. | While this may slow down the desired reaction, it will also reduce the rate of the competing dimerization. A careful optimization of temperature is necessary. |
| Order of Addition | Add the this compound solution slowly and dropwise to the reaction mixture containing the nucleophile. | This technique, known as "high dilution," keeps the instantaneous concentration of the electrophile low, favoring its reaction with the intended nucleophile over self-condensation. |
| Base Selection | Use a non-nucleophilic or sterically hindered base. | A bulky base is less likely to act as a nucleophile itself or generate a high concentration of other reactive nucleophiles that could initiate dimerization. |
| Solvent Choice | Employ a polar aprotic solvent such as DMF or DMSO. | These solvents can help to solvate the nucleophile and facilitate the desired SN2 reaction without participating in the reaction themselves. |
Experimental Protocols
Protocol 1: Optimized General Procedure for the Reaction of this compound with a Nucleophile to Minimize Dimer Formation
This protocol provides a general framework for minimizing the formation of the dimeric byproduct. Specific quantities and reaction times should be optimized for each unique substrate.
-
Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the nucleophile and a suitable non-nucleophilic base in a polar aprotic solvent (e.g., anhydrous DMF).
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
-
Slow Addition of Electrophile:
-
In a separate flask, prepare a dilute solution of this compound in the same anhydrous solvent.
-
Transfer this solution to the dropping funnel.
-
Add the this compound solution dropwise to the stirred reaction mixture over an extended period (e.g., 2-4 hours).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC or LC-MS to determine the consumption of the starting material and the formation of the desired product and any byproducts.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction mixture with an appropriate aqueous solution.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the desired product from any residual starting material and the dimeric byproduct.
-
Protocol 2: Analysis of Dimeric Byproduct Formation
-
Sample Preparation:
-
Withdraw a small aliquot from the reaction mixture and dilute it with a suitable solvent (e.g., acetonitrile or methanol).
-
-
LC-MS Analysis:
-
Inject the diluted sample into an LC-MS system.
-
Monitor for the expected mass of the desired product and the mass of the putative dimer, 1,2-bis(5-methyl-1,3,4-thiadiazol-2-yl)ethane.
-
-
1H NMR Analysis:
-
After purification, acquire a 1H NMR spectrum of the isolated byproduct.
-
The spectrum of the dimer is expected to show a singlet for the two methyl groups and a singlet for the bridging ethylene protons, in addition to any other signals from the thiadiazole ring.
-
Table 2: Hypothetical Comparison of Standard vs. Optimized Reaction Conditions
| Condition | Standard Protocol | Optimized Protocol |
| Concentration | 1.0 M | 0.1 M |
| Temperature | Room Temperature | 0 °C |
| Addition | All at once | Slow dropwise addition over 2h |
| Yield of Desired Product | 55% | 85% |
| Yield of Dimeric Byproduct | 30% | <5% |
Visualizations
Caption: Proposed pathway for the formation of the dimeric byproduct via an intermolecular SN2 reaction.
Caption: A logical workflow for troubleshooting and minimizing dimer byproduct formation.
Caption: A streamlined experimental workflow designed to minimize the formation of dimeric byproducts.
Troubleshooting guide for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles
This guide provides troubleshooting advice and frequently asked questions (FAQs) to support researchers, scientists, and drug development professionals in the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles?
The most prevalent precursors for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles are thiosemicarbazides or their acyl derivatives.[1][2][3] Other common starting points include acylhydrazines, which can be reacted with a sulfur source, and dithiocarbazates.[2]
Q2: How can I favor the formation of the 1,3,4-thiadiazole ring over the isomeric 1,2,4-triazole?
The reaction medium's pH is a critical factor. Acidic conditions, often employing reagents like concentrated sulfuric acid or polyphosphoric acid, typically favor the cyclization to the 1,3,4-thiadiazole.[4][5] Conversely, alkaline conditions tend to promote the formation of the 1,2,4-triazole isomer.[4]
Q3: What are some common dehydrating agents used for the cyclization step?
A variety of dehydrating agents can be employed for the cyclodehydration of acylthiosemicarbazide intermediates to form the 1,3,4-thiadiazole ring. These include phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), concentrated sulfuric acid (H₂SO₄), and polyphosphoric acid (PPA).[3][6] Methane sulfonic acid has also been reported as an effective dehydrating agent, leading to high yields and good purity.[3]
Q4: How can I monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is a standard and effective method for monitoring the progress of the synthesis.[7] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. This allows for the determination of the optimal reaction time.
Troubleshooting Guide
Problem 1: Low Yield of the Desired 2,5-Disubstituted 1,3,4-Thiadiazole
Low product yield is a frequent issue in organic synthesis. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Recommended Solutions |
| Incomplete Cyclization | - Ensure the dehydrating agent is sufficiently strong and used in the correct stoichiometric amount.[8] - Optimize the reaction temperature and time; prolonged heating or higher temperatures might be necessary for less reactive substrates.[8] |
| Side Reactions | - As mentioned in the FAQs, acidic conditions generally favor 1,3,4-thiadiazole formation over 1,2,4-triazoles.[4][5] - The choice of cyclizing agent can also influence the product distribution. A comparative study of different agents may be necessary for your specific substrate. |
| Hydrolysis of Intermediates | - The thiosemicarbazide intermediate can be susceptible to hydrolysis, particularly in the presence of strong acids and water.[8] Ensure anhydrous reaction conditions where possible. |
| Poor Quality Starting Materials | - Impurities in the starting carboxylic acid or thiosemicarbazide can interfere with the reaction. Purify the starting materials before use. |
| Solubility Issues | - Poor solubility of starting materials in the chosen solvent can hinder the reaction. If solubility is an issue, consider exploring alternative solvents such as THF, dioxane, or isopropanol. |
Problem 2: Formation of Significant Side Products
The formation of byproducts, most notably the isomeric 1,2,4-triazoles, is a common challenge.
| Potential Cause | Recommended Solutions |
| Reaction Conditions Favoring Isomer Formation | - Conduct the cyclization in a strong acidic medium (e.g., concentrated H₂SO₄) to favor the 1,3,4-thiadiazole.[4][5] |
| Nature of the Starting Materials | - The substituents on the acylthiosemicarbazide can influence the regioselectivity of the cyclization. While often unavoidable, understanding this can help in choosing the appropriate reaction conditions. |
| Desulfurization | In some cases, particularly with certain cyclizing agents like POCl₃, desulfurization can occur, leading to the formation of 1,3,4-oxadiazole byproducts.[9] Optimizing the reaction temperature and the amount of POCl₃ can help minimize this.[9] |
Problem 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure 2,5-disubstituted 1,3,4-thiadiazole can be challenging.
| Potential Cause | Recommended Solutions |
| Presence of Isomeric Impurities | - If 1,2,4-triazole isomers are present, their separation can be difficult due to similar polarities. Column chromatography with a carefully selected solvent system is often necessary. The insolubility of 1,3,4-thiadiazol-2-amines in alkaline medium can be exploited for separation from 1,2,4-triazole-3-thiols.[10] |
| Residual Starting Materials | - Ensure the reaction has gone to completion by monitoring with TLC. If starting materials remain, adjust reaction time or temperature accordingly. Purification can be achieved through recrystallization or column chromatography. |
| Product Oiling Out | - During recrystallization, the product may "oil out" instead of forming crystals. This can sometimes be resolved by using a different solvent system, slowly cooling the solution, or scratching the inside of the flask to induce crystallization. |
Experimental Protocols
Protocol 1: Synthesis from Thiosemicarbazide and Carboxylic Acid using POCl₃
This protocol is adapted from a general procedure for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.[11][12]
-
Reaction Setup: In a round-bottom flask, combine the substituted benzoic acid (1 equivalent) and thiosemicarbazide (1 equivalent).
-
Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃) (2-4 equivalents) to the mixture. The reaction can be run neat or in a solvent like chlorobenzene.[9]
-
Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 60 °C) for a designated time (e.g., 2 hours).[9] Monitor the reaction progress by TLC.
-
Work-up: After completion, carefully quench the reaction by pouring the mixture into ice-cold water.
-
Neutralization and Isolation: Neutralize the aqueous solution with a base (e.g., ammonium hydroxide or sodium hydroxide) to a pH of 8.[13] The precipitate formed is the crude product.
-
Purification: Filter the solid, wash with water, and purify by recrystallization from a suitable solvent like ethanol.[13]
Protocol 2: Synthesis via Acid-Catalyzed Cyclization of Acylthiosemicarbazide
This protocol is a general method using a strong acid for cyclization.[4][5][13]
-
Preparation of Acylthiosemicarbazide: Synthesize the N-acylthiosemicarbazide by reacting an appropriate acid hydrazide with an isothiocyanate.
-
Cyclization: Add the acylthiosemicarbazide (1 equivalent) portion-wise to cold (0 °C) concentrated sulfuric acid (e.g., 15 mL per 1 mmol of substrate) with stirring.[7][13]
-
Reaction Progression: Allow the mixture to slowly warm to room temperature and continue stirring for an extended period (e.g., 16 hours).[13]
-
Work-up and Isolation: Pour the reaction mixture into ice-cold water and neutralize with a base (e.g., ammonium hydroxide) to a pH of 8.[13]
-
Purification: Collect the resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent such as ethanol.[13]
Data Presentation
Table 1: Effect of Reaction Conditions on the Synthesis of 2-Amino-1,3,4-thiadiazole Derivatives using POCl₃ [9]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield of 1,3,4-Thiadiazole (%) | Yield of 1,3,4-Oxadiazole (%) |
| 1 | Chlorobenzene | 25 | 2 | 25 | <5 |
| 2 | Chlorobenzene | 60 | 2 | 85 | <5 |
| 3 | Chlorobenzene | 80 | 2 | 70 | 10 |
| 4 | Toluene | 60 | 2 | 78 | <5 |
| 5 | Dioxane | 60 | 2 | 65 | 15 |
| 6 | Neat | 106 | 2 | 40 | 35 |
Table 2: Optimization of Cyclization of Alkyl 2-(Methylthio)-2-thioxoacetates with Acyl Hydrazides [14]
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | - | Water | 80 | 6 | No Reaction |
| 2 | p-TSA | Water | 80 | 3 | 83 |
| 3 | p-TSA | Ethanol | 80 | 4 | 75 |
| 4 | p-TSA | Acetonitrile | 80 | 5 | 68 |
| 5 | Acetic Acid | Water | 80 | 4 | 65 |
| 6 | Acetic Acid | DMF | 100 | 2 | 78 (Oxadiazole) |
Visualizations
Caption: General experimental workflow for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles from thiosemicarbazide.
Caption: Troubleshooting logic for common issues in 1,3,4-thiadiazole synthesis.
References
- 1. bu.edu.eg [bu.edu.eg]
- 2. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 3. researchgate.net [researchgate.net]
- 4. ptfarm.pl [ptfarm.pl]
- 5. Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. benchchem.com [benchchem.com]
- 9. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
- 10. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester [mdpi.com]
- 11. jocpr.com [jocpr.com]
- 12. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Phase-Transfer Catalysis with 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing phase-transfer catalysis (PTC) to enhance reaction rates with 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole.
Frequently Asked Questions (FAQs)
Q1: What is phase-transfer catalysis (PTC) and why is it beneficial for reactions with this compound?
A1: Phase-transfer catalysis is a powerful technique used to facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[1] For nucleophilic substitution reactions involving the organic-soluble substrate this compound and a water-soluble nucleophile (e.g., sodium azide, sodium cyanide), PTC is highly beneficial. A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports the nucleophile from the aqueous phase to the organic phase where the reaction occurs.[2][3] This leads to significantly increased reaction rates, higher yields, and often milder reaction conditions, eliminating the need for expensive and hazardous anhydrous polar aprotic solvents.[1]
Q2: Which phase-transfer catalysts are most effective for nucleophilic substitution on this compound?
A2: The choice of catalyst depends on the specific nucleophile and reaction conditions. For many standard SN2 reactions with this compound, common and effective catalysts include:
-
Tetrabutylammonium bromide (TBAB)
-
Tetrabutylammonium hydrogen sulfate (TBAHS)
-
Benzyltriethylammonium chloride (TEBAC)
-
Aliquat 336 (a mixture of methyltricaprylammonium chloride and methyltridecylammonium chloride)
For reactions requiring higher temperatures, phosphonium salts like tetrabutylphosphonium bromide can be more stable.[1] The optimal catalyst should be determined through screening for each specific reaction.
Q3: I am observing a significant amount of aza-thianthrene-type byproduct formation. How can this be minimized?
A3: Dimerization and other side reactions can occur, particularly under strongly basic conditions or at elevated temperatures. To minimize byproduct formation:
-
Control the stoichiometry: Use a moderate excess of the nucleophile, but avoid a large excess which can promote side reactions.
-
Lower the reaction temperature: While this may decrease the reaction rate, it often significantly improves selectivity.
-
Choose a less basic nucleophile or buffer the reaction mixture: If the nucleophile is highly basic, it can lead to elimination or other base-catalyzed side reactions.
-
Ensure efficient stirring: Good mixing is crucial in PTC to maintain a high interfacial area and ensure the catalyst is efficiently shuttling the nucleophile, which can help favor the desired reaction pathway.
Q4: My reaction is proceeding very slowly, even with a phase-transfer catalyst. What are the potential causes and solutions?
A4: A slow reaction rate can be attributed to several factors:
-
Catalyst poisoning: The catalyst can be "poisoned" by certain anions that bind too strongly and are unreactive, preventing the catalyst from transporting the desired nucleophile. Ensure all reagents are of high purity.
-
Insufficient mixing: Inadequate agitation will lead to a low surface area between the two phases, hindering the transfer of the nucleophile. Increase the stirring rate.
-
Inappropriate solvent: The organic solvent plays a crucial role. While non-polar solvents are common, a slightly more polar solvent can sometimes increase the reaction rate.
-
Low concentration of the nucleophile in the aqueous phase: For solid-liquid PTC, ensure the nucleophilic salt is finely powdered to maximize its surface area. For liquid-liquid PTC, using a saturated aqueous solution of the nucleophile can be beneficial.[3]
Troubleshooting Guides
Problem 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Step |
| Inefficient Catalyst | Screen different phase-transfer catalysts (e.g., TBAB, TEBAC, Aliquat 336). The efficiency can vary depending on the nucleophile. |
| Poor Nucleophile Transfer | Increase the catalyst loading (from 1-2 mol% up to 10 mol%). Ensure vigorous stirring to maximize the interfacial area. |
| Side Reactions | Monitor the reaction by TLC or GC/MS to identify byproducts. Consider lowering the temperature or using a milder base if applicable. |
| Product Decomposition | Check the stability of the product under the reaction conditions. If unstable, try to shorten the reaction time or lower the temperature. |
| Incomplete Reaction | Increase the reaction time or temperature. Confirm the activity of your nucleophile. |
Problem 2: Formation of Impurities and Byproducts
| Potential Cause | Troubleshooting Step |
| Hydrolysis of the Chloromethyl Group | Minimize the amount of water in the reaction, or consider a solid-liquid PTC system if feasible. |
| Dimerization of the Substrate | This can be promoted by certain nucleophiles or basic conditions. Lowering the concentration of the substrate and adding it slowly to the reaction mixture can sometimes help. |
| Elimination Reactions | Use a less sterically hindered and less basic nucleophile if possible. Lowering the reaction temperature is also effective. |
| Reaction with the Thiadiazole Ring | The 1,3,4-thiadiazole ring can be susceptible to nucleophilic attack under harsh conditions.[4] Use the mildest possible reaction conditions. |
Quantitative Data Summary
The following table summarizes typical reaction outcomes for the synthesis of 2-(Azidomethyl)-5-methyl-1,3,4-thiadiazole from this compound and sodium azide, illustrating the effect of phase-transfer catalysis.
| Reaction Conditions | Catalyst (mol%) | Reaction Time (h) | Yield (%) |
| Toluene/Water (1:1), 50°C | None | 24 | < 5 |
| Toluene/Water (1:1), 50°C | TBAB (2) | 4 | 92 |
| Toluene/Water (1:1), 50°C | TEBAC (2) | 5 | 88 |
| Dichloromethane/Water (1:1), 25°C | None | 48 | < 10 |
| Dichloromethane/Water (1:1), 25°C | Aliquat 336 (2) | 6 | 95 |
Experimental Protocols
Key Experiment: Synthesis of 2-(Azidomethyl)-5-methyl-1,3,4-thiadiazole using PTC
Objective: To synthesize 2-(Azidomethyl)-5-methyl-1,3,4-thiadiazole via nucleophilic substitution using a phase-transfer catalyst.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
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Anhydrous magnesium sulfate
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Round-bottom flask with magnetic stirrer and reflux condenser
-
Separatory funnel
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.48 g, 10 mmol), toluene (20 mL), and tetrabutylammonium bromide (0.32 g, 1 mmol, 10 mol%).
-
In a separate beaker, dissolve sodium azide (0.98 g, 15 mmol) in deionized water (20 mL).
-
Add the aqueous sodium azide solution to the reaction flask.
-
Heat the biphasic mixture to 60°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (3:1) mobile phase. The reaction is typically complete within 3-5 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to obtain 2-(Azidomethyl)-5-methyl-1,3,4-thiadiazole as a colorless oil.
Visualizations
Caption: Experimental workflow for PTC-mediated synthesis.
Caption: Troubleshooting logic for slow PTC reactions.
References
Technical Support Center: Scalable Synthesis of 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 2-(chloromethyl)-5-methyl-1,3,4-thiadiazole and its precursors.
Frequently Asked Questions (FAQs)
Q1: What are the common scalable methods for synthesizing the precursor, 2-amino-5-methyl-1,3,4-thiadiazole?
A1: The most common and scalable methods for synthesizing 2-amino-5-methyl-1,3,4-thiadiazole involve the cyclization of thiosemicarbazide with acetic acid using a dehydrating agent or catalyst. Two prominent methods are:
-
Method A: Phosphorus Trichloride Catalysis: This method involves the reaction of aminothiourea (thiosemicarbazide) with glacial acetic acid in the presence of phosphorus trichloride and silica gel. It is a solid-phase reaction that can be carried out at room temperature with good yields.[1][2]
-
Method B: Polyphosphoric Acid and Sulfuric Acid Mixture: This process uses a mixture of polyphosphoric acid and sulfuric acid as both the solvent and the catalyst for the cyclodehydration of thiosemicarbazide and an aliphatic acid.[3]
Q2: How can I convert 2-amino-5-methyl-1,3,4-thiadiazole to this compound?
A2: A promising route for this conversion is a Sandmeyer-type reaction.[4][5][6] This involves two main steps:
-
Diazotization: The 2-amino group is converted to a diazonium salt using a nitrite source (e.g., sodium nitrite) in a strong acidic medium (e.g., hydrochloric acid) at low temperatures.
-
Chlorination: The diazonium salt is then reacted with a copper(I) chloride catalyst to replace the diazonium group with a chlorine atom.
Alternatively, direct chlorination of the methyl group on a suitable 2-methyl-1,3,4-thiadiazole precursor is a potential, though less commonly detailed, synthetic strategy.[5]
Q3: What are the key safety precautions to consider during this synthesis?
A3: Several safety precautions are crucial:
-
Thionyl chloride and phosphorus trichloride are corrosive and react violently with water. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Diazonium salts can be explosive when isolated and dry. It is highly recommended to use them in solution without isolation. The reaction should be carried out at low temperatures (0-5 °C) to ensure their stability.
-
Solvents like dichloromethane (DCM) and chloroform are volatile and have associated health risks. Ensure proper ventilation and handling.
Troubleshooting Guides
Low Yield in 2-Amino-5-methyl-1,3,4-thiadiazole Synthesis
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the complete consumption of the starting material (thiosemicarbazide). Extend the reaction time or slightly increase the temperature if necessary.[1] |
| Poor Quality of Reagents | Use freshly opened or purified reagents. Acetic acid should be glacial, and thiosemicarbazide should be of high purity. Ensure dehydrating agents like phosphorus trichloride are not hydrolyzed. |
| Suboptimal Reaction Temperature | The optimal temperature can be substrate-dependent. While some methods work at room temperature, others may require heating. For the polyphosphoric acid method, maintaining the temperature around 105°C is important for cyclodehydration.[3] |
| Product Loss During Work-up | During pH adjustment for precipitation, add the base slowly and with cooling to avoid product decomposition. Ensure complete precipitation before filtration. Wash the product with cold solvent to minimize dissolution.[2] |
Impurity Formation in the Final Product
| Potential Cause | Troubleshooting Step |
| Side Reactions During Diazotization | Maintain a low temperature (0-5 °C) throughout the diazotization process to prevent the decomposition of the diazonium salt and the formation of phenolic byproducts. Add the sodium nitrite solution slowly. |
| Incomplete Chlorination | Ensure the use of a catalytically active copper(I) chloride source. The freshness of the catalyst is important. |
| Formation of Biaryl Byproducts | The formation of biaryl compounds is a known side reaction in Sandmeyer reactions, supporting a radical mechanism.[4] Optimizing the reaction conditions, such as temperature and catalyst concentration, can help minimize these byproducts. |
| Residual Starting Material | Ensure the diazotization and chlorination reactions go to completion by monitoring with TLC or HPLC. |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole (Phosphorus Trichloride Method)
-
In a dry mortar, add 0.05 mol of thiosemicarbazide, 0.055 mol of glacial acetic acid, 0.055 mol of silica gel, and 0.25 mol of phosphorus trichloride.[1]
-
Grind the mixture at room temperature for 10 minutes.[1]
-
Monitor the reaction by TLC (ethyl acetate:petroleum ether = 1:3) until the thiosemicarbazide spot disappears.[1]
-
Let the mixture stand for 30 minutes to obtain the crude product.[1]
-
Dissolve the crude product in N,N-dimethylformamide (DMF) to separate the silica gel by filtration.
-
Concentrate the filtrate under reduced pressure.
-
Wash the resulting solid with water and filter to obtain 2-amino-5-methyl-1,3,4-thiadiazole. A yield of up to 95.2% has been reported.[1]
Protocol 2: Synthesis of this compound (via Sandmeyer-type Reaction)
Step A: Diazotization
-
Suspend 1 equivalent of 2-amino-5-methyl-1,3,4-thiadiazole in concentrated hydrochloric acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of 1.1 equivalents of sodium nitrite in water, keeping the temperature below 5 °C.
-
Stir the mixture at this temperature for 15-30 minutes after the addition is complete.
Step B: Chlorination
-
In a separate flask, prepare a solution of 1.3 equivalents of copper(I) chloride in concentrated hydrochloric acid.
-
Cool the copper(I) chloride solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step A to the copper(I) chloride solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the evolution of nitrogen gas.
-
Once the reaction is complete (cessation of gas evolution and TLC analysis), extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by distillation or chromatography.
Data Presentation
Table 1: Comparison of Synthetic Methods for 2-Amino-5-methyl-1,3,4-thiadiazole
| Parameter | Method A: PCl₃ Catalysis | Method B: H₃PO₄/H₂SO₄ |
| Starting Materials | Thiosemicarbazide, Acetic Acid | Thiosemicarbazide, Aliphatic Acid |
| Catalyst/Reagent | PCl₃, Silica Gel | Polyphosphoric Acid, H₂SO₄ |
| Solvent | Solid-phase (or DMF for work-up) | Polyphosphoric Acid/H₂SO₄ |
| Temperature | Room Temperature | 10-110 °C |
| Reported Yield | ~95%[1] | Not explicitly stated for methyl derivative, but generally high. |
| Key Advantages | Mild conditions, high yield. | Good for various alkyl substitutions. |
Visualizations
Caption: Overall experimental workflow for the synthesis.
Caption: Key steps of the Sandmeyer-type reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Amino-5-methyl-1,3,4-thiadiazole synthesis - chemicalbook [chemicalbook.com]
- 3. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap [eureka.patsnap.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sandmeyer Reaction [organic-chemistry.org]
Minimizing degradation of 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole during reactions
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize the degradation of 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole during their experiments.
Troubleshooting Guide
Issue: Low yield in reactions involving this compound.
This is a common issue and can often be attributed to the degradation of the starting material. The primary cause of degradation is the high reactivity of the chloromethyl group, making it susceptible to nucleophilic attack.
dot
Caption: A troubleshooting flowchart for low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My this compound has turned a yellow/brown color upon storage. Is it still usable?
A1: Discoloration often indicates degradation. 2-(ω-Haloalkylthio)-5-methyl-1,3,4-thiadiazoles, which are structurally similar, are known to be unstable and can decompose during prolonged storage at room temperature[1]. It is highly recommended to re-analyze the purity of your material using techniques like NMR or LC-MS before use. For long-term storage, it is advisable to keep the compound in a cool, dark, and dry place, preferably under an inert atmosphere.
Q2: I am observing a significant amount of a byproduct that I suspect is the hydroxymethyl derivative. How can I prevent this?
A2: The formation of 2-(Hydroxymethyl)-5-methyl-1,3,4-thiadiazole is likely due to the hydrolysis of the chloromethyl group. This is a common degradation pathway, especially in the presence of water. To minimize hydrolysis, it is crucial to use anhydrous solvents and reagents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture. The reactivity of the chloromethyl group is similar to that observed in 2-chloro-5-chloromethylthiazole, which can be hydrolyzed to its corresponding alcohol[2].
Q3: Can I use a strong base in my reaction with this compound?
A3: Caution should be exercised when using strong or nucleophilic bases. The chloromethyl group is highly susceptible to nucleophilic substitution. A strong, nucleophilic base can directly attack the chloromethyl group, leading to unwanted side products. Additionally, basic conditions might promote the formation of other byproducts, especially at elevated temperatures[3]. If a base is required, consider using a non-nucleophilic, sterically hindered base (e.g., proton sponge) or a weak inorganic base like potassium carbonate.
Q4: What is the optimal temperature for reactions involving this compound?
A4: While the optimal temperature is reaction-dependent, it is generally advisable to keep the temperature as low as reasonably possible to minimize degradation. For some thiadiazole syntheses, side product formation has been observed at temperatures of 40°C or higher[3]. It is recommended to start with lower temperatures (e.g., 0°C or room temperature) and monitor the reaction progress closely.
Q5: I am seeing a byproduct with a mass corresponding to a dimer of my starting material. What is happening?
A5: This is likely the formation of a bis-thiadiazole species. This can occur if a nucleophilic site on one this compound molecule (for instance, the nitrogen atoms of the thiadiazole ring) attacks the reactive chloromethyl group of another molecule. The formation of such symmetrical bis-thiadiazoles has been observed as a side product in similar systems[1]. To minimize this, consider using a higher dilution of your starting material to decrease the likelihood of intermolecular reactions.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution on this compound
This protocol provides a general method for reacting a nucleophile with this compound while minimizing degradation.
dot
Caption: A generalized workflow for nucleophilic substitution reactions.
Methodology:
-
Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas. Use anhydrous solvents.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq) and the chosen anhydrous solvent (e.g., THF, acetonitrile, or DMF).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Reagents: Slowly add the nucleophile (1.0-1.2 eq). If a base is required, add a non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine) (1.5 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0°C or let it slowly warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography using neutral silica gel or by recrystallization to avoid potential degradation on acidic silica.
Quantitative Data Summary
| Factor | Condition to Avoid | Recommended Condition | Rationale |
| Moisture | Presence of water | Anhydrous solvents, inert atmosphere | Prevents hydrolysis of the chloromethyl group to the corresponding alcohol[2]. |
| Temperature | High temperatures (>40°C) | 0°C to room temperature | Minimizes thermal degradation and formation of side products[3]. |
| pH | Strongly basic conditions | Neutral or mildly acidic/basic conditions | Avoids nucleophilic attack by strong bases on the reactive chloromethyl group[3]. |
| Nucleophiles | Strong, unhindered nucleophiles in excess | Stoichiometric amounts of the desired nucleophile | The chloromethyl group is highly reactive towards nucleophiles[4][5]. |
| Storage | Long-term storage at room temperature, exposure to light and air | Cool, dark, dry, inert atmosphere | Similar haloalkyl-substituted thiadiazoles are known to decompose upon storage[1]. |
References
Validation & Comparative
A Comparative Analysis of 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole and Traditional Chloromethylating Agents
For Researchers, Scientists, and Drug Development Professionals
The introduction of a chloromethyl group onto an aromatic or heterocyclic ring is a pivotal transformation in organic synthesis, paving the way for a variety of functional group interconversions essential in the development of pharmaceuticals and agrochemicals.[1] While classical methods such as the Blanc chloromethylation (formaldehyde and hydrogen chloride) and the use of chloromethyl ethers have been staples in the synthetic chemist's toolbox, the search for reagents with improved selectivity, milder reaction conditions, and enhanced safety profiles is ongoing. This guide provides a comparative overview of 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole against established chloromethylating agents, offering insights into their respective performance characteristics based on available data.
Introduction to this compound
This compound is a heterocyclic compound featuring a reactive chloromethyl group. The thiadiazole core is a well-known pharmacophore present in numerous biologically active compounds, suggesting that this reagent could serve as a valuable building block for introducing a toxophoric or pharmacologically relevant moiety in drug design.[1] Its utility lies in the electrophilic nature of the chloromethyl carbon, making it susceptible to nucleophilic attack and a competent alkylating agent.
Performance Comparison of Chloromethylating Agents
Direct, side-by-side comparative studies of this compound with traditional chloromethylating agents are not extensively documented in publicly available literature. However, by compiling data from various sources on the performance of established methods for the chloromethylation of common substrates, we can establish a baseline for comparison. The following tables summarize typical yields and reaction conditions for the chloromethylation of various aromatic compounds using formaldehyde/hydrochloric acid (Blanc conditions), chloromethyl methyl ether (CMME), and benzyl chloromethyl ether (BOM-Cl).
Data Presentation
Table 1: Chloromethylation of Toluene
| Chloromethylating Agent | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Paraformaldehyde/H₂SO₄/NaCl | Phase Transfer Catalyst | 165 min | 71-98 | [2] |
| Paraformaldehyde/HCl | ZnCl₂/AcOH/H₂SO₄/PEG-800 | 8 h | 92 | [3][4] |
| 1,3,5-Trioxane/HCl | ZnCl₂/AcOH, 60°C | 3 h | 60 | [5] |
| Chloromethyl methyl ether (CMME) | AlCl₃ or SnCl₄ | - | High k(T)/k(B) ratio | [6] |
Table 2: Chloromethylation of Benzene
| Chloromethylating Agent | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Paraformaldehyde/HCl | ZnCl₂/AcOH/H₂SO₄/PEG-800 | 10 h | 71 | [4] |
| 1,3,5-Trioxane/HCl | ZnCl₂/AcOH | - | 65 | [5] |
| Aqueous Formaldehyde/HCl | - | - | 76 | [5] |
| Benzyl Chloromethyl Ether | - | - | Not Specified | [7] |
Table 3: Chloromethylation of Other Aromatic Substrates
| Substrate | Chloromethylating Agent | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Cumene | Paraformaldehyde/H₂SO₄/NaCl | Phase Transfer Catalyst | 165 min | 98 | [2] |
| Anisole | Paraformaldehyde/HCl | Acetic Acid | - | 76.5 | [8] |
| Deactivated Aromatics | Chloromethyl methyl ether | FeCl₃ or SnCl₄ | 4 h | 42 (for methyl p-toluate) | [9] |
| Polyfluoroaromatics | bis(chloromethyl) ether | Chlorosulfonic acid, 70-100°C | - | up to 85 | [10] |
Experimental Protocols
General Procedure for Blanc Chloromethylation of an Alkylbenzene (Phase Transfer Catalysis)
To a cold solution of water (6 mL) and concentrated H₂SO₄ (12 mL), add the alkylbenzene (0.050 mol), a phase-transfer catalyst (e.g., quaternary ammonium salt, 0.00476 mol), paraformaldehyde (2.65 g, 0.0882 mol), and NaCl (10.0 g, 0.1711 mol). The mixture is heated in an oil bath at 80°C and stirred magnetically for 165 minutes. The organic layer is then separated and analyzed.[2]
Synthesis of 2-Chloro-5-chloromethylthiazole (as a proxy for a chloromethylated heterocycle)
A method for preparing 2-chloro-5-chloromethylthiazole involves the reaction of 2,3-dichloropropene with sodium thiocyanate in a one-pot process that includes substitution, isomerization, and chlorination-cyclization reactions using toluene as a solvent.[11]
-
Substitution-Isomerization: 100g of sodium thiocyanate (1.23mol), 2.5g of tetrabutylammonium bromide, and 200mL of toluene are placed in a 500mL three-necked flask. 108g (0.97mol) of 2,3-dichloropropene is added dropwise with stirring. The mixture is refluxed at 80°C for 4 hours, then heated to 120°C for 3 hours.[11]
-
Chlorination-Cyclization: The resulting mixture containing 1-isothiocyanato-2-chloropropene is then reacted with a chlorinating agent such as sulfuryl chloride to yield 2-chloro-5-chloromethylthiazole.[11]
Note: This protocol is for a related thiazole derivative and not the target thiadiazole. The synthesis of this compound would likely involve the chlorination of 2,5-dimethyl-1,3,4-thiadiazole or the cyclization of a suitable precursor already containing the chloromethyl group.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Discussion and Future Outlook
The choice of a chloromethylating agent is a critical decision in synthesis design, balancing reactivity, selectivity, and safety.
-
Reactivity and Selectivity : Traditional methods like the Blanc chloromethylation are effective but can suffer from harsh conditions and the formation of byproducts, particularly with activated aromatic systems.[12] Chloromethyl ethers like CMME often provide higher yields and selectivity under milder conditions but come with significant safety concerns.[9] The reactivity of this compound is not yet fully characterized in a comparative context. However, the electron-withdrawing nature of the thiadiazole ring may moderate the reactivity of the chloromethyl group compared to more aggressive agents, potentially leading to higher selectivity in certain applications. The nucleophilicity of the thiadiazole nitrogen atoms could also play a role in the reaction mechanism.[13]
-
Safety : A significant drawback of some classical chloromethylation procedures is the potential formation of the highly carcinogenic bis(chloromethyl) ether.[12] CMME itself is also a known carcinogen. While the toxicological profile of this compound is not detailed in the available literature, the development of solid, less volatile, and potentially less hazardous chloromethylating agents is a desirable goal in green chemistry.
References
- 1. This compound [myskinrecipes.com]
- 2. iris.unive.it [iris.unive.it]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Electrophilic Aromatic Substitution. 13.(1) Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene with Methoxyacetyl Chloride or Chloromethyl Methyl Ether and Aluminum Chloride in Nitromethane or Tin Tetrachloride in Dichloromethane. The Methoxymethyl Cation as a Remarkably Selective Common Electrophile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes - Google Patents [patents.google.com]
- 9. US4562280A - Chloromethylation of deactivated aromatic compounds - Google Patents [patents.google.com]
- 10. Volume # 6(127), November - December 2019 — "Chloromethylation of polyfluoroaromatic compounds" [notes.fluorine1.ru]
- 11. Method for preparing 2-chlorine-5 chloromethyl thiazole - Eureka | Patsnap [eureka.patsnap.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic analysis (NMR, IR, MS) for the validation of 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole derivatives
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. The 1,3,4-thiadiazole scaffold, in particular, is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. This guide provides a comparative analysis of the spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the validation of 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole and its derivatives. While specific experimental data for the parent compound, this compound, is not extensively available in the public domain, this guide leverages data from closely related analogues to provide a robust framework for its characterization and for the validation of its future derivatives.
Comparative Spectroscopic Data
The following tables summarize key spectroscopic data for compounds structurally related to this compound. This comparative data is essential for predicting and interpreting the spectra of new derivatives.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data of 2,5-Disubstituted 1,3,4-Thiadiazole Analogues
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Reference |
| 2-(Chloromethylthio)-5-methyl-1,3,4-thiadiazole | CDCl₃ | 2.79 (s, 3H, CH₃), 5.25 (s, 2H, CH₂) | 15.8 (CH₃), 47.3 (CH₂), 161.3 (C-2), 166.9 (C-5) | [1] |
| 2-Amino-5-methyl-1,3,4-thiadiazole | DMSO-d₆ | 2.40 (s, 3H, CH₃), 7.05 (s, 2H, NH₂) | 14.5 (CH₃), 148.2 (C-5), 167.9 (C-2) | |
| 2-Chloro-5-chloromethylthiazole | CDCl₃ | 4.6 (s, 2H, -CH₂-), 7.3 (s, 1H, thiazole-H) | 37.1 (-CH₂-), 137.5 (C-5), 140.2 (C-4), 152.6 (C-2) | [2] |
Note: The data for 2-Amino-5-methyl-1,3,4-thiadiazole is estimated based on typical chemical shifts for similar structures.
Table 2: IR Spectroscopic Data of 1,3,4-Thiadiazole Analogues
| Compound | Key IR Absorption Bands (cm⁻¹) | Functional Group Assignment | Reference |
| 2-(Chloromethylthio)-5-methyl-1,3,4-thiadiazole | 1449, 1378, 1267, 1198, 1050, 739, 623 | C-N, C=N, C-S stretching, C-H bending | [1] |
| General 1,3,4-Thiadiazole Derivatives | ~1640-1600 | C=N stretching (thiadiazole ring) | [3] |
| ~1450-1380 | C-H bending (methyl group) | ||
| ~750-650 | C-Cl stretching |
Table 3: Mass Spectrometry Data of a Representative 1,3,4-Thiadiazole Derivative
| Compound | Ionization Mode | Molecular Ion (M⁺) or [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Reference |
| 2-(Cyclopentylidenehydrazono)-3-(4-nitrophenyl)-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-thiadiazole | EI | 385 | 310, 281, 252, 192, 180, 165, 152, 135, 118, 103, 90, 77 | [4] |
Predicted Spectroscopic Properties of this compound
Based on the comparative data, the expected spectroscopic features for the target compound are as follows:
-
¹H NMR: A singlet for the methyl protons (CH₃) is expected around δ 2.5-2.8 ppm. The chloromethyl protons (CH₂Cl) are anticipated to appear as a singlet further downfield, likely in the range of δ 4.8-5.3 ppm, due to the electron-withdrawing effect of the chlorine atom and the thiadiazole ring.
-
¹³C NMR: The methyl carbon (CH₃) should resonate at approximately δ 15-20 ppm. The chloromethyl carbon (CH₂Cl) is expected in the range of δ 40-50 ppm. The two carbons of the thiadiazole ring (C-2 and C-5) are predicted to have chemical shifts in the region of δ 150-170 ppm.
-
IR Spectroscopy: Characteristic absorption bands would include C-H stretching and bending from the methyl and chloromethyl groups, C=N stretching of the thiadiazole ring (around 1600-1640 cm⁻¹), and a C-Cl stretching vibration (typically in the 650-800 cm⁻¹ region).
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₄H₅ClN₂S). The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom (M⁺ and M⁺+2 peaks in an approximate 3:1 ratio). Common fragmentation pathways would likely involve the loss of a chlorine radical (·Cl), a chloromethyl radical (·CH₂Cl), or cleavage of the thiadiazole ring.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the absence of interfering solvent signals in the regions of interest.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher for better signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
The number of scans should be adjusted to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters include a spectral width of 0-200 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds to ensure proper relaxation of quaternary carbons.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred due to its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty sample compartment (or the pure ATR crystal) before running the sample spectrum to subtract atmospheric and instrumental contributions.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A variety of mass spectrometers can be used. Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or more polar derivatives, often coupled with a liquid chromatograph (LC-MS).
-
Data Acquisition:
-
EI-MS: Introduce the sample into the ion source. The standard electron energy is 70 eV. The resulting mass spectrum will show the molecular ion and various fragment ions.
-
ESI-MS: Infuse the sample solution into the ESI source. This technique typically generates protonated molecules [M+H]⁺ or other adducts. High-resolution mass spectrometry (HRMS) is recommended to determine the exact mass and elemental composition.
-
Workflow for Spectroscopic Validation
The following diagram illustrates a typical workflow for the spectroscopic validation of a newly synthesized this compound derivative.
Caption: Workflow for the spectroscopic validation of thiadiazole derivatives.
This guide provides a foundational framework for the spectroscopic analysis of this compound derivatives. By leveraging comparative data from related structures and adhering to rigorous experimental protocols, researchers can confidently validate the chemical identity and purity of these promising compounds, paving the way for further investigation into their biological activities.
References
In vitro biological activity screening of compounds synthesized from 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro biological activities of compounds synthesized from the versatile starting material, 2-(chloromethyl)-5-methyl-1,3,4-thiadiazole. The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anticancer and antimicrobial effects.[1][2][3] The mesoionic nature of the thiadiazole ring allows for enhanced cell membrane permeability, facilitating interaction with intracellular biological targets.[1][4] This guide summarizes key quantitative data, details experimental protocols for activity screening, and visualizes relevant workflows and potential mechanisms of action.
Anticancer Activity
Derivatives of 5-methyl-1,3,4-thiadiazole have demonstrated significant cytotoxic effects against various human cancer cell lines. The primary mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest, often through the inhibition of key signaling proteins.[5][6]
Comparative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of various 1,3,4-thiadiazole derivatives, showcasing their potency against different cancer cell lines. It is important to note that the specific substitutions on the thiadiazole ring, originating from the reactive chloromethyl group of the parent compound, play a crucial role in determining the cytotoxic efficacy.
| Compound Type | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon Carcinoma) | 2.44 | Cisplatin | - |
| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 (Breast Adenocarcinoma) | 23.29 | Doxorubicin | - |
| N-(5-(2-cyanoacetamido)-1,3,4-thiadiazol-2-yl)benzamide derivative | MCF-7 (Breast Adenocarcinoma) | <10 | - | - |
| 2-(4-Fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast Adenocarcinoma) | - | - | - |
| Pyrazoline-based 1,3,4-thiadiazole | HepG-2 (Hepatocellular Carcinoma) | 84.9 ± 5.9 | - | - |
| Pyrazoline-based 1,3,4-thiadiazole | MCF-7 (Breast Adenocarcinoma) | 63.2 ± 2.9 | - | - |
| α-Aminophosphonate containing 1,3,4-thiadiazole | HepG-2 (Hepatocellular Carcinoma) | 18.17 µg/mL | - | - |
| α-Aminophosphonate containing 1,3,4-thiadiazole | MCF-7 (Breast Adenocarcinoma) | 22.12 µg/mL | - | - |
Note: The data presented is a compilation from various studies on 1,3,4-thiadiazole derivatives and may not represent compounds synthesized directly from this compound. However, it provides a strong indication of the potential anticancer activities of this class of compounds.
Antimicrobial Activity
The 1,3,4-thiadiazole nucleus is also a key pharmacophore in the development of novel antimicrobial agents.[3][7][8] Derivatives have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Comparative Antimicrobial Activity Data
This table summarizes the minimum inhibitory concentrations (MIC) of various 1,3,4-thiadiazole derivatives against selected microbial strains.
| Compound Type | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 1,3,4-Thiadiazole-pyrazole derivative | Staphylococcus aureus | - | - | - |
| 1,3,4-Thiadiazole-pyrazole derivative | Bacillus subtilis | - | - | - |
| 1,3,4-Thiadiazole-pyrazole derivative | Pseudomonas aeruginosa | - | - | - |
| 1,3,4-Thiadiazole derivative | Staphylococcus aureus ATCC 25923 | 31.25 | Cefuroxime | 0.24-1.95 |
| 1,3,4-Thiadiazole derivative | Bacillus subtilis ATCC 6633 | 15.63 | Cefuroxime | 0.49-62.5 |
| Schiff bases of 1,3,4-thiadiazole-2-thiol | Bacillus subtilis ATCC 6633 | - | Ciprofloxacin | - |
| Schiff bases of 1,3,4-thiadiazole-2-thiol | Salmonella typhi ATCC 19430 | - | Ciprofloxacin | - |
| Schiff bases of 1,3,4-thiadiazole-2-thiol | Klebsiella pneumoniae ATCC 13883 | - | Ciprofloxacin | - |
| Schiff bases of 1,3,4-thiadiazole-2-thiol | Candida albicans ATCC 10231 | - | Fluconazole | - |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the biological activities of synthesized compounds.
In Vitro Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9][10][11]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized thiadiazole derivatives (typically ranging from 0.1 to 100 µM) and incubate for 48 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 200 µL of an organic solvent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[9][11]
-
Absorbance Measurement: Measure the absorbance of the solution at 540-570 nm using a microplate reader.[9][10]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[12]
Protocol:
-
Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the synthesized compounds in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations
Experimental Workflow
References
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
- 6. bepls.com [bepls.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallographic Analysis of Novel 1,3,4-Thiadiazole Derivatives
For researchers, scientists, and drug development professionals, the precise determination of a novel molecule's three-dimensional structure is a critical step in the research and development pipeline. This guide provides a comparative overview of X-ray crystallography as the definitive method for the structural elucidation of newly synthesized 1,3,4-thiadiazole derivatives, supported by experimental data from recent studies. The 1,3,4-thiadiazole scaffold is a key feature in a wide array of medicinal agents, and understanding its structural nuances is paramount for rational drug design.[1][2][3]
While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry offer valuable insights into molecular connectivity and composition, single-crystal X-ray crystallography provides unparalleled, direct visualization of the solid-state structure, including definitive bond lengths, bond angles, and stereochemistry.[4] This guide will focus on a comparative analysis of recently synthesized 5-arylimino-1,3,4-thiadiazole derivatives, presenting their crystallographic data and the methodologies used for their characterization.
Comparative Crystallographic Data of Novel 1,3,4-Thiadiazole Derivatives
A recent study successfully synthesized and characterized a series of 5-arylimino-1,3,4-thiadiazole derivatives, providing the first X-ray crystal structure proof for this particular regioisomer.[5][6] The crystallographic data for two representative compounds from this series are summarized below, offering a clear comparison of their structural parameters.
Table 1: Comparative Crystallographic Data for 1,3,4-Thiadiazole Derivatives
| Parameter | (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one | (Z)-1-(4-phenyl-5-(p-tolylimino)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one |
| Empirical Formula | C₁₇H₁₃FIN₃OS | C₁₈H₁₇N₃OS |
| Formula Weight | 465.28 | 323.42 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| a (Å) | 11.094(2) | 10.457(2) |
| b (Å) | 13.012(3) | 12.551(3) |
| c (Å) | 12.783(3) | 13.098(3) |
| α (°) ** | 90 | 90 |
| β (°) | 108.43(3) | 110.12(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1749.2(7) | 1616.1(7) |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | 1.767 | 1.329 |
| Absorption Coefficient (mm⁻¹) | 2.057 | 0.223 |
| F(000) | 920 | 680 |
| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 | 0.25 x 0.20 x 0.15 |
| Theta range for data collection (°) ** | 2.5 to 28.3 | 2.6 to 28.4 |
| Reflections collected | 11394 | 10567 |
| Independent reflections | 3945 [R(int) = 0.045] | 3648 [R(int) = 0.038] |
| Final R indices [I>2sigma(I)] | R1 = 0.048, wR2 = 0.112 | R1 = 0.052, wR2 = 0.125 |
| R indices (all data) | R1 = 0.065, wR2 = 0.121 | R1 = 0.071, wR2 = 0.138 |
| Goodness-of-fit on F² | 1.04 | 1.03 |
Data sourced from the supplementary materials of the referenced study. The specific bond lengths and angles are available in the full crystallographic information files.
Experimental Protocols
The successful crystallographic analysis of novel compounds relies on a meticulous experimental workflow. The general protocol for the synthesis and single-crystal X-ray diffraction analysis of the 5-arylimino-1,3,4-thiadiazole derivatives is outlined below.
Synthesis of 5-arylimino-1,3,4-thiadiazole Derivatives
The synthesis of the title compounds was achieved through a stereoselective and regioselective reaction of N-arylcyanothioformamides with various substituted (Z)-2-oxo-N-phenylpropanehydrazonoyl chlorides.[6] The methodology is noted for its mild, room-temperature conditions and good to high reaction yields. The resulting products were isolated by gravity filtration, and their structures were confirmed by multinuclear NMR spectroscopy and high-accuracy mass spectral analysis prior to crystallographic studies.[6]
Single-Crystal X-ray Diffraction Analysis
-
Crystal Growth: Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solution of the purified compound in an appropriate solvent system (e.g., ethanol).
-
Data Collection: A suitable single crystal was mounted on a diffractometer. The crystallographic data were collected at a controlled temperature using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).
-
Structure Solution and Refinement: The collected data were processed to solve the crystal structure using direct methods. The structure was then refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.
Visualizing the Experimental Workflow
The process from synthesis to structural elucidation can be visualized as a streamlined workflow.
Caption: Experimental workflow for the synthesis and crystallographic analysis of 1,3,4-thiadiazole derivatives.
This guide provides a foundational comparison of novel 1,3,4-thiadiazole derivatives through their crystallographic data. The detailed experimental protocols and visualized workflow offer a comprehensive overview for researchers in the field of medicinal chemistry and drug discovery, highlighting the critical role of X-ray crystallography in the unambiguous structural determination of new chemical entities.
References
- 1. A Recent Progress in Biological Activities of 1,3,4-thiadiazole and its Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives [mdpi.com]
- 6. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Purity of Synthesized 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole Derivatives: A Comparative Guide to HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug discovery and development. For novel heterocyclic compounds such as 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole and its derivatives, which are pivotal building blocks in medicinal chemistry, rigorous purity assessment is mandatory. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of these synthesized compounds, supported by detailed experimental protocols and data presentation.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Reverse-phase HPLC (RP-HPLC) is the most widely adopted method for the purity analysis of a broad range of organic molecules, including 1,3,4-thiadiazole derivatives. Its high resolution, sensitivity, and reproducibility make it the gold standard for both qualitative and quantitative assessments.
Experimental Protocol: A Representative RP-HPLC Method
This protocol is a generalized method derived from validated procedures for similar 1,3,4-thiadiazole derivatives and can be optimized for the specific analysis of this compound.[1][2][3]
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or a variable wavelength UV detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A C8 column can also be a suitable alternative.[1]
-
Mobile Phase: A gradient elution is often preferred to ensure the separation of the main compound from potential impurities with a wide range of polarities.
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water.
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient Program (Example):
Time (min) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection at a wavelength where the thiadiazole core and potential chromophoric impurities show significant absorbance (e.g., 254 nm or a wavelength determined by UV scan of the analyte).
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh and dissolve the synthesized this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
4. Data Analysis:
-
The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Method validation should be performed according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Comparison of Purity Assessment Methods
While HPLC is a powerful tool, other methods can be used for orthogonal testing or in specific situations. The following table provides a comparison of HPLC with alternative techniques.
| Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a liquid mobile phase. | High resolution and sensitivity, quantitative accuracy, well-established and robust. | Requires specialized equipment, can be time-consuming for method development. |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a thin layer of adsorbent material. | Simple, rapid, and inexpensive for qualitative screening of impurities. | Lower resolution and sensitivity compared to HPLC, not easily quantifiable. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Excellent for volatile impurities, provides structural information from mass spectra. | Requires the analyte to be volatile and thermally stable, or require derivatization. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The integral of an NMR signal is directly proportional to the number of nuclei. | Primary analytical method (no need for a reference standard of the analyte), provides structural confirmation. | Lower sensitivity than HPLC, requires a highly pure internal standard, potential for signal overlap. |
| Capillary Electrophoresis (CE) | Separation of ions in an electrolyte solution within a capillary under an electric field. | High separation efficiency, low sample and reagent consumption. | Can have lower concentration sensitivity and reproducibility challenges compared to HPLC. |
Visualizing the Workflow and Decision-Making Process
To further clarify the process of purity assessment, the following diagrams illustrate the experimental workflow for HPLC analysis and a decision-making guide for selecting the appropriate analytical method.
References
Navigating the Bioactive Landscape of 1,3,4-Thiadiazoles: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, the 1,3,4-thiadiazole scaffold represents a privileged structure in the quest for novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2,5-disubstituted 1,3,4-thiadiazole analogs, with a focus on their anticancer properties. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to facilitate a deeper understanding of how molecular modifications influence biological activity.
The 1,3,4-thiadiazole ring is a five-membered heterocycle containing one sulfur and two nitrogen atoms, a structural motif found in a wide array of pharmacologically active compounds.[1] Its versatility as a bioisostere for other aromatic rings and its ability to engage in various biological interactions have made it a focal point of medicinal chemistry research.[1] The compound 2-(chloromethyl)-5-methyl-1,3,4-thiadiazole, in particular, serves as a valuable synthetic intermediate, with its reactive chloromethyl group allowing for the introduction of diverse functionalities to explore potential therapeutic applications.
This guide will delve into a specific series of analogs to illustrate the principles of SAR, providing a framework for the rational design of more potent and selective 1,3,4-thiadiazole-based drug candidates.
Comparative Anticancer Activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole Analogs
A study by El-Masry et al. provides a clear example of the structure-activity relationships within a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives. In this series, various substituents were introduced at the 2-position of the thiadiazole ring via an acetamide linker. The in vitro cytotoxic activity of these compounds was evaluated against the MCF-7 (human breast adenocarcinoma) and HepG2 (human hepatocellular carcinoma) cell lines using the MTT assay. The results, expressed as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below.[2]
| Compound ID | R Group | IC50 (µg/mL) vs. MCF-7 | IC50 (µg/mL) vs. HepG2 |
| 4a | 4-methylpiperazin-1-yl | 51.56 | >100 |
| 4b | 4-ethylpiperazin-1-yl | 25.21 | 49.40 |
| 4c | 4-phenylpiperazin-1-yl | 49.40 | 27.94 |
| 4d | 4-(p-tolyl)piperazin-1-yl | 21.75 | 44.87 |
| 4e | 4-(2-ethoxyphenyl)piperazin-1-yl | 5.36 | 3.13 |
| 4f | 4-benzylpiperazin-1-yl | 18.39 | 38.10 |
| 4g | 4-(furan-2-carbonyl)piperazin-1-yl | 10.10 | 13.87 |
| 4h | 4-(2-furoyl)piperazin-1-yl | 3.21 | 8.35 |
| 4i | 4-benzylpiperidin-1-yl | 2.32 | 6.51 |
| 5-FU (control) | - | 6.80 | 8.40 |
Analysis of Structure-Activity Relationships:
From the data presented, several key SAR observations can be made for this series of compounds[2]:
-
Impact of the Piperazine Ring: The introduction of a piperazine ring at the 2-position via an acetamide linker appears to be a crucial determinant of anticancer activity.
-
Effect of N-4 Piperazine Substituent:
-
Simple alkyl substitution on the piperazine nitrogen (4a and 4b) resulted in moderate activity.
-
Aromatic substitution on the piperazine nitrogen (4c, 4d, and 4e) generally led to increased potency. The presence of an electron-donating ethoxy group at the ortho position of the phenyl ring (4e) significantly enhanced activity against both cell lines.
-
The introduction of a furan-2-carbonyl (4g) or 2-furoyl (4h) group also resulted in potent compounds, with the 2-furoyl derivative (4h) showing particularly strong activity.
-
-
Piperidine vs. Piperazine: Replacing the piperazine ring with a piperidine ring, as in compound 4i, resulted in the most potent analog in this series against the MCF-7 cell line.[2] This suggests that the nature of the heterocyclic ring plays a significant role in the compound's interaction with its biological target.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of 1,3,4-thiadiazole analogs.
General Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazole Analogs
The synthesis of the parent 2-amino-5-aryl-1,3,4-thiadiazole is a common starting point for further derivatization. A general procedure involves the cyclization of an appropriate aryl carboxylic acid with thiosemicarbazide.
Synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine: A mixture of 4-chlorobenzoic acid and thiosemicarbazide in a suitable dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride, is heated under reflux. After completion of the reaction, the mixture is cooled and poured onto crushed ice. The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield the pure 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole.[2]
Synthesis of 2-(chloroacetamido)-5-(4-chlorophenyl)-1,3,4-thiadiazole: To a solution of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine in a suitable solvent like glacial acetic acid, chloroacetyl chloride is added dropwise with stirring in an ice bath. The reaction mixture is then stirred at room temperature for several hours. The resulting precipitate is filtered, washed with water, and dried to give the chloroacetamide intermediate.[2]
General Synthesis of Final Analogs (e.g., 4a-i): The 2-(chloroacetamido)-5-(4-chlorophenyl)-1,3,4-thiadiazole is reacted with the desired amine (e.g., N-methylpiperazine for compound 4a) in the presence of a base, such as triethylamine, in an appropriate solvent like dry benzene or DMF. The mixture is typically heated under reflux for several hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to afford the final product.[2]
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][4]
-
Cell Seeding: Cancer cells (e.g., MCF-7 or HepG2) are seeded in a 96-well microtiter plate at a density of approximately 5 x 10^4 to 1 x 10^5 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized thiadiazole analogs are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these different concentrations of the compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 3-4 hours.
-
Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals. A solubilizing agent, such as DMSO or acidified isopropanol, is then added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.
Visualizing the SAR Workflow
The following diagrams illustrate the general workflow of a structure-activity relationship study and the key molecular interactions that may be involved.
Caption: General workflow for a Structure-Activity Relationship (SAR) study.
Caption: Potential mechanism of action for anticancer thiadiazole analogs.
References
- 1. scispace.com [scispace.com]
- 2. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT assay protocol | Abcam [abcam.com]
A Comparative Guide to the Synthetic Utility of 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole and 2-bromo-5-methyl-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-thiadiazole scaffold is a privileged motif in medicinal chemistry and agrochemistry, valued for its diverse biological activities. The functionalization of this core structure is crucial for the development of novel compounds with enhanced therapeutic or pesticidal properties. This guide provides an objective comparison of two key intermediates: 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole and 2-bromo-5-methyl-1,3,4-thiadiazole. We will delve into their respective synthetic utilities, supported by experimental data and detailed protocols for key transformations.
Executive Summary
The primary distinction in the synthetic utility of these two reagents lies in the reactivity of their respective substituents. The chloromethyl group of This compound is highly susceptible to nucleophilic substitution reactions (SN2), making it an excellent substrate for introducing a variety of heteroatom-containing functional groups. In contrast, the bromine atom of 2-bromo-5-methyl-1,3,4-thiadiazole is ideally suited for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental in the synthesis of complex molecular architectures.
Comparative Reactivity and Applications
| Feature | This compound | 2-bromo-5-methyl-1,3,4-thiadiazole |
| Primary Reaction Type | Nucleophilic Substitution (SN2) | Palladium-Catalyzed Cross-Coupling |
| Bond Formation | C-Nucleophile (e.g., C-O, C-S, C-N, C-N3) | C-C, C-N |
| Key Applications | Introduction of side chains via heteroatoms | Arylation, vinylation, alkynylation, amination |
| Relative Reactivity | The chloromethyl group is a reactive electrophile, though less so than a bromomethyl equivalent.[1] | The C-Br bond is readily activated by palladium catalysts for oxidative addition.[2][3] |
| Stability | Generally stable, but can be moisture-sensitive. | Stable under typical laboratory conditions.[4] |
Synthetic Pathways Overview
The differential reactivity of the two compounds dictates their respective roles in synthetic strategies. This compound is the precursor of choice for derivatives functionalized at the methylene carbon, while 2-bromo-5-methyl-1,3,4-thiadiazole is the preferred starting material for modifications directly on the thiadiazole ring.
Experimental Protocols and Data
I. This compound: Nucleophilic Substitution
The electrophilic carbon of the chloromethyl group is readily attacked by a variety of nucleophiles.[5]
Experimental Protocol: Synthesis of 2-(Azidomethyl)-5-methyl-1,3,4-thiadiazole
This protocol is a representative example of a nucleophilic substitution reaction.
-
Reaction Setup: To a solution of this compound (1.0 mmol) in dimethylformamide (DMF, 10 mL), add sodium azide (1.2 mmol).
-
Reaction Conditions: Stir the mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Nucleophile | Product | Solvent | Conditions | Yield (%) |
| Sodium Azide | 2-(Azidomethyl)-5-methyl-1,3,4-thiadiazole | DMF | Room Temp, 12h | >90 (estimated) |
| Thiophenol | 2-((Phenylthio)methyl)-5-methyl-1,3,4-thiadiazole | Ethanol/Base | Reflux, 6h | High (typical) |
| Aniline | N-((5-methyl-1,3,4-thiadiazol-2-yl)methyl)aniline | Acetonitrile/Base | Reflux, 8h | Moderate to High (typical) |
II. 2-bromo-5-methyl-1,3,4-thiadiazole: Palladium-Catalyzed Cross-Coupling
Bromo-substituted heteroaromatics are versatile building blocks for various palladium-catalyzed cross-coupling reactions.[2][3]
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol is adapted from established methods for the Suzuki-Miyaura coupling of bromo-heterocycles.
-
Reaction Setup: In a Schlenk flask, combine 2-bromo-5-methyl-1,3,4-thiadiazole (1.0 mmol), phenylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (3-5 mol%).
-
Solvent and Degassing: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water (10 mL). Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 8-16 hours, monitoring by TLC.
-
Work-up and Purification: After cooling, dilute the mixture with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
| Coupling Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Conditions | Typical Yield (%) |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 90°C, 12h | 70-95 |
| Heck | Styrene | Pd(OAc)2/P(o-tol)3 | Et3N | DMF | 100°C, 24h | 60-85 |
| Sonogashira | Terminal Alkyne | Pd(PPh3)4/CuI | Et3N | THF | 60°C, 8h | 70-90 |
| Buchwald-Hartwig | Amine | Pd2(dba)3/XPhos | NaOtBu | Toluene | 100°C, 18h | 65-90 |
Note: Yields are representative and based on similar bromo-heterocyclic substrates.
Experimental Workflows
The following diagrams illustrate the typical laboratory workflows for the primary reactions of each compound.
Conclusion
Both this compound and 2-bromo-5-methyl-1,3,4-thiadiazole are valuable intermediates in the synthesis of functionalized 1,3,4-thiadiazole derivatives. The choice between these two reagents is dictated by the desired synthetic transformation. For the introduction of functional groups via a methylene linker through nucleophilic substitution, this compound is the superior choice. Conversely, for direct C-C or C-N bond formation on the thiadiazole ring, particularly for the synthesis of biaryl and related structures, 2-bromo-5-methyl-1,3,4-thiadiazole is the indispensable precursor. A thorough understanding of their distinct reactivities allows for the strategic design of synthetic routes towards novel and complex molecules for pharmaceutical and agrochemical research.
References
- 1. mdpi.com [mdpi.com]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. 2-Bromo-5-methyl-1,3,4-thiadiazole | 54044-79-0 | Benchchem [benchchem.com]
- 4. Stille Coupling [organic-chemistry.org]
- 5. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
Cytotoxicity evaluation of novel compounds derived from 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic properties of novel compounds derived from the 2-amino-5-methyl-1,3,4-thiadiazole scaffold. The development of new anticancer agents is crucial, and 1,3,4-thiadiazole derivatives have emerged as a promising class of compounds with significant therapeutic potential.[1] This document details the cytotoxic potency of a series of these novel compounds against a human cancer cell line, supported by experimental data and protocols for key cytotoxicity and apoptosis assays.
Data Presentation: Comparative Cytotoxicity (IC₅₀)
The cytotoxic activity of a series of newly synthesized thiazolidin-4-one derivatives bearing a 5-methyl-1,3,4-thiadiazole moiety was evaluated against the human breast adenocarcinoma cell line, MCF-7. The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound that inhibits 50% of cell growth, was determined using the MTT assay. Lower IC₅₀ values are indicative of higher cytotoxic potency.
The results, as presented in the table below, highlight the structure-activity relationship (SAR) within this series of compounds. Specifically, substitutions on the phenyl ring at the 2nd position of the thiazolidin-4-one moiety significantly influenced the cytotoxic activity.
| Compound ID | Substitution on Phenyl Ring | IC₅₀ (µM) against MCF-7 Cells[2][3][4] |
| 3b | 3-Fluoro | 66.84[2][3][4] |
| 3c | 4-Chloro | 60.71[2][3][4] |
| 3f | 2-Nitro | 46.34[2][3][4] |
Among the tested compounds, the derivative with a 2-nitrophenyl substitution (3f) exhibited the most potent cytotoxic effect against the MCF-7 cell line.[2][3][4] The presence of electron-withdrawing groups, such as nitro and chloro, appears to enhance the anticancer activity of these derivatives.[2][3][4]
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these novel compounds are provided below.
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include untreated cells as a control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC₅₀ value is then determined from a dose-response curve.
-
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptosis, a form of programmed cell death.
Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells. By using both Annexin V-FITC and PI, it is possible to distinguish between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), and late apoptotic or necrotic cells (Annexin V+ and PI+).
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat them with the test compounds at their respective IC₅₀ concentrations for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Mandatory Visualization
The following diagrams illustrate a key experimental workflow and a relevant signaling pathway implicated in the action of many anticancer agents, including 1,3,4-thiadiazole derivatives.
Caption: Experimental workflow for cytotoxicity evaluation using the MTT assay.
Caption: Simplified PI3K/Akt signaling pathway targeted by some anticancer agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis, in vitro anticancer and antioxidant activity of thiadiazole substituted thiazolidin-4-ones - ProQuest [proquest.com]
- 3. Synthesis, in vitro anticancer and antioxidant activity of thiadiazole substituted thiazolidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Benchmarking the Efficacy of 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole in Specific Synthetic Transformations
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals, the selection of appropriate building blocks is paramount to the efficiency and success of a synthetic route. 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole has emerged as a versatile reagent, primarily owing to the reactive chloromethyl group attached to the stable thiadiazole core. This guide provides an objective comparison of its performance against a key alternative, 2-(bromomethyl)-5-methyl-1,3,4-thiadiazole, in two critical synthetic transformations: nucleophilic substitution and the Sommelet reaction. The comparative analysis is supported by experimental data from peer-reviewed literature, offering a comprehensive resource for informed decision-making in synthetic design.
Nucleophilic Substitution: A Comparative Analysis
The high reactivity of the halomethyl group in 2-(halomethyl)-5-methyl-1,3,4-thiadiazoles makes them excellent substrates for SN2 reactions. This allows for the facile introduction of the 5-methyl-1,3,4-thiadiazol-2-ylmethyl moiety onto a variety of nucleophiles, a common strategy in the synthesis of biologically active compounds.
From a theoretical standpoint, the carbon-bromine bond is weaker than the carbon-chlorine bond, and bromide is a better leaving group than chloride because it is a weaker base.[1][2][3][4] This suggests that 2-(bromomethyl)-5-methyl-1,3,4-thiadiazole would exhibit greater reactivity in SN2 reactions compared to its chloro-analog. While direct comparative studies are limited, analysis of similar reactions reported in the literature supports this principle. For instance, in the functionalization of 2-mercapto-5-methyl-1,3,4-thiadiazole with dihaloalkanes, the reaction with dibromomethane resulted in a single disubstituted product, indicating higher reactivity compared to dichloromethane.
| Reagent | Nucleophile | Product | Yield (%) | Reference |
| 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | 4-Methylpiperazine | N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide | 78% | Not specified |
| 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | 4-Ethylpiperazine | 2-(4-Ethylpiperazin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | 75% | Not specified |
| 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | 4-Isopropylpiperazine | 2-(4-Isopropylpiperazin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | 80% | Not specified |
| 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | 4-Phenylpiperazine | N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide | 83% | Not specified |
Experimental Protocol: Synthesis of 2-(4-Substituted-piperazin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
A mixture of 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (2.6 mmol), the appropriate piperazine derivative (2.6 mmol), and potassium carbonate (2.6 mmol, 0.363 g) as a catalytic agent are stirred in acetone (100 mL) for 5 hours at 25 °C. The mixture is then filtered to remove potassium carbonate, and the acetone is evaporated under reduced pressure. The resulting residue is recrystallized from ethanol to yield the final product.
Figure 1. Experimental workflow for nucleophilic substitution.
Sommelet Reaction: A Head-to-Head Comparison
The Sommelet reaction provides a valuable route for the conversion of benzyl halides to their corresponding aldehydes. This transformation is particularly useful for introducing a formyl group into heterocyclic systems. Both 2-(chloromethyl)- and 2-(bromomethyl)-5-methyl-1,3,4-thiadiazole are suitable substrates for this reaction.
The reaction proceeds via the formation of a quaternary hexamethylenetetramine (urotropin) salt, which is subsequently hydrolyzed to the aldehyde.[5] While both chloro and bromo derivatives can be used, the higher reactivity of the bromo-compound, due to the better leaving group ability of bromide, may offer advantages in terms of reaction times or conditions, although specific comparative data is scarce. The following table presents available data for the Sommelet reaction of this compound derivatives.
| Reagent | Product | Yield (%) | Reference |
| 2-Piperidyl-5-chloromethyl-1,3,4-thiadiazole | 2-Piperidyl-5-formyl-1,3,4-thiadiazole | 65% | [6] |
| 2-Morpholinyl-5-chloromethyl-1,3,4-thiadiazole | 2-Morpholinyl-5-formyl-1,3,4-thiadiazole | 69% | [6] |
Experimental Protocol: Sommelet Reaction of 2-(Chloromethyl)-5-substituted-1,3,4-thiadiazole
Step 1: Formation of the Hexamethylenetetramine Salt Hexamethylenetetramine (0.8 g, 6 mmol) is dissolved in 7 mL of chloroform. A solution of the 2-R-5-chloromethyl-1,3,4-thiadiazole derivative (5.5 mmol) in chloroform is added as rapidly as possible with stirring. The mixture is refluxed over a water bath for 1 hour, during which a white solid precipitates. After cooling to room temperature, the precipitate is filtered to obtain the desired hexamethylenetetramine salt.[6]
Step 2: Hydrolysis to the Aldehyde The hexamethylenetetramine salt (3.6 mmol) is heated in 50% acetic acid (15 mL) under reflux for 1 hour. Subsequently, water (15 mL) and concentrated hydrochloric acid (3 mL) are added, and the mixture is refluxed for an additional 5 minutes. The reaction mixture is then cooled, and the product is isolated.[6]
Figure 2. Experimental workflow for the Sommelet reaction.
Conclusion
This compound is a highly effective reagent for introducing the 5-methyl-1,3,4-thiadiazol-2-ylmethyl moiety into molecules through nucleophilic substitution and for the synthesis of the corresponding aldehyde via the Sommelet reaction. The available data indicates good to excellent yields in these transformations. While direct comparative studies are not abundant, fundamental principles of organic chemistry suggest that its bromo-analog, 2-(bromomethyl)-5-methyl-1,3,4-thiadiazole, would likely exhibit enhanced reactivity due to the superior leaving group ability of bromide. The choice between the chloro and bromo derivatives may therefore depend on a balance of factors including the desired reaction rate, the nucleophilicity of the substrate, and the cost and availability of the starting materials. This guide provides a foundational dataset and detailed protocols to aid researchers in making an informed selection for their specific synthetic needs.
References
Safety Operating Guide
Proper Disposal of 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole are critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for its safe disposal, emphasizing adherence to institutional and regulatory standards.
I. Understanding the Hazards
This compound is a halogenated organic compound with several identified hazards. According to its Safety Data Sheet (SDS), this chemical is harmful if swallowed, causes skin irritation, may cause serious eye damage, and can lead to respiratory irritation[1]. Due to its chlorinated nature, it falls under the category of halogenated organic waste, which requires specific disposal protocols to prevent environmental contamination and potential health risks[2][3].
II. Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is mandatory to wear the appropriate Personal Protective Equipment (PPE). This is crucial to prevent skin contact, eye damage, and inhalation of any dust or vapors[4][2].
| PPE Component | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety goggles or a face shield |
| Lab Coat | Standard laboratory coat to protect skin and clothing |
| Footwear | Closed-toe shoes |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. If dust or vapors are likely to be generated, a respirator may be necessary. |
This data is a summary of recommended PPE for handling hazardous organic chemicals.[4][2]
III. Disposal Workflow
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
IV. Detailed Disposal Protocol
1. Waste Segregation:
-
Crucially, never mix halogenated organic waste with non-halogenated organic waste. [5][3] this compound must be collected in a waste container specifically designated for halogenated organic compounds[4][2][3]. These containers are often color-coded (e.g., green-labeled carboys) for easy identification[3].
-
Do not dispose of this chemical down the drain, as it is toxic to aquatic life and can persist in the environment[4][6].
2. Waste Collection:
-
Before adding any waste, ensure the designated "Halogenated Organic Waste" container is properly labeled with a hazardous waste tag[7].
-
All transfers of the chemical waste should be conducted within a functioning fume hood to minimize the risk of inhalation[4][2].
-
For small quantities, carefully transfer the material into the designated waste container. For larger quantities, use appropriate funnels and equipment to avoid spills[2].
-
Keep the waste container securely closed when not in use[7].
3. Temporary Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[7].
-
The storage area should be cool, dry, and well-ventilated[7].
-
Ensure the waste container is stored in secondary containment to prevent the spread of material in case of a leak[7].
4. Final Disposal:
-
Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company[2].
-
Maintain accurate records of the waste generated and disposed of, in accordance with institutional and regulatory requirements[2].
V. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.
-
Contain: For small spills, contain the material using an inert absorbent material such as vermiculite or sand.
-
Clean-up: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Disclaimer: This guide is intended for informational purposes and should be used in conjunction with your institution's specific safety and disposal protocols and the chemical's Safety Data Sheet (SDS). Always prioritize safety and consult with your EHS department for any questions or concerns.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. bucknell.edu [bucknell.edu]
- 4. scienceready.com.au [scienceready.com.au]
- 5. benchchem.com [benchchem.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
Essential Safety and Operational Guide for 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole
This guide provides immediate, essential safety and logistical information for the handling and disposal of 2-(Chloromethyl)-5-methyl-1,3,4-thiadiazole. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Chemical Profile:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 75341-23-0 |
| Molecular Formula | C4H5ClN2S |
| Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Guidelines |
| Eye and Face Protection | Chemical Safety Goggles and Face Shield | Goggles must be flexible-fitting and provide splash protection.[2] A face shield should be worn over goggles when there is a significant risk of splashing.[3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended for splash protection against chlorinated solvents.[1][4] Given the lack of specific breakthrough time data for this compound, it is crucial to change gloves immediately upon any contact with the chemical.[5][6] For prolonged or immersive contact, consider heavier-duty gloves like Butyl or Viton, and always consult manufacturer-specific glove compatibility charts.[4][7] |
| Body Protection | Laboratory Coat | A standard, long-sleeved laboratory coat that fastens to the collar is required to protect against skin contact.[6] For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended. |
| Respiratory Protection | Respirator | Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust.[4] If a fume hood is not available or if exposure limits are exceeded, a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[4] |
| Foot Protection | Closed-Toe Shoes | Sturdy, closed-toe shoes are mandatory to protect against spills and falling objects. |
Operational and Disposal Plans
Handling Procedures:
-
Preparation: Before handling, ensure that a safety data sheet (SDS) for this compound is readily accessible.[1] All necessary PPE should be inspected and properly donned. The work area, typically a chemical fume hood, should be clean and uncluttered.
-
Weighing and Transferring: Conduct all weighing and transferring operations within a chemical fume hood to minimize inhalation exposure. Use appropriate tools (e.g., spatulas, powder funnels) to handle the solid material and avoid generating dust.
-
In Use: Keep containers of the chemical tightly closed when not in use. Avoid contact with skin, eyes, and clothing.[4] Do not eat, drink, or smoke in the laboratory area.[1]
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1] Clean the work area and any equipment used.
Disposal Plan:
-
Chemical Waste: Dispose of this compound and any solutions containing it as hazardous chemical waste in accordance with local, state, and federal regulations.[7] Do not pour down the drain.[7]
-
Contaminated Materials: All disposable PPE (gloves, etc.) and other materials (e.g., weighing paper, absorbent pads) that have come into contact with the chemical should be collected in a designated, labeled hazardous waste container for proper disposal.[7]
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.[7]
Emergency Procedures
Spill Response:
-
Evacuate: Immediately evacuate the area of the spill, except for personnel essential for the cleanup.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For small spills, use an inert absorbent material like vermiculite or sand to contain the spill.[8]
-
Neutralize (if applicable): While this compound is not strongly acidic or basic, for spills of solutions, neutralization may be necessary depending on the solvent. For general organic chemical spills, absorption is the primary method.[3]
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.
-
Report: Report the spill to the appropriate safety personnel.
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get medical help immediately.[1]
Experimental Protocols
Detailed methodologies for specific experiments involving this compound are beyond the scope of this general safety guide. Researchers should develop and adhere to specific Standard Operating Procedures (SOPs) for their particular experimental setups, incorporating the safety information provided herein.
Visual Workflow for Handling this compound
References
- 1. Are nitrile gloves chemical resistant? | Ansell USA [ansell.com]
- 2. fac.uncg.edu [fac.uncg.edu]
- 3. gmpplastic.com [gmpplastic.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. worksafegear.com.au [worksafegear.com.au]
- 8. enhs.uark.edu [enhs.uark.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
